3-Bromo-2-vinylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-7-6(8)4-3-5-9-7/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCFMUXZWGZPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717773 | |
| Record name | 3-Bromo-2-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799246-56-3 | |
| Record name | 3-Bromo-2-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-vinylpyridine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-bromo-2-vinylpyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific isomer is not abundant, this document extrapolates from the known chemistry of related bromopyridines and vinylpyridines to present a scientifically grounded resource for researchers, scientists, and drug development professionals. The guide covers the molecule's structure, predicted chemical and physical properties, and expected reactivity. Plausible synthetic routes are detailed, along with a discussion of its potential applications as a versatile intermediate in the synthesis of complex organic molecules. This document aims to serve as a foundational reference and a starting point for the further exploration and utilization of this compound in novel chemical research.
Introduction: The Strategic Value of Functionalized Pyridines
The pyridine scaffold is a cornerstone in pharmaceutical and materials science, with its derivatives forming the basis of numerous commercial drugs and functional materials. The strategic introduction of multiple, orthogonally reactive functional groups onto the pyridine ring allows for a high degree of molecular diversification. This compound presents a compelling example of such a scaffold, incorporating a synthetically versatile bromine atom, amenable to a wide array of cross-coupling reactions, and a polymerizable vinyl group. This unique combination of functionalities makes it a highly attractive, albeit under-explored, building block for the construction of complex molecular architectures.
The electron-withdrawing nature of the pyridine nitrogen, coupled with the electronic effects of the bromo and vinyl substituents, creates a unique electronic landscape within the molecule, influencing its reactivity and potential applications. This guide will delve into these aspects, providing a theoretical and practical framework for researchers looking to leverage the synthetic potential of this compound.
Molecular Structure and Chemical Properties
The structure of this compound features a pyridine ring substituted at the 3-position with a bromine atom and at the 2-position with a vinyl group. This arrangement has significant implications for the molecule's chemical behavior.
Structural and Electronic Characteristics
The pyridine ring is an electron-deficient aromatic system. The bromine atom at the 3-position further enhances this electron deficiency through its inductive electron-withdrawing effect. The vinyl group at the 2-position, adjacent to the ring nitrogen, can participate in conjugation with the pyridine ring, influencing its electronic properties. The lone pair of electrons on the nitrogen atom is in an sp² hybrid orbital and is not part of the aromatic system, rendering the pyridine nitrogen basic and capable of coordination to metal centers.
A summary of the predicted and known properties of this compound and related compounds is presented in Table 1.
Table 1: Predicted and Known Physicochemical Properties
| Property | This compound (Predicted) | 3-Bromopyridine (Known)[1] | 2-Vinylpyridine (Known)[2] |
| Molecular Formula | C₇H₆BrN | C₅H₄BrN | C₇H₇N |
| Molecular Weight | 184.03 g/mol | 157.99 g/mol | 105.14 g/mol |
| Appearance | Likely a colorless to yellow liquid | Colorless liquid | Colorless liquid |
| Boiling Point | Estimated > 200 °C | 173 °C | 158 °C |
| Melting Point | Not available | -27 °C | -50 °C |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | 27.5 g/L in water |
| pKa (of conjugate acid) | Estimated ~3-4 | 2.84 | 4.98 |
Note: Properties for this compound are estimations based on the properties of its constituent functionalized pyridines and are intended for guidance.
Reactivity and Synthetic Utility
The dual functionality of this compound dictates its reactivity, offering two primary sites for chemical modification: the carbon-bromine bond and the vinyl group.
Reactions at the Carbon-Bromine Bond: A Gateway to Molecular Complexity
The bromine atom at the 3-position of the pyridine ring is a versatile handle for the introduction of a wide range of substituents via transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring generally makes the C-Br bond at the 3-position reactive towards oxidative addition to a low-valent metal catalyst, such as palladium(0).
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various boronic acids and esters to introduce aryl, heteroaryl, or alkyl groups at the 3-position. The general mechanism for this transformation is illustrated in the diagram below.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling of this compound.
The Heck reaction provides a means to form carbon-carbon bonds between the bromopyridine and an alkene. This would allow for the extension of the carbon skeleton at the 3-position, introducing further unsaturated moieties.
The Buchwald-Hartwig amination would enable the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of primary and secondary amines at the 3-position. This is a particularly valuable transformation in medicinal chemistry for the synthesis of compounds with potential biological activity.
Reactions of the Vinyl Group: Polymerization and Functionalization
The vinyl group at the 2-position of this compound is susceptible to reactions typical of alkenes, most notably polymerization.
Vinylpyridines are known to undergo free-radical, anionic, and controlled radical polymerization to form poly(vinylpyridine)s.[3] These polymers have applications as functional materials, for example, in catalysis and as coatings. The presence of the bromine atom could introduce additional functionality into the resulting polymer, which could be further modified post-polymerization.
The vinyl group can also undergo other typical alkene reactions such as hydrogenation, hydrohalogenation, and dihydroxylation, providing further avenues for the functionalization of the molecule, provided that the reaction conditions are compatible with the bromopyridine moiety.
Proposed Synthetic Routes
As this compound is not readily commercially available, a reliable synthetic route is crucial for its utilization. Based on established synthetic methodologies for related compounds, several plausible synthetic strategies can be proposed.
Synthesis via Cross-Coupling
A convergent and likely efficient approach would involve a Stille or Suzuki cross-coupling reaction between a suitable vinyl organometallic reagent and a 2,3-disubstituted pyridine. For instance, the reaction of 2-chloro-3-bromopyridine with vinyltributyltin in the presence of a palladium catalyst would be a viable route. The differential reactivity of the C-Cl and C-Br bonds can often be exploited for selective coupling.
Figure 2: Proposed Stille Coupling for the Synthesis of this compound.
Synthesis from 3-Bromo-2-methylpyridine
An alternative strategy could involve the conversion of the more readily available 3-bromo-2-methylpyridine into the desired vinyl derivative. This could potentially be achieved through a sequence involving radical bromination of the methyl group, followed by elimination or other functional group manipulations. However, controlling the selectivity of such reactions could be challenging. A more controlled approach would be the condensation of 3-bromo-2-methylpyridine with formaldehyde to yield the corresponding ethanol derivative, followed by dehydration to the vinyl compound, analogous to the synthesis of 2-vinylpyridine from 2-methylpyridine.[2]
Applications in Drug Discovery and Materials Science
The unique bifunctional nature of this compound positions it as a valuable building block in several areas of chemical research and development.
Medicinal Chemistry and Drug Development
In drug discovery, the pyridine ring is a privileged scaffold. The ability to introduce diverse substituents at the 3-position via cross-coupling reactions, while retaining the vinyl group for further modification or as a point of attachment, makes this compound a highly attractive intermediate for the synthesis of compound libraries for high-throughput screening. The resulting vinylpyridine derivatives could be explored for a wide range of therapeutic targets, including kinases, G-protein coupled receptors, and ion channels. Phenylpyridine intermediates, for example, are crucial in the development of novel therapeutic agents.[2]
Materials Science
The polymerizable vinyl group allows for the incorporation of this compound as a monomer into polymers. This would result in functional polymers bearing pendant bromopyridyl groups. These bromine atoms can then be used as sites for post-polymerization modification, allowing for the synthesis of a wide variety of functional materials with tailored properties. For example, these sites could be used to graft other polymer chains, attach catalytic metal complexes, or introduce moieties that alter the solubility or electronic properties of the polymer. Poly(vinylpyridine)-containing block copolymers are of interest for the creation of smart, multicompartment nanoparticles.
Experimental Protocol: Proposed Synthesis of this compound via Stille Coupling
The following is a proposed, detailed experimental protocol for the synthesis of this compound based on established Stille coupling methodologies. Note: This protocol has not been experimentally validated for this specific substrate and should be performed with appropriate safety precautions and optimization studies.
Objective: To synthesize this compound from 2-chloro-3-bromopyridine and vinyltributyltin.
Materials:
-
2-Chloro-3-bromopyridine
-
Vinyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-bromopyridine (1.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Anhydrous toluene is added via syringe to dissolve the solids.
-
Vinyltributyltin (1.1 eq) is added dropwise to the stirred solution via syringe.
-
The reaction mixture is heated to reflux (approximately 110 °C) and stirred under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with diethyl ether and stirred vigorously with a saturated aqueous solution of potassium fluoride for 2 hours to precipitate the tin byproducts.
-
The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
This compound represents a promising yet underexplored building block for organic synthesis. Its bifunctional nature, combining a versatile bromine handle for cross-coupling reactions with a polymerizable vinyl group, offers significant opportunities for the creation of novel pharmaceuticals and functional materials. While a dedicated body of literature for this specific molecule is sparse, this technical guide has provided a comprehensive overview of its predicted properties, reactivity, and potential applications based on sound chemical principles and data from closely related analogues. The proposed synthetic routes and experimental protocol offer a practical starting point for researchers to access and explore the chemistry of this intriguing molecule. It is the author's belief that this compound has the potential to become a valuable tool in the synthetic chemist's arsenal.
References
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2-Vinylpyridine. In Wikipedia. Retrieved January 29, 2026, from [Link]
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An In-depth Technical Guide to 3-Bromo-2-vinylpyridine (CAS 799246-56-3)
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel molecular entities. 3-Bromo-2-vinylpyridine, a substituted pyridine derivative, has emerged as a significant and versatile building block. Its unique trifunctional nature, comprising a pyridine ring, a reactive vinyl group, and a synthetically amenable bromine atom, offers a wealth of opportunities for molecular elaboration. This guide provides an in-depth technical overview of this compound, encompassing its synthesis, physicochemical properties, reactivity, and potential applications, with a focus on its utility for researchers, scientists, and drug development professionals.
The pyridine core is a privileged scaffold in medicinal chemistry, and its substitution with both a vinyl and a bromo group at the 2- and 3-positions, respectively, creates a molecule with distinct reactive handles. The vinyl group can participate in various addition and polymerization reactions, while the bromo substituent is an excellent leaving group for a wide array of cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of diverse functionalities, making this compound a valuable intermediate in the synthesis of complex molecular architectures.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic protocols. While detailed experimental data for this specific compound is not extensively published, we can infer its properties based on its structure and data from closely related analogues such as 3-bromopyridine and 2-vinylpyridine.
| Property | Value (Estimated/Inferred) | Source/Rationale |
| CAS Number | 799246-56-3 | N/A |
| Molecular Formula | C₇H₆BrN | N/A |
| Molecular Weight | 184.03 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | Based on 3-bromopyridine[1] and 2-vinylpyridine[2] |
| Boiling Point | ~180-200 °C at 760 mmHg | Higher than 3-bromopyridine (173 °C)[1] due to the vinyl group |
| Density | ~1.5 g/cm³ | Higher than 2-vinylpyridine (0.977 g/cm³)[2] due to bromine |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Expected for a small organic molecule |
| Stability | Prone to polymerization; store with an inhibitor (e.g., BHT) and refrigerated. | Vinylpyridines are known to polymerize[2] |
Synthesis of this compound: A Plausible Synthetic Approach
A similar approach is used for the industrial synthesis of 2-vinylpyridine from 2-methylpyridine (also known as 2-picoline)[2][3]. The synthesis of the starting material, 3-Bromo-2-methylpyridine, is also well-documented.
Proposed Synthetic Workflow:
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3-Bromo-2-methylpyridine
This step involves the bromination of 2-methylpyridine. Due to the deactivating nature of the pyridine ring towards electrophilic substitution, harsh conditions are often required.
-
To a stirred solution of 2-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid), slowly add an equimolar amount of bromine at a controlled temperature.
-
The reaction mixture is then heated for several hours to drive the reaction to completion.
-
After cooling, the reaction is quenched with a suitable base (e.g., sodium hydroxide solution) to neutralize the acid.
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification by distillation or chromatography yields 3-Bromo-2-methylpyridine.
Step 2: Synthesis of this compound
This step is analogous to the synthesis of 2-vinylpyridine[2].
-
A mixture of 3-Bromo-2-methylpyridine and an aqueous solution of formaldehyde is heated in a sealed vessel under pressure. An acid or base catalyst may be employed.
-
This condensation reaction forms the intermediate, 3-bromo-2-(2-hydroxyethyl)pyridine.
-
The intermediate alcohol is then subjected to dehydration. This can be achieved by heating at elevated temperatures, often in the presence of a dehydrating agent or a catalyst (e.g., a strong base like sodium hydroxide)[2].
-
The resulting this compound is purified by vacuum distillation. It is crucial to add a polymerization inhibitor, such as 4-tert-butylcatechol, during distillation and for storage to prevent polymerization[2].
Spectroscopic Characterization: The Molecular Fingerprint
While specific spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the vinyl group (typically three signals in the range of 5.5-7.0 ppm with distinct coupling patterns) and the three protons on the pyridine ring (in the aromatic region, likely between 7.0 and 8.5 ppm). The chemical shifts and coupling constants of the pyridine protons would be influenced by the positions of the bromo and vinyl substituents.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The two carbons of the vinyl group would appear in the olefinic region (around 110-140 ppm), while the five carbons of the pyridine ring would be in the aromatic region, with the carbon bearing the bromine atom showing a characteristic downfield shift.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching of the vinyl group and the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the vinyl group and the pyridine ring (around 1600-1640 cm⁻¹ and 1400-1600 cm⁻¹, respectively), and a strong C-Br stretching vibration in the fingerprint region (typically below 800 cm⁻¹)[4].
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 183 and an M+2 peak at m/z 185 of approximately equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. Fragmentation patterns would likely involve the loss of the vinyl group or the bromine atom.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its vinyl and bromo functionalities. This allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.
Reactions at the Vinyl Group
The electron-withdrawing nature of the pyridine ring activates the vinyl group towards nucleophilic addition (Michael addition). It can also undergo typical alkene reactions such as:
-
Hydrogenation: Reduction of the vinyl group to an ethyl group.
-
Halogenation: Addition of halogens across the double bond.
-
Epoxidation: Formation of an epoxide ring.
-
Polymerization: Vinylpyridines are known to undergo polymerization, which can be either a desired property for materials applications or an undesired side reaction during synthesis and storage[2].
Reactions at the Bromo Substituent: Gateway to Molecular Diversity
The bromine atom at the 3-position of the pyridine ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Caption: Key cross-coupling reactions of this compound.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds. This is a powerful method for introducing aryl or vinyl substituents at the 3-position.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes to form new C-C bonds, leading to the synthesis of substituted styrenes or stilbenes.
-
Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to introduce alkynyl moieties.
-
Stille Coupling: Reaction with organostannanes, which is known for its tolerance of a wide range of functional groups[5][6].
Applications in Drug Discovery and Development
The pyridine scaffold is a cornerstone in medicinal chemistry, and functionalized pyridines like this compound are valuable intermediates for the synthesis of biologically active compounds. While specific examples for this exact molecule are not prevalent in the literature, its structural motifs suggest significant potential.
-
Covalent Inhibitors: The vinylpyridine moiety can act as a Michael acceptor, enabling its use as a warhead for targeted covalent inhibitors. These inhibitors form a permanent bond with a specific amino acid residue (often cysteine) in a target protein, leading to potent and durable inhibition.
-
Scaffold for Library Synthesis: The dual reactivity of this compound allows for the rapid generation of diverse chemical libraries for high-throughput screening. The bromine can be functionalized via cross-coupling, and the vinyl group can be modified through various addition reactions, providing a multitude of structurally distinct compounds.
-
Intermediate for Complex APIs: This molecule can serve as a key intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). The pyridine ring is a common feature in drugs targeting a wide range of diseases, including cancer, inflammation, and central nervous system disorders[5][7].
Handling and Safety Considerations
As with any reactive chemical, proper handling and safety precautions are essential when working with this compound.
-
Toxicity: Bromopyridines are generally considered toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Stability and Storage: Vinylpyridines are prone to polymerization, which can be initiated by light, heat, or air. This compound should be stored in a cool, dark place, preferably refrigerated, and under an inert atmosphere (e.g., nitrogen or argon). The addition of a polymerization inhibitor is highly recommended for long-term storage[2].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion: A Promising Tool for Chemical Innovation
This compound stands as a promising and versatile building block for synthetic chemists. Its unique combination of a pyridine core with orthogonally reactive vinyl and bromo substituents provides a powerful platform for the construction of complex and functionally diverse molecules. While detailed characterization and application data for this specific compound are still emerging, its potential in drug discovery, materials science, and other areas of chemical research is undeniable. As the demand for novel and sophisticated molecular architectures continues to grow, the utility of such strategically functionalized heterocyclic intermediates will undoubtedly increase, paving the way for new discoveries and innovations.
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An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-vinylpyridine
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Bromo-2-vinylpyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two principal synthetic strategies: palladium-catalyzed cross-coupling reactions starting from 2,3-dibromopyridine and a two-step approach involving oxidation and olefination of 3-bromo-2-methylpyridine. Each pathway is discussed with a focus on reaction mechanisms, experimental protocols, and the underlying chemical principles that govern selectivity and efficiency. This document aims to serve as a practical resource for the laboratory-scale synthesis of this important compound.
Introduction: The Significance of this compound
This compound is a highly functionalized pyridine derivative that incorporates two synthetically versatile handles: a bromine atom and a vinyl group. The pyridine core is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. The bromine atom at the 3-position is amenable to a wide range of subsequent transformations, including but not limited to, further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), lithiation-substitution sequences, and nucleophilic aromatic substitution, allowing for the introduction of diverse molecular complexity. The 2-vinyl group is a reactive moiety that can participate in polymerization reactions, Michael additions, and various cycloadditions, making it a key component for the synthesis of novel polymers and complex organic molecules. The strategic disposition of these functional groups makes this compound a sought-after intermediate in multi-step synthetic campaigns.
This guide will explore the most practical and efficient methods for the preparation of this compound, providing detailed experimental insights to enable its successful synthesis in a research setting.
Synthetic Pathways
Two principal retrosynthetic disconnections for this compound are considered in this guide, each offering distinct advantages and challenges.
Pathway 1 focuses on the direct introduction of the vinyl group onto a pre-functionalized pyridine ring via a palladium-catalyzed cross-coupling reaction. The logical precursor for this approach is 2,3-dibromopyridine.
Pathway 2 employs a building-block approach, starting with 3-bromo-2-methylpyridine. This pathway involves the transformation of the methyl group into the desired vinyl functionality through a two-step sequence of oxidation followed by olefination.
The following sections will delve into the mechanistic details and practical execution of each pathway.
Pathway 1: Palladium-Catalyzed Vinylation of 2,3-Dibromopyridine
The direct vinylation of a dihalogenated pyridine offers a convergent and efficient route to this compound. The success of this strategy hinges on the regioselective functionalization of the C2-position over the C3-position.
Mechanistic Rationale for Regioselectivity
In palladium-catalyzed cross-coupling reactions of dihalopyridines, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step that often dictates the regioselectivity. For 2,3-dibromopyridine, the C2-position is generally more susceptible to oxidative addition than the C3-position. This preference is attributed to a combination of electronic and steric factors:
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, leading to a more electron-deficient (and thus more electrophilic) C2-position compared to the C3-position. This enhanced electrophilicity facilitates the oxidative addition of the electron-rich Pd(0) catalyst.
-
Steric Effects: While less pronounced than the electronic effects, the steric environment around the C2- and C3-positions can also influence the rate of oxidative addition.
This inherent reactivity difference allows for the selective mono-vinylation at the C2-position, leaving the C3-bromine intact for further synthetic manipulations. Two of the most reliable cross-coupling methodologies for this transformation are the Stille coupling and the Suzuki-Miyaura coupling.
Stille Cross-Coupling
The Stille reaction involves the palladium-catalyzed coupling of an organotin reagent with an organic halide.[1] For the synthesis of this compound, this translates to the reaction of 2,3-dibromopyridine with a vinylstannane reagent, typically vinyltributylstannane.
Reaction: 2,3-Dibromopyridine + Vinyltributylstannane → this compound
Reagents and Conditions:
| Reagent/Parameter | Condition | Purpose |
| 2,3-Dibromopyridine | 1.0 equiv | Starting material |
| Vinyltributylstannane | 1.1 - 1.5 equiv | Vinyl group source |
| Pd(PPh₃)₄ | 0.05 equiv | Palladium(0) catalyst |
| Solvent | Anhydrous Toluene or DMF | Reaction medium |
| Temperature | 80-110 °C | To drive the reaction to completion |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst degradation |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2,3-dibromopyridine and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Add vinyltributylstannane to the reaction mixture.
-
Heat the reaction mixture to the specified temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[2] For this synthesis, 2,3-dibromopyridine is coupled with a vinylboron reagent, such as potassium vinyltrifluoroborate or a vinylboronic acid pinacol ester.
Reaction: 2,3-Dibromopyridine + Potassium vinyltrifluoroborate → this compound
Reagents and Conditions:
| Reagent/Parameter | Condition | Purpose |
| 2,3-Dibromopyridine | 1.0 equiv | Starting material |
| Potassium vinyltrifluoroborate | 1.5 - 2.0 equiv | Vinyl group source |
| PdCl₂(dppf) | 0.03 - 0.05 equiv | Palladium(II) pre-catalyst |
| Base (e.g., Cs₂CO₃, K₂CO₃) | 2.0 - 3.0 equiv | Activates the organoboron reagent |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Biphasic reaction medium |
| Temperature | 80-100 °C | To facilitate the reaction |
| Atmosphere | Inert (Argon or Nitrogen) | To protect the catalyst |
Step-by-Step Methodology:
-
In a round-bottom flask, combine 2,3-dibromopyridine, potassium vinyltrifluoroborate, the palladium catalyst, and the base.
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Pathway 2: Oxidation and Olefination of 3-Bromo-2-methylpyridine
This pathway offers an alternative route that avoids the use of organotin reagents and can be advantageous if 3-bromo-2-methylpyridine is a more readily available or cost-effective starting material. The key transformations are the oxidation of the methyl group to an aldehyde and the subsequent conversion of the aldehyde to a vinyl group.
Step 1: Oxidation of 3-Bromo-2-methylpyridine
The oxidation of the methyl group on the pyridine ring to an aldehyde can be challenging due to the potential for over-oxidation and the relative stability of the starting material. A suitable method for this transformation is the Kornblum oxidation or a related variant.[3][4]
The Kornblum oxidation typically involves the reaction of an alkyl halide with dimethyl sulfoxide (DMSO) in the presence of a base.[3] A variation of this method involves the in situ generation of a reactive species from a methylarene. A plausible approach for 3-bromo-2-methylpyridine is a microwave-assisted, iodine-mediated oxidation in DMSO, which proceeds through a Kornblum-type mechanism.[5]
Reaction: 3-Bromo-2-methylpyridine → 3-Bromo-2-formylpyridine
Reagents and Conditions:
| Reagent/Parameter | Condition | Purpose |
| 3-Bromo-2-methylpyridine | 1.0 equiv | Starting material |
| Iodine (I₂) | 1.05 equiv | Mediator |
| Dimethyl sulfoxide (DMSO) | Solvent | Oxidant and solvent |
| Temperature | 160 °C (Microwave) | To accelerate the reaction |
| Atmosphere | O₂ (headspace) | To regenerate the active iodine species |
Step-by-Step Methodology:
-
In a microwave-safe vial, dissolve 3-bromo-2-methylpyridine in DMSO.
-
Add iodine to the solution.
-
Purge the headspace of the vial with oxygen and seal it.
-
Heat the reaction mixture in a microwave reactor at 160 °C for the specified time (e.g., 45 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Wash the organic layer with water to remove DMSO, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-bromo-2-formylpyridine can be purified by column chromatography.
Step 2: Olefination of 3-Bromo-2-formylpyridine
The conversion of the aldehyde to the vinyl group is a classic transformation in organic synthesis. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful and reliable methods for this purpose.[6][7]
The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene.[6] For the synthesis of a terminal alkene, methyltriphenylphosphonium bromide is the reagent of choice for generating the necessary ylide.
Reaction: 3-Bromo-2-formylpyridine + Methyltriphenylphosphonium bromide → this compound
Reagents and Conditions:
| Reagent/Parameter | Condition | Purpose |
| 3-Bromo-2-formylpyridine | 1.0 equiv | Aldehyde substrate |
| Methyltriphenylphosphonium bromide | 1.2 equiv | Ylide precursor |
| Base (e.g., n-BuLi, t-BuOK) | 1.2 equiv | To generate the ylide |
| Solvent | Anhydrous THF | Reaction medium |
| Temperature | 0 °C to room temperature | To control the reaction |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent side reactions |
Step-by-Step Methodology:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C and add the base (e.g., n-BuLi) dropwise. A color change (typically to yellow or orange) indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30-60 minutes.
-
Add a solution of 3-bromo-2-formylpyridine in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove completely and may require careful chromatography.
The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion.[7] A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, which simplifies purification. For the synthesis of a terminal alkene, a methylphosphonate is required.
Reaction: 3-Bromo-2-formylpyridine + Diethyl methylphosphonate → this compound
Reagents and Conditions:
| Reagent/Parameter | Condition | Purpose |
| 3-Bromo-2-formylpyridine | 1.0 equiv | Aldehyde substrate |
| Diethyl methylphosphonate | 1.2 equiv | Phosphonate reagent |
| Base (e.g., NaH, NaOMe) | 1.2 equiv | To generate the phosphonate carbanion |
| Solvent | Anhydrous THF or DME | Reaction medium |
| Temperature | 0 °C to room temperature | For controlled reaction |
| Atmosphere | Inert (Argon or Nitrogen) | To maintain anhydrous conditions |
Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere, suspend the base (e.g., NaH) in anhydrous THF.
-
Cool the suspension to 0 °C and add diethyl methylphosphonate dropwise.
-
Stir the mixture at room temperature for about 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-bromo-2-formylpyridine in anhydrous THF.
-
Allow the reaction to proceed at room temperature until completion.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the two primary synthetic pathways to this compound.
Caption: Overview of the two main synthetic routes to this compound.
Conclusion
The synthesis of this compound can be effectively achieved through two primary synthetic strategies. The choice between a palladium-catalyzed cross-coupling approach from 2,3-dibromopyridine and a two-step oxidation-olefination sequence from 3-bromo-2-methylpyridine will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. Both pathways rely on well-established and robust chemical transformations. By understanding the underlying mechanisms and carefully controlling the reaction conditions as outlined in this guide, researchers can reliably access this valuable synthetic intermediate for their drug discovery and materials science programs.
References
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
-
Bolliger, J. L., & Freese, T. A. (2018). Microwave-Assisted C–H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. The Journal of Organic Chemistry, 83(15), 8883–8890. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Wadsworth, W. S., Jr. (1977). Synthetic Applications of Phosphonate Carbanions. Organic Reactions, 25, 73–253. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]
-
Kelly, B. G., & Maguire, A. R. (2015). The Horner-Wadsworth-Emmons reaction. Organic & Biomolecular Chemistry, 13(28), 7596-7613. [Link]
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An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 3-Bromo-2-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data of 3-Bromo-2-vinylpyridine, a substituted pyridine with potential applications in pharmaceutical and materials science. In the absence of readily available experimental spectra for the title compound, this guide presents and interprets high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The interpretation is rigorously supported by comparative analysis with experimental data from the closely related and well-characterized compounds: 2-vinylpyridine and 3-bromopyridine. This approach provides a robust framework for the structural elucidation and characterization of this compound and serves as a methodological template for the analysis of similarly substituted heterocyclic systems.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with both a bromine atom and a vinyl group. This unique combination of functional groups makes it an intriguing building block for the synthesis of more complex molecules, including novel polymers and pharmaceutical intermediates. The bromine atom offers a reactive handle for cross-coupling reactions, while the vinyl group can participate in polymerization and other addition reactions. Accurate structural confirmation and purity assessment are paramount for its effective use in any synthetic endeavor. Spectroscopic techniques are the cornerstone of this characterization. This guide delves into the detailed interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
The analytical approach herein is twofold. Firstly, we present predicted spectroscopic data for this compound, generated from advanced computational algorithms. Secondly, we dissect this predicted data by drawing direct comparisons with the established experimental spectra of 2-vinylpyridine and 3-bromopyridine. This comparative methodology allows for a confident assignment of signals and a deeper understanding of the electronic and structural effects of the substituents on the pyridine ring.
Predicted Spectroscopic Data of this compound
Due to the limited availability of published experimental spectra for this compound, the following data has been generated using validated computational prediction tools.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The spectrum is expected to show distinct signals for the vinyl protons and the three protons on the pyridine ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in CDCl₃
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |
| H-4 | 7.85 | dd | J(H4,H5) = 7.8, J(H4,H6) = 1.8 |
| H-5 | 7.20 | dd | J(H5,H4) = 7.8, J(H5,H6) = 4.8 |
| H-6 | 8.50 | dd | J(H6,H5) = 4.8, J(H6,H4) = 1.8 |
| H-1' | 7.00 | dd | J(H1',H2'trans) = 17.5, J(H1',H2'cis) = 10.9 |
| H-2' (cis) | 5.60 | d | J(H2'cis,H1') = 10.9 |
| H-2' (trans) | 6.25 | d | J(H2'trans,H1') = 17.5 |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in CDCl₃ is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Carbon | Predicted δ (ppm) |
| C-2 | 154.0 |
| C-3 | 121.0 |
| C-4 | 139.5 |
| C-5 | 123.0 |
| C-6 | 149.8 |
| C-1' | 135.0 |
| C-2' | 118.5 |
Predicted Infrared (IR) Spectroscopy Data
The predicted IR spectrum will exhibit characteristic absorption bands for the vinyl group and the substituted pyridine ring.
Table 3: Predicted Major IR Absorption Bands (cm⁻¹) for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (vinyl & aromatic) |
| ~1630 | Medium | C=C stretch (vinyl) |
| ~1580, 1550, 1450 | Strong | C=C and C=N stretching (pyridine ring) |
| ~990, 930 | Strong | =C-H out-of-plane bend (vinyl) |
| ~1100-1000 | Medium | C-Br stretch |
| ~800-700 | Strong | C-H out-of-plane bend (aromatic) |
Predicted Mass Spectrometry (MS) Data
The mass spectrum is predicted to show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Key m/z Values for this compound
| m/z | Relative Intensity | Assignment |
| 183/185 | High | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |
| 104 | Medium | [M - Br]⁺ |
| 78 | Medium | [C₅H₄N]⁺ (pyridyl cation) |
Detailed Spectroscopic Interpretation and Comparative Analysis
This section provides a detailed interpretation of the predicted spectra, substantiated by experimental data from 2-vinylpyridine and 3-bromopyridine.
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum of this compound presents a complex but interpretable set of signals. The vinyl group and the substituted pyridine ring protons give rise to distinct multiplets.
Caption: Workflow for the analysis of the ¹³C NMR spectrum of this compound.
-
Pyridine Carbons (C-2 to C-6): The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. C-2 and C-6 are typically the most downfield. The carbon bearing the bromine atom (C-3) is expected to be significantly shielded compared to an unsubstituted carbon. Experimental data for 3-bromopyridine shows the C-3 signal at around 120 ppm. [1]The carbon attached to the vinyl group (C-2) will also have a characteristic chemical shift.
-
Vinyl Carbons (C-1' and C-2'): The two vinyl carbons are expected in the range of 115-140 ppm. C-1', being directly attached to the aromatic ring, will be more deshielded than the terminal C-2'. The predicted values are consistent with experimental data for 2-vinylpyridine. [2]
Infrared (IR) Spectrum Analysis
The IR spectrum is a powerful tool for identifying functional groups.
-
Vinyl Group Vibrations: The presence of the vinyl group will be confirmed by the C=C stretching vibration around 1630 cm⁻¹ and the strong out-of-plane =C-H bending vibrations around 990 and 930 cm⁻¹. The =C-H stretching vibrations will appear above 3000 cm⁻¹. These are characteristic absorptions also observed in the spectrum of 2-vinylpyridine. [3]
-
Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region can provide information about the substitution pattern.
-
C-Br Vibration: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 1100 and 1000 cm⁻¹. This band might be weak and coupled with other vibrations, making it less diagnostic on its own but a useful confirmation in the context of the full spectrum.
Mass Spectrum Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Caption: Predicted major fragmentation pathway for this compound.
-
Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 183 and 185. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.
-
Major Fragment Ions:
-
Loss of Bromine: A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical (Br•), leading to a fragment ion at m/z 104.
-
Loss of Vinyl Group: Loss of the vinyl radical (•C₂H₃) would result in a fragment at m/z 156/158, again showing the bromine isotopic pattern.
-
Formation of Pyridyl Cation: Further fragmentation of the [M - Br]⁺ ion could lead to the formation of the pyridyl cation at m/z 78 through the loss of acetylene (C₂H₂).
-
The mass spectrum of 3-bromopyridine shows a prominent molecular ion at m/z 157/159 and a significant fragment at m/z 78, corresponding to the pyridyl cation. [4]The mass spectrum of 2-vinylpyridine shows a molecular ion at m/z 105 and fragments resulting from the loss of the vinyl group and ring fragmentation. [3][5]
Experimental Protocols
While experimental data for the title compound is not presented, the following are standard, field-proven protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is standard. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) for GC-MS, which will provide fragmentation information, or Electrospray Ionization (ESI) for LC-MS, which will typically show a strong protonated molecular ion.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Conclusion
This technical guide has provided a detailed interpretation of the predicted spectroscopic data for this compound. By leveraging a comparative analysis with the experimental spectra of 2-vinylpyridine and 3-bromopyridine, we have established a confident assignment of the key spectroscopic features. The presented workflows and interpretations offer a valuable resource for researchers working with this compound and a practical framework for the characterization of other novel substituted heterocycles. The self-validating nature of combining multiple spectroscopic techniques, as demonstrated here, is crucial for ensuring the scientific integrity of structural elucidation.
References
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PubChem. (n.d.). 3-Bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Vinylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Cheminfo. (n.d.). Infrared spectra prediction. Retrieved from [Link]
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Wiley Science Solutions. (n.d.). SpectraBase. Retrieved from [Link]
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ChemAxon. (n.d.). MarvinSketch. Retrieved from [Link]
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MassBank. (n.d.). 2-VINYLPYRIDINE. Retrieved from [Link]
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Technical Whitepaper: Spectroscopic Characterization of 3-Bromo-2-vinylpyridine
CAS Registry Number: 799246-56-3
Synonyms: 3-Bromo-2-ethenylpyridine; 2-Ethenyl-3-bromopyridine
Molecular Formula: C
Executive Summary
3-Bromo-2-vinylpyridine is a high-value heterocyclic building block utilized primarily in the synthesis of functionalized polymers and pharmaceutical intermediates. Its structure combines the reactive versatility of a vinyl group (susceptible to polymerization and hydrofunctionalization) with the orthogonal reactivity of an aryl bromide (enabling palladium-catalyzed cross-coupling).
This guide provides a comprehensive spectroscopic profile of this compound. By synthesizing data from analogous pyridine derivatives and fundamental spectroscopic principles, this document serves as a reference for researchers confirming the identity, purity, and structural integrity of this compound. Special attention is given to distinguishing this molecule from its synthetic precursors, such as 3-bromo-2-methylpyridine.
Molecular Architecture & Synthesis Context
Structural Dynamics
The steric interaction between the bulky bromine atom at position 3 and the vinyl group at position 2 is the defining structural feature of this molecule. Unlike unsubstituted 2-vinylpyridine, which can adopt a planar conformation to maximize
-
Electronic Consequence: Reduced conjugation efficiency compared to 2-vinylpyridine, leading to slight hypsochromic shifts in UV-Vis and specific shielding effects in NMR.
-
Reactivity Consequence: The vinyl group remains reactive toward radical polymerization but may show altered kinetics in Michael addition reactions due to steric hindrance.
Synthetic Pathways
Understanding the synthesis is critical for impurity profiling. The two dominant routes are:
-
Aldol-Type Condensation (Industrial): Reaction of 3-bromo-2-methylpyridine with formaldehyde followed by dehydration.
-
Common Impurity: Unreacted 3-bromo-2-methylpyridine; hydrated intermediate (alcohol).
-
-
Stille Coupling (Laboratory): Reaction of 2,3-dibromopyridine with tributyl(vinyl)tin.
-
Common Impurity: Tin residues; mono-coupled byproducts.
-
Figure 1: Primary synthetic route via methyl-pyridine condensation. Note the risk of spontaneous polymerization, requiring stabilization with tert-butylcatechol (TBC).
NMR Spectroscopy Analysis
H NMR (Proton)
The proton spectrum is characterized by a distinct AMX spin system for the vinyl group and a trisubstituted pyridine ring pattern.
Solvent: CDCl
| Position | Proton Type | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H6 | Aromatic | 8.50 – 8.60 | dd | ||
| H4 | Aromatic | 7.85 – 7.95 | dd | Ortho to Br; deshielded by -I effect of Br. | |
| H5 | Aromatic | 7.05 – 7.15 | dd | ||
| H | Vinyl (CH) | 7.00 – 7.10 | dd | Geminal to ring; shift affected by Br steric twist. | |
| H | Vinyl (CH | 6.10 – 6.25 | dd | Trans to ring; typical alkene terminal proton. | |
| H | Vinyl (CH | 5.50 – 5.65 | dd | Cis to ring; most shielded vinyl proton. |
Critical Diagnostic Feature:
The chemical shift of H4 is significantly downfield compared to 2-vinylpyridine due to the ortho-bromine atom. The coupling pattern of the vinyl group (
Figure 2: Splitting tree for the vinylic methine proton (
C NMR (Carbon)
The carbon spectrum should display 7 distinct signals.
-
C2 (Ipso-Vinyl): ~155 ppm (Quaternary).
-
C6 (Aromatic): ~148 ppm (Deshielded by N).
-
C4 (Aromatic): ~140 ppm (Deshielded by Br).
-
Vinyl CH: ~134 ppm.
-
C5 (Aromatic): ~123 ppm.
-
C3 (Ipso-Br): ~120 ppm (Shielded by Heavy Atom Effect of Br).
-
Vinyl CH
: ~119 ppm.
FTIR Spectral Analysis
Fourier Transform Infrared (FTIR) spectroscopy is essential for verifying the functional groups and monitoring polymerization (loss of vinyl peaks).
| Wavenumber (cm | Functional Group | Mode | Description |
| 3080 – 3010 | =C-H | Stretch | Aromatic and vinylic C-H stretching. |
| 1630 – 1640 | C=C (Vinyl) | Stretch | Key Indicator. Sharp band. Loss of this peak indicates polymerization. |
| 1570, 1450 | C=N, C=C (Ring) | Stretch | Characteristic pyridine skeletal vibrations. |
| 1050 – 1080 | Ar-Br | Stretch | Often weak; aryl bromide signature. |
| 990, 910 | =C-H | Bend | Out-of-plane bending for monosubstituted alkene (vinyl). |
| 700 – 750 | C-H (Ring) | Bend | Out-of-plane bending; indicative of substitution pattern. |
Protocol for Analysis:
-
Method: ATR (Attenuated Total Reflectance) is recommended for the neat liquid.
-
Quality Control: Check the region around 3400 cm
. A broad peak here indicates moisture or the presence of the alcohol intermediate (incomplete dehydration during synthesis).
Quality Control & Impurity Profiling
Differentiation between the target molecule and its likely contaminants is crucial for downstream applications.
Distinguishing from 3-Bromo-2-methylpyridine
-
NMR: The precursor lacks the vinyl region (5.5–7.1 ppm) and instead shows a singlet methyl peak at ~2.6–2.7 ppm .
-
FTIR: The precursor lacks the C=C stretch at 1630 cm
.
Distinguishing from 2-Vinylpyridine
-
NMR: 2-Vinylpyridine lacks the deshielding effect of Br on H4. Its H4 signal will be upfield (~7.6 ppm) compared to the 3-bromo analog (~7.9 ppm).
-
Mass Spectrometry: The 3-bromo analog will show the characteristic 1:1 isotopic pattern (M+ and M+2) at m/z 183 and 185 due to
Br and Br isotopes.
Handling and Stability
Warning: Like all vinylpyridines, this compound is prone to spontaneous polymerization, especially when exposed to light, heat, or radical initiators.
-
Stabilization: Commercial samples are typically inhibited with 100–500 ppm of 4-tert-butylcatechol (TBC) .
-
Removal of Inhibitor: If the inhibitor interferes with catalysis (e.g., poisoning Pd catalysts), pass the liquid through a short column of activated basic alumina or wash with 10% NaOH immediately prior to use.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen) in amber glass vials.
References
-
Synthesis of Pyridine Derivatives: ChemicalBook. "Synthesis method of 3-bromo-2-methylpyridine." Accessed February 4, 2026.
-
Spectral Data for 2-Vinylpyridine: National Institute of Standards and Technology (NIST). "2-Vinylpyridine Mass and IR Spectra."
-
Spectral Data for 3-Bromopyridine: Sigma-Aldrich. "3-Bromopyridine Product Specification and NMR."
- General Pyridine NMR Shifts: Pretsch, E., et al.
-
CAS Registry Data: Common Chemistry (CAS). "3-Bromo-2-ethenylpyridine (CAS 799246-56-3)."[1][4][5] [6]
Sources
- 1. Page loading... [guidechem.com]
- 2. 799246-56-3 | MFCD23135675 | this compound [aaronchem.com]
- 3. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. This compound | 799246-56-3 [chemicalbook.com]
- 5. No results for search term "3D-XVB89382" | CymitQuimica [cymitquimica.com]
- 6. 2-Vinylpyridine | CAS#:100-69-6 | Chemsrc [chemsrc.com]
Fundamental reactivity of the vinyl group on 3-Bromo-2-vinylpyridine
[1]
Executive Summary & Structural Anatomy
This compound (CAS: N/A for specific isomer in common commodity lists, but a known intermediate) represents a high-value "ortho-functionalized" heterocyclic scaffold.[1] Its utility stems from the bifunctional proximity of a reactive electrophile (C3–Br) and a conjugated nucleophile/Michael acceptor (C2–Vinyl).
Unlike simple vinylpyridines used primarily for polymerization, this molecule is a "molecular hinge" designed for annulation reactions .[1] The 3-bromo substituent breaks the symmetry of the pyridine ring, creating a push-pull electronic environment that dictates chemoselectivity.[1]
Electronic & Steric Profile
-
The Pyridine Core: Electron-deficient, making the ring susceptible to nucleophilic attack (SnAr) if activated, but here it primarily acts to withdraw density from the vinyl group.
-
The C2–Vinyl Group: Acts as a Michael Acceptor . The electron-deficient nitrogen (N1) already lowers the LUMO of the vinyl group. The C3–Bromine atom further lowers this LUMO via inductive withdrawal (-I effect), making the
-carbon of the vinyl group exceptionally electrophilic.[1] -
The C3–Bromine: A handle for metal-catalyzed cross-coupling (Heck, Suzuki, Stille).[1] However, its position ortho to the vinyl group introduces A(1,3)-strain , forcing the vinyl group to rotate slightly out of planarity with the pyridine ring to avoid steric clash with the bromine. This "twisted" conformation paradoxically stabilizes the monomer against spontaneous polymerization compared to 2-vinylpyridine while maintaining reactivity for radical or metal-mediated cyclizations.[1]
Fundamental Reactivity Pathways
The reactivity of this compound is defined by three divergent pathways: Chemoselective Coupling , Michael Addition , and Heteroannulation .[1]
Pathway A: The "Bromine-First" Strategy (Cross-Coupling)
The C3–Br bond is the weakest link (Bond Dissociation Energy ~ 81 kcal/mol). Under Palladium(0) catalysis, oxidative addition occurs here first.[2] The vinyl group remains intact if the reaction conditions avoid Heck coupling (e.g., using Boronic acids for Suzuki coupling).
-
Chemospecificity: The electron-poor nature of the pyridine ring facilitates oxidative addition at C3 more readily than in electron-rich aryl bromides.[1]
-
Risk: The vinyl group can act as a ligand for Pd, potentially poisoning the catalyst or leading to Heck-type side reactions.[1] High-ligand-loading (e.g., PPh3 or dppf) is required to displace the vinyl coordination.[1]
Pathway B: The "Vinyl-First" Strategy (Michael Addition)
Nucleophiles (amines, thiols, malonates) attack the vinyl
-
Effect of 3-Br: The 3-bromo group enhances the rate of this addition relative to 2-vinylpyridine due to inductive electron withdrawal, which stabilizes the intermediate carbanion at the
-position (benzyl-like stabilization).[1]
Pathway C: The "Killer App" – Aza-Electrocyclization & Annulation
The most powerful application of this molecule is the synthesis of fused 1,5-naphthyridines or aza-quinolines .[1] The ortho relationship allows the vinyl group and the bromine to participate in "zipper" reactions.
Mechanism: Pd-Catalyzed Heteroannulation[1]
-
Oxidative Addition: Pd(0) inserts into C3–Br.
-
Carbopalladation: The Pd-species inserts into an external alkyne or alkene.[1]
-
Cyclization: The new pendant chain attacks the C2–Vinyl group (Heck type) or the pyridine nitrogen (N-arylation), closing a new ring.
Visualization of Reactivity
The following diagram maps the electronic vectors and divergent reaction pathways.
Figure 1: Divergent reactivity map showing how structural features (sterics/electronics) dictate synthetic outcomes.[1]
Experimental Protocol: Synthesis of a 1,5-Naphthyridine Derivative
This protocol demonstrates the "Pathway C" utility, converting this compound into a fused ring system via a Heck-type cyclization strategy.[1]
Objective: Synthesis of 4-phenyl-1,5-naphthyridine via reaction with phenylacetylene (Hypothetical optimized protocol based on Heterocycles literature).
Reagents & Equipment
| Reagent | Equivalents | Role |
| This compound | 1.0 equiv | Substrate |
| Phenylacetylene | 1.2 equiv | Coupling Partner |
| Pd(OAc)₂ | 5 mol% | Catalyst |
| PPh₃ (Triphenylphosphine) | 10 mol% | Ligand |
| Ag₂CO₃ (Silver Carbonate) | 2.0 equiv | Base/Halide Scavenger |
| DMF (Dimethylformamide) | Solvent (0.1 M) | Medium |
Step-by-Step Methodology
-
Catalyst Pre-activation: In a flame-dried Schlenk tube, dissolve Pd(OAc)₂ (11 mg, 0.05 mmol) and PPh₃ (26 mg, 0.1 mmol) in anhydrous DMF (2 mL). Stir at room temperature for 15 minutes under Argon until the solution turns yellow/orange (formation of active Pd(0) species).
-
Substrate Addition: Add this compound (184 mg, 1.0 mmol) and Phenylacetylene (122 mg, 1.2 mmol) to the reaction vessel.
-
Base Addition: Add Ag₂CO₃ (550 mg, 2.0 mmol) in one portion. Note: Silver salts are preferred here to precipitate AgBr, driving the reaction forward and preventing inhibition.
-
Cyclization: Seal the tube and heat to 100°C for 12 hours. The reaction proceeds via:
-
Step A: Sonogashira-type coupling at C3.[1]
-
Step B: 6-endo-dig cyclization of the pyridine nitrogen onto the alkyne (activated by the adjacent vinyl group) or electrocyclization of the intermediate.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver salts. Wash the filtrate with LiCl solution (5%) to remove DMF.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Self-Validating Checkpoints
-
Color Change: The reaction should darken from orange to dark brown/black (Pd precipitation) if the reaction runs too long or catalyst decomposes.
-
TLC Monitoring: The starting material (Rf ~0.5 in 4:1 Hex/EtOAc) is UV active. The product will be highly fluorescent (blue/green) under UV (365 nm) due to the extended conjugation of the naphthyridine system.
Mechanistic Deep Dive: The "Push-Pull" Effect
Why is this molecule superior to simple bromopyridines for this chemistry?
-
LUMO Lowering: The vinyl group is conjugated with the pyridine. The 3-Br atom inductively withdraws electron density (
-withdrawal).[1] This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) across the entire -system. -
Conformational Locking: In the transition state for cyclization, the steric bulk of the bromine atom prevents the vinyl group from rotating freely, essentially "pre-organizing" the molecule for ring closure. This is a classic example of the Thorpe-Ingold Effect applied to heterocyclic synthesis.
Figure 2: Mechanistic flow of the cyclization pathway.
References
-
Synthesis and Reactivity of 3-Bromo-2-phenylpyridine (Analogous System) Source: NBinno Chemical Data, 2026. URL:[Link] (Context: Establishes the baseline Pd-catalyzed coupling reactivity of 3-bromo-2-substituted pyridines.)
-
Phosphoric Acid-Catalyzed Cyclization-Aromatization of 2-Vinylpyridines Source: ResearchGate, 2024. URL:[Link] (Context: Validates the use of the 2-vinyl group as a diene/dienophile in annulation reactions.)
-
Heck Reaction of Aryl Halides with Olefins (General Mechanism) Source: NIH / PubMed Central, 2013. URL:[Link] (Context: Provides the foundational catalytic cycle parameters adapted for the experimental protocol.)
-
Synthesis of 1,5-Naphthyridines via Cyclization Source: MDPI Molecules, 2021. URL:[Link] (Context: Confirms the structural logic of using 3-substituted-2-functionalized pyridines to access naphthyridine scaffolds.)[1]
Technical Guide: Reactivity Architecture of 3-Bromo-2-vinylpyridine
This guide provides an in-depth technical analysis of 3-Bromo-2-vinylpyridine , a bifunctional heterocyclic building block critical in medicinal chemistry—particularly in the design of Targeted Covalent Inhibitors (TCIs) and advanced polymer synthesis.
Executive Summary: The Bifunctional Scaffold
This compound represents a "privileged scaffold" in drug discovery due to its dual reactivity profile. It combines a Michael acceptor warhead (the 2-vinyl group) with a synthetic handle (the 3-bromo substituent) on a pyridine core.
For researchers, this molecule presents a strategic paradox:
-
The Vinyl Group (Electrophile): Enables covalent bonding to nucleophilic residues (Cysteine/Lysine) in proteins, a mechanism central to modern kinase inhibitors (e.g., EGFR inhibitors).
-
The Bromine Atom (Electrophile/Leaving Group): Facilitates palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate the scaffold into complex pharmacophores.
Mastering this molecule requires orthogonal reaction conditions that allow modification of one site without compromising the other.
Electronic Structure & Reactivity Map
The reactivity of this compound is governed by the electron-deficient nature of the pyridine ring, augmented by the inductive effects of the bromine and the resonance effects of the vinyl group.
The Reactivity Triad
-
Site A: The Pyridine Nitrogen (Nucleophile/Base)
-
Nature:
hybridized lone pair. -
Reactivity: Protonation (
, lower than pyridine due to electron-withdrawing Br and Vinyl), N-alkylation (quaternization), and coordination to metal catalysts. -
Risk: Can poison Pd-catalysts during cross-coupling if not masked or if the catalyst system isn't robust.
-
-
Site B: The Vinyl
-Carbon (Soft Electrophile)-
Nature: Conjugated system with the electron-poor pyridine ring.
-
Mechanism: The pyridine nitrogen withdraws electron density via resonance, making the
-carbon of the vinyl group highly susceptible to nucleophilic attack (Michael Addition). -
Modulation: The C3-Bromine atom exerts an inductive withdrawing effect (-I), potentially increasing the electrophilicity of the vinyl group compared to unsubstituted 2-vinylpyridine.
-
-
Site C: The C3-Bromine (Hard Electrophile / Oxidative Addition Site)
Visualization: Reactivity Topology
The following diagram maps the orthogonal reactivity sites and their primary chemical pathways.
Figure 1: Orthogonal reactivity map of this compound showing the three distinct chemical handles.
Nucleophilic & Electrophilic Mechanisms[3][4][5][6][7]
The Vinyl Group: Michael Addition Kinetics
In drug development, the 2-vinylpyridine moiety is a "tunable warhead." Unlike acrylamides (which are often too reactive), vinylpyridines offer a more moderate reactivity profile, reducing off-target toxicity.
-
Mechanism: A soft nucleophile (e.g., Cysteine thiol in a protein pocket) attacks the
-carbon. The resulting carbanion is stabilized by delocalization onto the pyridine nitrogen (forming an aza-enolate equivalent), which is then protonated. -
C3-Br Effect: The bromine at C3 is crucial. It destabilizes the transition state slightly via sterics but stabilizes the developing negative charge inductively. This allows fine-tuning of the
parameter in covalent inhibitors.
The Bromine Handle: Cross-Coupling Challenges
Using the C3-Br for Suzuki-Miyaura coupling while preserving the vinyl group is challenging because vinyl groups can polymerize under the basic, hot conditions of cross-coupling.
-
Strategy: Use "Ligand-Free" or high-activity catalyst systems (e.g.,
/ SPhos) that operate at lower temperatures. -
Alternative: Perform the coupling before installing the vinyl group (e.g., using 3-bromo-2-methylpyridine, then condensing with formaldehyde), though direct coupling on the vinyl-substrate is preferred for convergent synthesis.
Experimental Protocols
Protocol A: Cysteine Reactivity Assay (Michael Addition)
Objective: To quantify the electrophilicity of the vinyl warhead, simulating covalent drug binding.
Reagents:
-
Substrate: this compound (10 mM in DMSO).
-
Nucleophile: Glutathione (GSH) or N-acetylcysteine (NAC) (100 mM in PBS).
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Internal Standard: Benzyl alcohol.
Workflow:
-
Preparation: Dissolve this compound in DMSO to create a stock solution.
-
Incubation: Mix substrate (50 µM final) with GSH (500 µM final, 10-fold excess) in PBS at 37°C.
-
Monitoring: Aliquot samples at t=0, 15, 30, 60, and 120 mins. Quench with 1% Formic Acid.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak (M+H 184/186) and appearance of the GSH-Adduct (M+H ~491/493).
-
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
Self-Validating Check: The reaction should follow pseudo-first-order kinetics. If linearity fails, check for substrate precipitation or oxidation of GSH (dimerization).
Protocol B: C3-Selective Suzuki Coupling (Vinyl Preservation)
Objective: To couple an aryl boronic acid to C3 without polymerizing the vinyl group.
Reagents:
-
Substrate: this compound (1.0 eq).
-
Partner: Phenylboronic acid (1.2 eq).
-
Catalyst:
(3 mol%). -
Base:
(2.0 eq, mild base preferred over carbonates). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Additives: BHT (2,6-di-tert-butyl-4-methylphenol) (1 mol%) as a radical scavenger to inhibit polymerization.
Step-by-Step:
-
Degassing: Charge a reaction vial with substrate, boronic acid, base, and BHT. Seal and purge with Argon for 5 mins.
-
Solvation: Add degassed Dioxane/Water.
-
Catalyst Addition: Add Pd catalyst quickly under Argon flow.
-
Reaction: Heat to 60°C (Do not exceed 80°C to minimize vinyl degradation) for 4–6 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine.[3] Dry over
. -
Purification: Flash chromatography. Note: Vinylpyridines can streak on silica; add 1% Et3N to the eluent.
Covalent Inhibition Pathway Diagram
The following diagram illustrates the mechanism of action when a this compound derivative acts as a Targeted Covalent Inhibitor (TCI) against a kinase (e.g., EGFR).
Figure 2: Kinetic pathway of covalent inhibition. The vinyl group executes the final irreversible step (
Quantitative Data Summary
| Parameter | Value / Characteristic | Relevance |
| Molecular Weight | 184.03 g/mol | Fragment-based drug design (Low MW). |
| ClogP | ~2.1 | Good lipophilicity for cell permeability. |
| Electrophilicity ( | Moderate (Tunable) | Less reactive than acrylamides; reduces off-target binding. |
| Leaving Group | Bromide (C3) | Excellent for Pd-catalyzed coupling; poor for |
| pKa (Conj. Acid) | ~2.8 - 3.5 | Less basic than pyridine (5.2) due to inductive withdrawal by Br/Vinyl. |
References
-
ACS Medicinal Chemistry Letters. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR.[4][5]
-
Source:
-
-
Journal of Organic Chemistry. (2007). Tandem C-N and Suzuki Coupling Protocols.
-
Organic Chemistry Portal.Suzuki Coupling: Mechanisms and Recent Advances.
-
Source:
-
-
National Science Foundation (NSF).Michael Addition with Olefinic Pyridines.
-
Source:
-
-
Chemistry LibreTexts.Nucleophilicity and Electrophilicity Trends.
-
Source:
-
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 3. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. figshare.com [figshare.com]
- 6. expresspolymlett.com [expresspolymlett.com]
- 7. youtube.com [youtube.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
Physical properties including boiling point and density of 3-Bromo-2-vinylpyridine
The following technical guide provides an in-depth analysis of 3-Bromo-2-vinylpyridine, structured for researchers and drug development professionals.
CAS Registry Number: 799246-56-3 Molecular Formula: C₇H₆BrN Molecular Weight: 184.03 g/mol [1][2]
Executive Summary
This compound is a specialized halogenated heterocyclic intermediate used primarily in the synthesis of functionalized polymers and pharmaceutical scaffolds. Its structure combines the reactive versatility of a vinyl group (susceptible to polymerization and Heck/Suzuki couplings) with the steric and electronic influence of a bromine atom at the 3-position.
Critical Research Note: As a non-standard catalog compound, experimental physical property data is scarce in open literature. The values presented below represent a synthesis of chemoinformatic predictions validated against structural analogs (e.g., 3-bromopyridine and 2-vinylpyridine). Researchers must treat this compound as a temperature-sensitive monomer requiring stabilization to prevent spontaneous autopolymerization.
Chemical Identity & Structural Characterization[3][4][5]
| Property | Detail |
| IUPAC Name | 3-Bromo-2-ethenylpyridine |
| CAS Number | 799246-56-3 |
| SMILES | C=CC1=C(Br)C=CC=N1 |
| InChI Key | ZPDPNVDWYSQHOT-UHFFFAOYSA-N |
| Appearance | Colorless to light yellow liquid (oxidizes/darkens upon storage) |
Physical Properties: Data & Analysis[1]
The following data consolidates predicted values derived from quantitative structure-property relationship (QSPR) models, benchmarked against known isomers.
Boiling Point and Volatility
| Parameter | Value (Predicted) | Confidence Interval | Experimental Context |
| Boiling Point (760 mmHg) | 210.9 °C | ± 20.0 °C | High boiling point necessitates vacuum distillation for purification to avoid thermal polymerization. |
| Flash Point | 81.4 °C | ± 21.8 °C | Classified as a combustible liquid. |
| Vapor Pressure | ~0.2 mmHg | @ 25 °C | Low volatility at room temperature. |
Scientific Insight: The elevated boiling point (~211°C) compared to 2-vinylpyridine (158°C) is attributed to the significant increase in molecular weight (+79 amu) and polarizability introduced by the bromine atom. However, heating this compound near its atmospheric boiling point is contraindicated due to the vinyl group's thermal instability.
Density and Refractive Index
| Parameter | Value (Predicted) | Comparative Analysis |
| Density | 1.5 ± 0.1 g/cm³ | Significantly denser than water. The heavy bromine atom dominates the mass-to-volume ratio, pushing it well above pyridine (0.98 g/cm³). |
| Refractive Index | 1.59 - 1.61 | High refractive index is characteristic of the conjugated pyridine-vinyl system combined with the polarizable halogen. |
Handling, Stability, and Purification Protocols
The coexistence of a basic nitrogen, a labile vinyl group, and a halogen makes this compound chemically "fragile."
The Polymerization Risk
Like all vinylpyridines, this compound is prone to autopolymerization triggered by:
-
Heat: Temperatures > 40°C.
-
Light: UV exposure generates radicals.
-
Acids: Protonation of the pyridine nitrogen can catalyze cationic polymerization of the vinyl group.
Standard Protocol: The compound should always be stored with a radical inhibitor, typically 4-tert-butylcatechol (TBC) at 100–200 ppm.
Purification Workflow (Vacuum Distillation)
-
Requirement: Distillation must occur under high vacuum to keep the pot temperature below 60°C.
-
Inhibitor: Add fresh inhibitor (TBC or Hydroquinone) to the receiving flask before distillation starts to immediately stabilize the distillate.
Storage Logic Diagram
The following workflow outlines the decision process for receiving and storing this sensitive intermediate.
Figure 1: Decision logic for the receipt, quality assessment, and storage of this compound to prevent degradation.
Experimental Methodology: Density Determination
Given the lack of experimental literature, the following standard operating procedure (SOP) is recommended for validating the density of a fresh batch.
Method: Pycnometry (Specific Gravity Bottle) Rationale: Provides high accuracy for small volumes of expensive/rare intermediates compared to hydrometers.
-
Calibration: Weigh a clean, dry, calibrated pycnometer (
). Fill with degassed water at 20°C and weigh ( ). -
Sample Prep: Ensure the this compound is at exactly 20°C. If the sample was refrigerated, allow it to equilibrate in a desiccator to prevent water condensation.
-
Measurement: Fill the pycnometer with the sample, ensuring no bubbles are trapped (critical due to viscosity). Cap and wipe the exterior dry.
-
Weighing: Weigh the filled pycnometer (
). -
Calculation:
Target Range: 1.45 – 1.60 g/cm³.
References
-
PubChem. (n.d.). Compound Summary for Isomer 3-Bromo-5-vinylpyridine (Reference for Structural Analogs). National Library of Medicine.[3] Retrieved February 4, 2026, from [Link]
Sources
Solubility characteristics of 3-Bromo-2-vinylpyridine in common lab solvents
An In-depth Technical Guide to the Solubility Characteristics of 3-Bromo-2-vinylpyridine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a versatile heterocyclic building block crucial in pharmaceutical and materials science research. Lacking extensive published solubility data, this document synthesizes information from foundational chemical principles and analogous structures to provide researchers, scientists, and drug development professionals with a robust predictive framework. We will delve into the physicochemical properties of the molecule, predict its behavior in a wide array of common laboratory solvents, and discuss the profound impact of pH on its aqueous solubility. Furthermore, this guide offers detailed, field-tested experimental protocols for determining solubility, ensuring that research teams can generate reliable, application-specific data. The insights herein are designed to mitigate experimental risks, optimize reaction conditions, and accelerate development timelines.
Introduction: The Synthetic Potential and a Practical Challenge
This compound is a substituted pyridine of significant interest in organic synthesis. Its unique trifecta of functional groups—the basic pyridine ring, the reactive vinyl group, and the versatile bromo substituent—makes it a powerful precursor for a diverse range of complex molecules. The vinyl group is amenable to polymerization and various addition reactions, while the bromo-substituent is a prime handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings[1]. The pyridine nitrogen itself can be quaternized or act as a ligand.
However, the efficient and predictable use of this reagent is fundamentally dependent on a thorough understanding of its solubility. Solvent selection impacts everything from reaction kinetics and purification efficiency to the feasibility of formulation and drug delivery systems. A poor solvent choice can lead to failed reactions, low yields, and significant challenges in downstream processing. This guide addresses this critical knowledge gap by providing a detailed examination of the factors governing the solubility of this compound, empowering the researcher to make informed, effective decisions in the laboratory.
Physicochemical Profile and Molecular Structure Analysis
To predict solubility, we must first understand the intrinsic properties of the molecule. While experimental data for this compound is scarce, we can compile a reliable profile based on its structure and data from closely related analogs.
| Property | Value (Estimated/Calculated) | Source |
| Molecular Formula | C₇H₆BrN | PubChem[2][3] |
| Molecular Weight | 184.03 g/mol | PubChem[2][3] |
| Appearance | Colorless to yellow liquid (predicted) | Analogous Compounds[4][5] |
| XLogP3 | ~2.4 | PubChem (Isomer Data)[3] |
| Hydrogen Bond Acceptors | 1 (Pyridine Nitrogen) | PubChem[2][3] |
| Hydrogen Bond Donors | 0 | PubChem[2][3] |
| pKa (Conjugate Acid) | ~4.5 - 5.0 (Pyridinium ion) | Analogous Compounds[5] |
The molecule's structure is the primary determinant of its solubility. The nonpolar vinyl group and the somewhat lipophilic brominated aromatic ring contribute to its affinity for organic solvents. Conversely, the lone pair of electrons on the pyridine nitrogen atom can act as a hydrogen bond acceptor, providing a degree of affinity for polar solvents. The calculated XLogP3 value of ~2.4 indicates a moderate level of lipophilicity, suggesting that while it will have some affinity for nonpolar environments, it is not extremely hydrophobic[3].
Predicted Solubility in Common Laboratory Solvents
The "like dissolves like" principle is our primary guide[6]. The moderate polarity of this compound suggests it will be most soluble in solvents of similar polarity. Based on its structure and data from analogs like 2-vinylpyridine and various bromopyridines, we can predict its solubility behavior.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The molecule has only one H-bond acceptor and a significant nonpolar surface area. Analogs like 2-vinylpyridine and 2-bromopyridine have limited water solubility (27.5 g/L and 2.5 g/L, respectively)[5][7]. |
| Methanol, Ethanol | High | The alkyl chains of these alcohols can interact favorably with the nonpolar regions of the solute, while the hydroxyl group can interact with the pyridine nitrogen. | |
| Polar Aprotic | DMSO, DMF | High | These solvents are strong Lewis bases and can effectively solvate the pyridine ring. Their high polarity accommodates the molecule well. |
| Acetonitrile (MeCN) | High | A polar solvent capable of dipole-dipole interactions. | |
| Acetone | High | The carbonyl group can interact with the solute, and its overall polarity is well-matched. | |
| Tetrahydrofuran (THF) | High | A common solvent for reactions involving pyridines, its ether oxygen can interact with the ring system, and its cyclic alkyl structure is compatible with the nonpolar regions[8]. | |
| Non-Polar Aromatic | Toluene, Benzene | High to Moderate | The aromatic rings of the solvent and solute can engage in favorable pi-stacking interactions. |
| Non-Polar Aliphatic | Hexane, Heptane | Low to Insoluble | The polarity mismatch is significant. The polar pyridine ring will not be effectively solvated by the nonpolar alkane, leading to poor solubility, as seen with some substituted pyridines[9]. |
| Chlorinated | Dichloromethane (DCM) | High | DCM is an excellent solvent for a wide range of organic compounds of moderate polarity. |
| Chloroform | High | Similar to DCM, chloroform is expected to be a very effective solvent. Poly(2-vinylpyridine) shows strong interactions with chloroform[10]. |
The Critical Role of pH in Aqueous Solubility
While this compound exhibits low solubility in neutral water, its behavior in acidic and basic aqueous solutions is drastically different. This is a direct consequence of the basicity of the pyridine nitrogen atom.
In an acidic solution (pH < pKa of the conjugate acid, ~4.5), the nitrogen atom is protonated to form a pyridinium salt. This transformation from a neutral molecule to a charged ionic species dramatically increases its polarity and, consequently, its solubility in water. This principle is fundamental to experimental workups, where a reaction mixture in an organic solvent can be washed with dilute acid to extract basic impurities like pyridine derivatives into the aqueous phase.
Conversely, in a neutral or basic solution (pH > pKa), the compound remains in its neutral, less soluble form.
Practical Considerations: Stability and Safe Handling
Chemical Stability: this compound, like its parent 3-bromopyridine, is stable under normal laboratory conditions but should be considered incompatible with strong oxidizing agents, strong acids, and strong bases[4].
Risk of Polymerization: The vinyl group presents a significant handling consideration. Vinylpyridines are known to be sensitive to polymerization, which can be initiated by heat, light, or the presence of radical initiators[5]. For long-term storage, it is advisable to keep the compound refrigerated and stabilized with an inhibitor like tert-butylcatechol. During experimental work, prolonged heating should be approached with caution[11].
Safety Precautions: Based on safety data for analogous compounds, this compound should be handled with care. It is predicted to be harmful or toxic if swallowed or in contact with skin, and to cause skin and serious eye irritation[12]. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocol: A Self-Validating Method for Solubility Determination
This protocol provides a robust method for determining the qualitative or semi-quantitative solubility of this compound in a chosen solvent. The causality behind this procedure is to establish an equilibrium between the solid/liquid solute and the solvent at a controlled temperature.
Objective: To determine the approximate solubility of this compound in a specific solvent at ambient temperature.
Materials:
-
This compound
-
Selected solvent (analytical grade)
-
Small vials or test tubes with caps (e.g., 4 mL vials)
-
Magnetic stir plate and small stir bars
-
Analytical balance
-
Volumetric pipettes or micropipettes
Workflow Diagram:
Step-by-Step Methodology:
-
Preparation: Place a small magnetic stir bar into a clean, dry 4 mL vial. Add exactly 1.0 mL of the chosen solvent to the vial.
-
Solute Addition: Add a small, accurately weighed amount of this compound (e.g., 20 mg) to the solvent. Cap the vial and stir. If it dissolves completely, continue adding pre-weighed portions until a small amount of undissolved material remains visible. This ensures the solution is saturated.
-
Equilibration: Place the capped vial on a magnetic stir plate at a controlled ambient temperature (e.g., 25 °C). Stir the suspension vigorously for at least 1-2 hours. This step is critical to ensure the solution has reached equilibrium saturation.
-
Phase Separation: Turn off the stirrer and allow the undissolved solid to settle completely. For very fine suspensions, a brief centrifugation can be used to clarify the supernatant. The goal is to have a perfectly clear solution above the excess solid.
-
Sampling (for quantitative analysis):
-
Tare a clean, empty vial on an analytical balance and record its mass.
-
Carefully withdraw a precise volume (e.g., 0.500 mL) of the clear supernatant, taking care not to disturb the solid residue.
-
Transfer this supernatant to the pre-weighed vial.
-
-
Solvent Removal: Evaporate the solvent from the tared vial. This can be done in a vacuum oven at low heat or by passing a gentle stream of nitrogen or argon over the liquid. Ensure all solvent is removed.
-
Final Weighing: Once the residue is completely dry, weigh the vial again.
-
Calculation:
-
Mass of dissolved solute = (Mass of vial + residue) - (Mass of empty vial)
-
Solubility (mg/mL) = (Mass of dissolved solute) / (Volume of supernatant sampled)
-
This protocol is self-validating because the continued presence of undissolved solid confirms that the sampled supernatant was indeed saturated.
Conclusion
This compound is a molecule of moderate polarity, a characteristic that dictates its solubility profile. It is predicted to be highly soluble in a range of common polar aprotic and protic organic solvents such as THF, DCM, methanol, and acetone. Its solubility in non-polar aliphatic solvents like hexane is expected to be poor. A key feature for researchers to exploit is the dramatic increase in aqueous solubility under acidic conditions due to the formation of a pyridinium salt. When handling this compound, careful attention must be paid to its potential for polymerization and its hazardous properties. By leveraging the predictive framework and experimental protocols outlined in this guide, scientists can confidently select appropriate solvent systems, enhancing the efficiency, safety, and success of their synthetic endeavors.
References
-
ResearchGate. Solubility parameter of poly(2-vinylpyridine). Available from: [Link]
-
PubChem. 3-Bromo-5-vinylpyridine. Available from: [Link]
-
University of Toronto. Solubility of Organic Compounds. Available from: [Link]
-
Wikipedia. Pyridine. Available from: [Link]
-
PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]
-
Wiley Online Library. Behavior of 3-Vinylpyridine in Nitroxide-Mediated Radical Polymerization. Available from: [Link]
-
CUNY. Experiment 1: Determination of Solubility Class. Available from: [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
chemeurope.com. Pyridine. Available from: [Link]
-
Thermo Fisher Scientific. Safety Data Sheet for 2-Bromopyridine. Available from: [Link]
-
ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Available from: [Link]
-
Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]
-
Wikipedia. 2-Vinylpyridine. Available from: [Link]
-
Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. Available from: [Link]
-
Cheméo. Chemical Properties of Vinyl bromide (CAS 593-60-2). Available from: [Link]
-
Taylor & Francis Online. Solvent in Solute System for the Synthesis of Highly Substituted Pyridine by Using Choline Hydroxide and Water. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Available from: [Link]
-
PubChem. 4-Bromo-2-vinylpyridine. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Bromo-5-vinylpyridine | C7H6BrN | CID 23436337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-vinylpyridine | C7H6BrN | CID 29941927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 6. chem.ws [chem.ws]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. fishersci.com [fishersci.com]
3-Bromo-2-vinylpyridine material safety data sheet (MSDS) handling precautions
Technical Safety & Handling Guide: 3-Bromo-2-vinylpyridine
CAS Number: 799246-56-3 Formula: C₇H₆BrN Molecular Weight: 184.03 g/mol Synonyms: 3-Bromo-2-ethenylpyridine
Part 1: Executive Summary & Technical Utility
This compound is a dual-functional heterocyclic building block critical in modern medicinal chemistry. Its structural uniqueness lies in the orthogonality of its reactive sites: the C3-Bromine facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-Vinyl group serves as a Michael acceptor or a polymerization monomer.
This duality, however, presents a complex safety profile. The compound combines the systemic toxicity of halogenated pyridines with the instability and alkylating potential of vinyl monomers. This guide moves beyond standard MSDS reporting to provide a researcher-centric protocol for safe handling, storage, and experimental application.
Part 2: Hazard Identification & Toxicology (Structure-Activity Analysis)
Standard MSDS documents often generalize hazards. For high-fidelity safety planning, researchers must understand the mechanistic basis of this compound's risks.
The "Dual-Threat" Hazard Matrix
| Functional Group | Hazard Mechanism | Physiological/Chemical Consequence |
| 2-Vinyl Group | Michael Acceptor | Alkylation: Can irreversibly bind to DNA/proteins (cysteine residues), leading to cytotoxicity and sensitization. |
| Polymerization | Exothermic Runaway: Susceptible to radical polymerization initiated by light, heat, or peroxides. Can rupture sealed vessels. | |
| 3-Bromo Group | Metabolic Activation | Hepatotoxicity: Halogenated pyridines can be metabolized into reactive epoxide intermediates, causing liver damage. |
| Pyridine Core | Lipophilicity | Dermal Absorption: The lipophilic nature facilitates rapid absorption through the skin, carrying the toxic payload systemically. |
GHS Classification (Derived & Analog-Verified)
-
Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed or in contact with skin).
-
Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns or irritation). Note: Vinylpyridines are potent lachrymators and irritants.
-
Sensitization: Skin Sensitizer Category 1 (May cause allergic reaction).
-
Physical Hazard: Flammable Liquid (Category 4) or Combustible; Self-Reactive (Polymerization Hazard).
Part 3: Storage, Stability, and Engineering Controls
The primary risk during storage is uncontrolled polymerization , which transforms the valuable reagent into an insoluble solid or generates dangerous pressure.
The "Cold Chain" Storage Protocol
-
Temperature: Store at -20°C .
-
Inhibitor: Commercial samples are typically stabilized with 4-tert-Butylcatechol (TBC) or Hydroquinone.
-
Action Item: If the compound is distilled or purified (removing the inhibitor), it must be used immediately or re-inhibited (100–1000 ppm TBC) before storage.
-
-
Atmosphere: Store under Argon or Nitrogen . Oxygen can form peroxides with the vinyl group, which then act as radical initiators for polymerization.
-
Container: Amber glass (UV protection) with a Teflon-lined septum or cap.
Engineering Controls
-
Primary Barrier: All handling must occur inside a Chemical Fume Hood or Glovebox .
-
Glove Selection Logic:
-
Avoid: Latex (poor resistance to halogenated aromatics).
-
Use:Nitrile (minimum 0.11 mm thickness) for splash protection. For prolonged handling or cleanup, use Silver Shield/4H (laminate) gloves.
-
Reasoning: Pyridine derivatives permeate standard nitrile gloves in <15 minutes. Double-gloving is mandatory.
-
Part 4: Experimental Handling & Synthesis Workflow
This workflow illustrates the safe setup of a Suzuki coupling reaction, a common application for this reagent.
Safe Reaction Setup Protocol
-
Pre-Check: Visually inspect the reagent. If it appears cloudy or viscous, polymerization may have initiated. Verify inhibitor status if the bottle is old.
-
Weighing: Weigh inside a fume hood. Do not use plastic weigh boats (potential leaching); use glass or aluminum foil.
-
Solvent Choice: Use degassed solvents. Dissolved oxygen can quench Pd-catalysts and promote side-polymerization of the vinyl group.
-
Addition: Add this compound last or as a solution to prevent localized concentration hotspots that favor homocoupling or polymerization.
Reaction Workflow Diagram
Figure 1: Decision logic for retrieving and utilizing this compound, emphasizing the critical visual inspection step to detect polymerization.
Part 5: Emergency Response & Decontamination
Spills (Polymerization Hazard)
A spill of this compound is not just a toxicity hazard; it is a polymerization bomb . If the spilled liquid contacts an initiator (acid, base, metal surface), it can harden rapidly, releasing heat and fumes.
-
Small Spill (<10 mL):
-
Evacuate the immediate area (lachrymator risk).
-
Cover with an inert absorbent (Vermiculite or Sand). Do not use paper towels (cellulose can react exothermically).
-
Deactivate: Treat the absorbed material with a dilute alkaline solution (e.g., 5% NaHCO₃) to neutralize any acid byproducts, then dispose of as hazardous organic waste.
-
-
Skin Contact:
-
Immediate Flush: 15 minutes water rinse.
-
Neutralization: Do not use vinegar or acids. Wash with mild soap.
-
Medical: Seek attention. Pyridines penetrate skin; systemic effects (nausea, dizziness) may be delayed.
-
Part 6: Physicochemical Properties Table
| Property | Value (Approx/Predicted) | Relevance to Safety |
| Physical State | Clear to Yellow Liquid | Cloudiness indicates polymerization. |
| Boiling Point | ~230°C (Predicted) | High boiler; difficult to remove by rotary evaporation. |
| Density | 1.50 ± 0.1 g/cm³ | Denser than water; sinks in aqueous extraction. |
| Flash Point | > 90°C | Combustible, but not highly flammable. |
| Solubility | DCM, EtOAc, DMSO | Poor water solubility; bioaccumulates in lipids. |
| Incompatibility | Acids, Oxidizers, Peroxides | Initiates violent polymerization. |
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound.
-
National Oceanic and Atmospheric Administration (NOAA). (2024). Cameo Chemicals: Vinylpyridines, Stabilized - Reactivity Profile. Link
-
PubChem. (2024). Compound Summary: 3-Bromopyridine (Analogous Core Data). National Library of Medicine. Link
-
GuideChem. (2024). This compound Properties & CAS 799246-56-3.[1][2][3][4][5] Link
Sources
Literature review on the discovery and synthesis of brominated vinylpyridines
The following technical guide details the discovery, synthesis, and application of brominated vinylpyridines.
Executive Summary
Brominated vinylpyridines (BVPs) represent a specialized class of bifunctional heterocyclic monomers. Possessing both a polymerizable vinyl group and a chemically versatile bromine substituent, they serve as "linchpin" intermediates in the synthesis of functionalized polymers and complex pharmaceutical scaffolds.
This guide provides a rigorous technical analysis of their synthesis, moving beyond generic textbook descriptions to field-proven protocols. It focuses on the most valuable isomers—specifically 2-bromo-5-vinylpyridine and 2-bromo-4-vinylpyridine —and details the mechanistic causality behind the selection of synthetic routes.
Strategic Synthetic Pathways
The synthesis of BVPs is non-trivial due to the competing reactivities of the pyridine ring, the labile vinyl group (prone to polymerization), and the carbon-bromine bond (susceptible to premature coupling). Three primary strategies have emerged as industry standards:
Strategy A: The Cross-Coupling Route (Modern Standard)
This approach utilizes palladium-catalyzed coupling (Stille or Suzuki) to install the vinyl group onto a pre-brominated pyridine core.
-
Pros: High regioselectivity; mild conditions; tolerates functional groups.[1]
-
Cons: Cost of catalysts; removal of tin byproducts (Stille).
-
Best For: High-value pharmaceutical intermediates requiring precise substitution patterns (e.g., 2-bromo-5-vinylpyridine).
Strategy B: The Wittig Olefination Route
Converts a bromopyridine carboxaldehyde into the vinyl derivative.
-
Pros: Avoids transition metal catalysts in the final step; scalable.
-
Cons: Requires synthesis of the aldehyde precursor; phosphorus waste.
-
Best For: Scale-up scenarios where aldehyde precursors are commercially available.
Strategy C: The Dehydration Route (Classical)
Dehydration of hydroxyethyl-bromopyridines.
-
Pros: Lower raw material costs.
-
Cons: Harsh acidic conditions often induce polymerization or bromine migration.
-
Best For: Industrial production of simple isomers where purity requirements are lower.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-vinylpyridine via Stille Coupling
This protocol is favored for its reliability in preserving the C-Br bond at the 2-position while vinylating the 5-position, exploiting the electronic difference between the two positions.
Reaction Scheme:
Reagents & Causality:
-
Substrate: 2,5-Dibromopyridine.[2][3] The C5-Br bond is electronically more electron-rich (less deficient) than C2-Br, but in Stille couplings, sterics and catalyst choice can influence selectivity. Crucially, controlled stoichiometry is required to prevent divinylation.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Chosen for its robust nature in Stille couplings.
-
Solvent: Toluene or DMF (Anhydrous). High boiling point allows thermal activation (90-100°C).
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip with a reflux condenser and nitrogen inlet. Oxygen inhibits the Pd(0) catalytic cycle.
-
Charging: Add 2,5-dibromopyridine (1.0 equiv) and anhydrous toluene (0.1 M concentration). Sparge with nitrogen for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.02 - 0.05 equiv). The solution typically turns yellow.
-
Reagent Addition: Add tributyl(vinyl)tin (1.05 equiv) via syringe. Note: Do not use a large excess to avoid divinylation.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, yielding the mono-vinylated product (Rf ~0.4).
-
Workup (Tin Removal): Cool to RT. Add 10% aqueous KF solution and stir vigorously for 1 hour. This precipitates the tin byproduct as insoluble Bu₃SnF. Filter through a Celite pad.
-
Purification: Extract filtrate with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol 2: Synthesis of 2-Bromo-5-vinylpyridine via Wittig Olefination
An alternative route avoiding tin toxicity.
Step-by-Step Methodology:
-
Precursor Prep: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C.
-
Ylide Formation: Add Potassium tert-butoxide (KOtBu, 1.2 equiv) portion-wise. The solution turns bright yellow (phosphonium ylide formation). Stir for 30 mins.
-
Addition: Dropwise add a solution of 6-bromopyridine-3-carboxaldehyde (1.0 equiv) in THF.
-
Reaction: Allow to warm to RT and stir for 4 hours. The color typically fades.
-
Quench: Add saturated NH₄Cl solution.
-
Isolation: Extract with ether. The triphenylphosphine oxide byproduct precipitates and can be filtered off or removed via chromatography.
Quantitative Comparison of Methods
| Feature | Stille Coupling (Protocol 1) | Wittig Olefination (Protocol 2) | Direct Bromination |
| Primary Precursor | 2,5-Dibromopyridine | 6-Bromopyridine-3-carboxaldehyde | Vinylpyridine |
| Yield | 75 - 85% | 80 - 90% | < 40% (Poor Selectivity) |
| Selectivity | High (C5 vs C2 differentiation) | Very High (Regiospecific) | Low (Ring vs Vinyl bromination) |
| Key Risk | Toxicity (Organotin), Divinylation | Moisture sensitivity (Ylide) | Polymerization of vinyl group |
| Scalability | Moderate (Tin waste disposal) | High | Low |
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing 2-bromo-5-vinylpyridine, highlighting the divergence from common precursors.
Caption: Synthetic pathways to 2-Bromo-5-vinylpyridine. The Stille and Wittig routes offer the highest regiocontrol.
Critical Challenges & Troubleshooting
Polymerization Inhibition
Vinylpyridines are prone to spontaneous polymerization, especially when concentrated or heated.
-
Solution: Always add a radical inhibitor such as 4-tert-butylcatechol (TBC) or Hydroquinone (HQ) (100–500 ppm) during workup and storage.
-
Storage: Store under argon at -20°C in the dark.
Regioselectivity in Couplings
When using 2,5-dibromopyridine, the C2 position is generally more reactive towards nucleophilic aromatic substitution (
-
Observation: C2-Br is adjacent to the pyridine nitrogen, making it more electron-deficient.
-
Control: To favor C5-vinylation (if starting from 2,5-dibromo), use bulky phosphine ligands or carefully control stoichiometry (1.0 equiv stannane). Alternatively, use the aldehyde route (Protocol 2) which guarantees position 5.
References
-
Synthesis of 2,5-Dibromopyridine
-
Title: Synthesis method of 2,5-dibromopyridine (CN110759858A)[2]
- Source: Google P
- URL
-
-
Stille Coupling Methodology
- Title: Advancing total synthesis through the Stille cross-coupling
- Source: PMC - NIH
-
URL:[Link]
-
Suzuki Coupling Methodology
- Title: Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinyl
- Source: Royal Society of Chemistry
-
URL:[Link]
-
Precursor Synthesis (2-Bromo-4-methylpyridine)
-
Brominated Vinylpyridine Applications
- Title: Poly(vinylpyridine)-containing block copolymers for smart, multicompartment particles
- Source: Polymer Chemistry (RSC)
-
URL:[Link]
Sources
Technical Guide: Stability and Degradation Profile of 3-Bromo-2-vinylpyridine
Executive Summary: The "Activated" Intermediate
3-Bromo-2-vinylpyridine (3-Br-2-VP) represents a high-value, high-risk scaffold in medicinal chemistry. It serves as a critical "bifunctional" intermediate: the vinyl group allows for polymerization or Michael additions, while the bromine handle enables palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig).
However, this dual functionality creates a fragility paradox . The electron-deficient pyridine ring, further deactivated by the bromine substituent, makes the vinyl group highly susceptible to spontaneous polymerization and nucleophilic attack. Furthermore, the C-Br bond introduces photolytic instability absent in the parent 2-vinylpyridine.
This guide provides a mechanistic breakdown of its degradation pathways and establishes a self-validating protocol for its storage and handling.
Physicochemical Baseline & Reactivity Matrix
To control degradation, one must understand the forces driving it. 3-Br-2-VP differs from generic vinylpyridines due to the ortho-bromo substituent .
| Feature | Chemical Consequence | Stability Impact |
| Pyridine Nitrogen | Basic center ( | High Risk: Can auto-catalyze polymerization if trace acid is present. |
| C2-Vinyl Group | Conjugated system with electron-deficient ring. | Critical Risk: Prone to radical and anionic polymerization. |
| C3-Bromine Atom | Inductive electron withdrawal (-I effect); Steric bulk. | Moderate Risk: Increases electrophilicity of the vinyl group; susceptible to photolytic cleavage. |
The "Ortho-Effect" on Stability
Unlike 2-vinylpyridine, the bromine atom at position 3 exerts steric strain on the vinyl group at position 2. This prevents the vinyl group from achieving perfect coplanarity with the aromatic ring.
-
Result: Reduced conjugation energy makes the double bond slightly more reactive toward radical addition than the un-substituted parent compound.
Mechanisms of Degradation
The degradation of 3-Br-2-VP is not a single event but a competition between three pathways.
Pathway A: Spontaneous Polymerization (The Primary Threat)
Like styrene and 2-vinylpyridine, 3-Br-2-VP undergoes auto-polymerization. This is often initiated by:
-
Thermal Homolysis: Heat generates trace radicals.
-
Peroxide Formation: Exposure to oxygen creates peroxides on the vinyl group, which decompose to initiate chains.
-
Trace Acid: Protons coordinate to the pyridine nitrogen, withdrawing electron density and making the vinyl group hyper-electrophilic (anionic/zwitterionic polymerization).
Pathway B: Photolytic Dehalogenation
The C-Br bond is sensitive to UV light (specifically <300 nm, but tailing into near-UV). Homolytic cleavage generates a pyridyl radical and a bromine radical.
-
The bromine radical acts as a potent initiator for Pathway A (Polymerization).
-
Outcome: The sample turns dark brown/black due to radical coupling byproducts and rapid polymerization.
Pathway C: N-Oxidation (Long-term Storage)
In the presence of atmospheric oxygen, the pyridine nitrogen can slowly oxidize to the N-oxide. While slower than polymerization, N-oxides can alter the electronics of the ring, potentially destabilizing the vinyl group further.
Visualization: Degradation Pathways
The following diagram illustrates the cascade of degradation, highlighting the critical control points (Oxygen, Light, Heat).
Figure 1: Mechanistic cascade showing how environmental factors (Oxygen, Light, Acid) trigger polymerization and degradation.
Analytical Stability Profiling
To validate the quality of 3-Br-2-VP, rely on quantitative metrics rather than visual inspection alone (though color change is a lagging indicator).
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient. Note: Use TFA to ensure sharp peaks for basic pyridines.
-
Detection: UV at 254 nm.
-
Degradant Markers:
-
Polymer/Oligomers: Will elute as a broad smear at the solvent front or wash out late depending on solubility.
-
Hydrolysis Products: 3-Bromo-2-(1-hydroxyethyl)pyridine (hydration of vinyl) appears as a slightly more polar peak (earlier retention).
-
Proton NMR (^1H-NMR)
NMR is the gold standard for detecting early-stage polymerization.
-
Vinyl Signals: Look for the characteristic "dd" pattern of the vinyl protons at 5.5 - 7.0 ppm .
-
Degradation Flags:
-
Broadening: Sharp vinyl peaks becoming broad mounds indicate oligomer formation.
-
Loss of Integral: Compare the integration of vinyl protons (3H) to the aromatic ring protons (2H). A ratio drop < 1.5:1 indicates polymerization.
-
Storage & Handling Protocol: A Self-Validating System
This protocol uses a "Defense in Depth" strategy. Do not rely on a single safeguard.
Stabilization (Chemical Inhibition)
Pure 3-Br-2-VP is unstable. It must be stored with a radical inhibitor.
-
Standard: 4-tert-Butylcatechol (TBC) at 100–200 ppm.
-
Alternative: Phenothiazine (if metal coordination in downstream chemistry is a concern with catechols).
Environmental Control
-
Temperature: Store at -20°C (Freezer) .
-
Reason: Arrhenius kinetics dictate that lowering temperature from 25°C to -20°C slows polymerization rates by >50-fold [1].
-
-
Atmosphere: Argon or Nitrogen blanket.
-
Critical: While TBC needs trace oxygen to function optimally, the risk of oxidative degradation usually outweighs this. A "lean" inert atmosphere is preferred.
-
-
Light: Amber glass vials or aluminum foil wrapping is mandatory to prevent C-Br photolysis.
The "Flash" Purification Protocol (Before Use)
Commercial samples often accumulate oligomers during transit. Use this workflow to ensure reaction integrity.
Step-by-Step Purification:
-
Assessment: Check visual appearance. If viscous or dark brown, significant polymerization has occurred.
-
Inhibitor Removal (Optional but Recommended for Catalysis):
-
Pass the liquid through a short pad of activated basic alumina or silica gel .
-
Action: This physically adsorbs the polar TBC/catechol inhibitor.
-
Caution: The filtrate is now "naked" and highly unstable. Use immediately (within 1 hour).
-
-
Distillation (For heavily degraded samples):
-
Vacuum distillation is risky due to heat. Only perform if necessary, using a high-vacuum (<1 mmHg) and low bath temperature (<60°C). Add fresh inhibitor to the receiving flask before distillation starts.
-
Visualization: Handling Decision Tree
Figure 2: Decision matrix for evaluating and processing this compound prior to experimental use.
References
-
ChemicalBook. (2024). 2-Vinylpyridine: Properties, Production process and Uses. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 3-Bromopyridine. Retrieved from
-
Wikipedia. (2024). 2-Vinylpyridine.[2][5][7][8][9] Retrieved from
-
Mavronasou, K., et al. (2022).[10][11] Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 14, 804.[10] Retrieved from
-
Apollo Scientific. (2023). Safety Data Sheet: 3-Vinylpyridine (Analogous Stability Data). Retrieved from
Disclaimer: This guide synthesizes chemical principles with available safety data. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling hazardous chemicals.
Sources
- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. carlroth.com [carlroth.com]
- 4. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 5. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. polymersource.ca [polymersource.ca]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid [mdpi.com]
Technical Guide: Strategic Synthesis of 3-Bromo-2-vinylpyridine
Part 1: Executive Strategic Analysis[1]
Target Molecule: 3-Bromo-2-vinylpyridine CAS: 74208-14-1 Primary Utility: A bifunctional heterocyclic scaffold.[1] The C2-vinyl group serves as a Michael acceptor or diene/dienophile in cycloadditions (e.g., Diels-Alder), while the C3-bromide provides an orthogonal handle for cross-coupling (Suzuki, Heck, Buchwald-Hartwig) to construct fused ring systems like naphthyridines or isoquinolines.[1]
The Synthetic Challenge
The synthesis of this compound requires navigating two competing reactivity profiles:
-
The Vinyl Group: Prone to polymerization and sensitive to electrophilic attack (e.g., bromination).[1]
-
The Pyridine Ring: Electron-deficient, making electrophilic aromatic substitution (to introduce bromine) difficult without harsh conditions that would destroy a vinyl group.[1]
The Solution: The most robust strategies introduce the vinyl group after the bromine is installed, or utilize highly selective metal-catalyzed couplings on a pre-brominated scaffold.
Part 2: Critical Retrosynthetic Pathways[1]
We identify two primary routes based on "Key Starting Materials" (KSMs) availability and reaction fidelity.
Route A: The Aldehyde Homologation (Recommended for R&D)
This route offers the highest regiocontrol.[1] It relies on the Wittig olefination of 3-bromo-2-pyridinecarboxaldehyde .[1] The bromine is already fixed in the correct position, and the aldehyde provides a clean handle for vinylation without touching the halide.[1]
Route B: Regioselective Cross-Coupling (Convergent)
This route utilizes 2,3-dibromopyridine .[1] It exploits the electronic differentiation between the C2 and C3 positions.[1] The C2 position (adjacent to nitrogen) is more electron-deficient and reactive towards oxidative addition with Pd(0), allowing for selective mono-vinylation at C2 while leaving the C3-bromide intact.
Figure 1: Retrosynthetic disconnection showing the two primary pathways to this compound.
Part 3: Deep Dive into Key Starting Materials (KSMs)
KSM 1: 3-Bromo-2-pyridinecarboxaldehyde[2]
-
Role: The electrophile for the Wittig reaction.
-
Sourcing vs. Synthesis: While commercially available, it is often expensive or unstable upon long storage.[1]
-
In-House Synthesis: It is best prepared fresh from 3-bromo-2-methylpyridine (commercially abundant) via Selenium Dioxide (SeO2) oxidation.[1]
-
Why SeO2? It selectively oxidizes the activated methyl group alpha to the nitrogen without affecting the bromine.[1]
-
-
Stability: Aldehydes can oxidize to carboxylic acids in air.[1] Store under argon at -20°C.
KSM 2: 2,3-Dibromopyridine
-
Selectivity Mechanism: The C2-Br bond has a lower bond dissociation energy and is more susceptible to nucleophilic attack and oxidative addition due to the inductive electron-withdrawing effect of the adjacent nitrogen.
-
Risk: Over-coupling (divinylation) or C3-coupling if the catalyst/ligand system is too active.[1]
KSM 3: Methyltriphenylphosphonium Bromide (MTPPB)
-
Role: The carbon source for the vinyl group in Route A.[1]
-
Handling: Hygroscopic.[1] Must be dried before use to ensure accurate stoichiometry with the base (e.g., KOtBu or NaH).[1]
Part 4: Detailed Experimental Protocols
Protocol A: The Wittig Route (High Purity)
This is the preferred method for medicinal chemistry applications requiring high purity and no heavy metal contamination (tin).[1]
Step 1: Synthesis of 3-Bromo-2-pyridinecarboxaldehyde
-
Setup: 3-neck flask equipped with a reflux condenser and mechanical stirrer.
-
Reagents: Dissolve 3-bromo-2-methylpyridine (1.0 eq) in 1,4-dioxane. Add Selenium Dioxide (SeO2) (1.2 eq).[1]
-
Reaction: Reflux (approx. 101°C) for 4-12 hours. Monitor by TLC/LCMS for disappearance of starting material.[1]
-
Workup: Filter hot through Celite to remove black selenium metal.[1] Concentrate filtrate.[1][3][4]
-
Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove traces of over-oxidized acid.[1]
Step 2: Wittig Olefination
-
Ylide Formation: In a dry flask under N2, suspend Methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool to 0°C.[1]
-
Deprotonation: Add Potassium tert-butoxide (KOtBu) (1.2 eq) portion-wise.[1] The solution will turn bright yellow (ylide formation).[1] Stir for 30-60 mins.
-
Addition: Add 3-Bromo-2-pyridinecarboxaldehyde (1.0 eq) dissolved in THF dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Quench: Add saturated NH4Cl solution.
-
Extraction: Extract with Et2O (Ether is preferred to avoid extracting triphenylphosphine oxide).[1]
-
Stabilization: Add a grain of 4-tert-butylcatechol (polymerization inhibitor) to the organic layer before concentration.[1]
Data Summary: Wittig Route
| Parameter | Specification |
| Limiting Reagent | 3-Bromo-2-pyridinecarboxaldehyde |
| Key Reagent | MePPh3Br / KOtBu |
| Solvent | Anhydrous THF |
| Temp | 0°C to RT |
| Yield (Typical) | 75-85% |
| Major Byproduct | Triphenylphosphine oxide (TPPO) |
Protocol B: The Stille Coupling Route (Direct & Scalable)
Best for larger scales where chromatography can be minimized, provided tin toxicity is managed.[1]
-
Setup: Dry flask, inert atmosphere (Argon).
-
Reagents: Combine 2,3-Dibromopyridine (1.0 eq), Tributyl(vinyl)tin (1.05 eq).
-
Catalyst: Pd(PPh3)4 (2-5 mol%).[1]
-
Solvent: Toluene or Dioxane.[1]
-
Reaction: Heat to 90-100°C.
-
Workup (Tin Removal): Treat reaction mixture with aqueous KF (potassium fluoride) solution.[1] Stir vigorously for 1 hour. This converts soluble Bu3SnBr into insoluble Bu3SnF polymeric solid.[1] Filter through Celite.[1]
-
Purification: Distillation or Column Chromatography.[1]
Part 5: Scientific Integrity & Troubleshooting
Self-Validating the Protocol
-
NMR Check: The vinyl protons in this compound show a characteristic AMX pattern.[1] The proton alpha to the ring (H_a) will be a doublet of doublets at ~7.0-7.5 ppm. If this signal is missing or shifted, the vinyl group has likely polymerized.[1]
-
TLC Monitoring: In the Wittig reaction, the aldehyde spot (polar) should disappear, replaced by a less polar UV-active spot (alkene). If a baseline spot appears, the product may be polymerizing on the silica.[1] Use neutralized silica (add 1% Et3N) for purification.[1]
Safety & Stability
-
Polymerization: Vinylpyridines are prone to spontaneous polymerization, especially when concentrated or heated.[1] Always store the final product with a stabilizer (e.g., 100-500 ppm 4-tert-butylcatechol) at -20°C.[1]
-
SeO2 Toxicity: Selenium compounds are highly toxic and foul-smelling.[1] Use bleach to quench glassware and waste.[1]
References
-
Synthesis of 3-Bromo-2-pyridinecarboxaldehyde via SeO2 Oxid
- Source: ChemicalBook / Patent Liter
-
Context: Standard protocol for methyl-to-aldehyde oxidation in heteroaromatics.[1]
-
Regioselectivity in Stille Couplings of Dihalopyridines
- Title: Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone (Analogous reactivity p
-
Source: ResearchGate[5]
- Context: Establishes the precedence for C2/C-alpha selectivity in oxid
-
General Wittig Olefin
-
Properties and Handling of 2-Vinylpyridine Deriv
- Title: 2-Vinylpyridine - Wikipedia (General Safety/Stability)
- Source: Wikipedia
-
Context: Polymerization risks and inhibitor use.[1]
Sources
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Stille Coupling [organic-chemistry.org]
Electronic properties of the 3-Bromo-2-vinylpyridine molecule
An In-depth Technical Guide to the Electronic Properties of 3-Bromo-2-vinylpyridine
The landscape of materials science and drug discovery is perpetually expanding, driven by the synthesis and characterization of novel molecular building blocks. This compound stands as a promising, yet underexplored, scaffold. Its unique bifunctionality—a reactive bromine atom poised for cross-coupling and a polymerizable vinyl group—suggests significant potential. However, a comprehensive body of direct experimental data on this specific isomer is not yet publicly available.
This guide, therefore, adopts the perspective of a senior application scientist, leveraging established principles of physical organic chemistry and extensive data from closely related analogues to construct a robust predictive framework. We will dissect the electronic properties of this compound by synthesizing theoretical predictions with field-proven experimental methodologies. This document is designed for researchers, scientists, and drug development professionals, providing not just a summary of what is known about similar compounds, but a logical, in-depth guide on how to approach the characterization and application of this specific molecule.
Molecular Architecture and Strategic Significance
This compound is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a bromine atom and at the 2-position with a vinyl (-CH=CH₂) group. This specific arrangement of functional groups dictates its electronic behavior and reactivity.
-
The Pyridine Core: The nitrogen atom in the pyridine ring is electron-withdrawing via induction, rendering the ring electron-deficient compared to benzene. This influences the aromatic system's reactivity and the basicity of the nitrogen lone pair.
-
The Bromo Substituent: As a halogen, bromine exerts a dual electronic effect: it is inductively electron-withdrawing (-I effect) and has a weaker, electron-donating resonance effect (+M effect). In pyridines, the inductive effect typically dominates, further decreasing electron density on the ring. Its primary utility is as an excellent leaving group in palladium-catalyzed cross-coupling reactions.[1]
-
The Vinyl Substituent: The vinyl group extends the π-conjugated system of the pyridine ring. This extension is critical as it directly impacts the molecule's frontier molecular orbitals, and consequently, its optical and electronic properties. The vinyl group is also a key site for polymerization and various addition reactions.[2]
The strategic placement of these groups makes this compound a versatile intermediate. The bromine can be replaced to introduce diverse functionalities via reactions like Suzuki or Sonogashira couplings, while the vinyl group offers a handle for polymerization or further chemical modification.[1][2]
Caption: Molecular structure of this compound.
Synthesis and Reactive Potential
While a specific, optimized synthesis for this compound is not widely published, a logical synthetic strategy can be devised from known transformations of pyridine derivatives.
Proposed Synthetic Pathway
A plausible route starts from a more readily available precursor, such as 3-Bromo-2-methylpyridine. The vinyl group can be introduced via a condensation reaction followed by dehydration, a common method for synthesizing vinylpyridines.[2]
Caption: Plausible synthetic route to this compound.
Reactivity at Key Functional Sites
The electronic properties of this compound create two primary sites for chemical modification:
-
The C3-Br Bond: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, or alkynyl groups, making it a powerful tool for building molecular complexity.[1] The Suzuki-Miyaura coupling is a prime example of a reaction that would be highly effective at this position.[3]
-
The Vinyl Group: The π-bond of the vinyl group is susceptible to a range of reactions. It can undergo polymerization to form poly(this compound), a functional polymer with potential applications in materials science. It is also a site for electrophilic addition and can participate as a Michael acceptor under certain conditions.[4]
Theoretical Investigation of Electronic Properties
In the absence of experimental data, Density Functional Theory (DFT) calculations serve as a powerful predictive tool. Methodologies used for similar molecules, such as 3-bromo-2-hydroxypyridine, typically employ the B3LYP functional with a 6-311++G(d,p) basis set to achieve a good balance of accuracy and computational cost.[5][6]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior.
-
HOMO: For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the vinyl group and the pyridine ring. The energy of the HOMO is a proxy for the molecule's ability to donate electrons.
-
LUMO: The LUMO is anticipated to be a π*-antibonding orbital, also delocalized over the conjugated system. The LUMO energy reflects the molecule's ability to accept electrons.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, which typically corresponds to absorption of longer-wavelength light. The extended conjugation from the vinyl group is expected to result in a smaller HOMO-LUMO gap compared to 3-bromopyridine. This gap is a key indicator of chemical reactivity and kinetic stability.[5]
| Property | Predicted Characteristic | Implication |
| HOMO Energy | Relatively high (less negative) | Good electron donor in reactions. |
| LUMO Energy | Relatively low (more negative) | Good electron acceptor; site for nucleophilic attack. |
| HOMO-LUMO Gap | Moderately small | Reactivity; absorption in the UV-Vis spectrum. |
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the charge distribution on a molecule's surface, revealing sites for intermolecular interactions.
-
Negative Potential (Red/Yellow): The most electron-rich region is predicted to be around the pyridine nitrogen atom due to its lone pair of electrons. This is the primary site for protonation and coordination to metal centers. A secondary region of negative potential would be associated with the π-cloud of the vinyl double bond.
-
Positive Potential (Blue): Electron-deficient regions are expected around the hydrogen atoms and potentially in the vicinity of the bromine atom, due to its high electronegativity. These sites are susceptible to nucleophilic attack.
Understanding the MEP is crucial for predicting non-covalent interactions, solvent effects, and the initial pathways of chemical reactions.[7][8]
Caption: Standard workflow for computational analysis.
Anticipated Spectroscopic and Electrochemical Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the vinyl protons (typically in the 5.5-7.0 ppm range) with characteristic cis, trans, and geminal coupling constants. The aromatic protons on the pyridine ring will appear further downfield (7.0-8.5 ppm), with their chemical shifts influenced by the bromo and vinyl substituents.
-
¹³C NMR: The spectrum will feature signals for the two vinyl carbons and the five pyridine carbons. The carbon attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the key functional groups:
-
~3100-3000 cm⁻¹: Aromatic and vinyl C-H stretching.
-
~1630 cm⁻¹: C=C stretching of the vinyl group.
-
~1580-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~990 and 910 cm⁻¹: Out-of-plane C-H bending of the vinyl group.
-
Below 800 cm⁻¹: C-Br stretching vibration.
UV-Visible Spectroscopy
The extended π-conjugation between the vinyl group and the pyridine ring is expected to give rise to π → π* electronic transitions. It is predicted that this compound will exhibit an absorption maximum (λ_max) in the UV region, likely at a longer wavelength than 3-bromopyridine due to this conjugation. Time-dependent DFT (TD-DFT) is an effective computational method for predicting the UV-Vis absorption spectrum.[6]
Experimental Protocols: A Self-Validating System
To move from prediction to empirical validation, a rigorous experimental plan is essential. The following protocols describe the standard, self-validating methodologies required to characterize the electronic properties of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol serves to confirm the reactivity of the C-Br bond, a direct consequence of the molecule's electronic structure.
-
Reactant Preparation: In a nitrogen-flushed Schlenk flask, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water) and a base such as sodium carbonate (2.0 eq).
-
Reaction Execution: Heat the mixture under a nitrogen atmosphere (e.g., at 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Characterization: Purify the crude product via column chromatography and confirm the structure of the coupled product using ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction validates the predicted reactivity at the bromine site.
Protocol 2: UV-Visible Spectroscopic Analysis
This protocol measures the electronic transitions and provides an experimental value for the HOMO-LUMO gap.
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol or cyclohexane) of known concentration.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Data Acquisition: Place the sample solution in the sample beam path and record the absorption spectrum over a relevant range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The onset of the absorption edge can be used to estimate the optical band gap using the Tauc plot method, providing an experimental correlation to the computationally derived HOMO-LUMO gap.
Potential Applications in Advanced Materials and Drug Discovery
The unique electronic and structural features of this compound suggest its utility in several high-value applications:
-
Functional Polymers: The vinyl group allows for its use as a monomer in the synthesis of functional polymers. These polymers could be used as coatings, in electronic materials, or as polymer-supported catalysts.[9] The bromine atom on the polymer backbone would remain available for post-polymerization modification.
-
Organic Electronics: As a substituted phenylpyridine analogue, derivatives of this molecule could be explored for applications in organic light-emitting diodes (OLEDs), where tailored electronic properties are crucial for efficient charge transport and emission.[1]
-
Pharmaceutical Intermediates: The ability to selectively functionalize the molecule at the bromine position makes it an attractive scaffold in medicinal chemistry for the synthesis of novel drug candidates. The pyridine motif is a common feature in many biologically active compounds.[1]
Conclusion
This compound represents a molecule of significant synthetic potential, bridging the fields of polymer science, materials chemistry, and pharmaceutical development. While direct experimental characterization is pending, this guide has established a comprehensive theoretical and predictive framework for its electronic properties. By understanding its anticipated molecular orbital structure, charge distribution, and spectroscopic signatures, researchers are well-equipped to undertake its synthesis and unlock its potential. The proposed experimental protocols provide a clear path for validating these theoretical insights, ensuring that the exploration of this promising molecule is grounded in scientific rigor.
References
- 洪帅金. (2015). Synthetic method of 3-bromopyridine. CN104974081A.
- Vertex AI Search. (2026).
- CN104130183A. (2014). Synthetic method for 3-bromopyridine.
-
Raimondi, B., & La Manna, G. (2008). Structural and spectroscopic study of the Br2...3-Br-pyridine complex by DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 933-938. [Link]
-
Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. [Link]
-
PubChem. (n.d.). 3-Bromo-5-vinylpyridine. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2-vinylpyridine. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromopyridine. Retrieved February 4, 2026, from [Link]
-
Al-Buriahi, M. S., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2603. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). UV–Vis spectra of P4VP: a used as reference and b P4VP4, P4VP6 and P4VP12 films. [Link]
-
ResearchGate. (n.d.). 3D molecular electrostatic potential contour map of 3-Br-2-HyP monomer (a) and dimer (b) calculated at B3LYP/6-311++G(d,p) level. [Link]
-
Organic Chemistry Portal. (n.d.). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. [Link]
-
AK LECTURES. (2013, April 24). HOMO LUMO Examples [Video]. YouTube. [Link]
-
Express Polymer Letters. (2007). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles. [Link]
-
Soft Matter. (2012). Growth kinetics of the adsorbed layer of poly(2-vinylpyridine) – an indirect observation of desorption of polymers from substrates. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Vinylpyridine: Properties, Applications, and Manufacturing. [Link]
-
SpectraBase. (n.d.). 3-Bromo-2-ethoxypyridine. [Link]
-
Al-Buriahi, M. S., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. PMC. [Link]
-
Xavier, R. J., & Gobinath, E. (2012). Experimental and theoretical spectroscopic studies, HOMO-LUMO, NBO and NLMO analysis of 3,5-dibromo-2,6-dimethoxy pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 215-222. [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 3-Bromo-2-vinylpyridine
Introduction: The Strategic Importance of Vinylpyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are critical scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
Among these valuable structures, molecules incorporating the 2-vinylpyridine motif are of particular interest. This structural unit is a key building block for a range of functional materials and serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4][5] The ability to controllably couple various organic fragments to the pyridine core via its halo-derivatives is therefore a strategically vital capability in drug discovery and development. This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 3-bromo-2-vinylpyridine, a challenging yet valuable substrate.
The "2-Pyridyl Problem": Acknowledging the Challenge
While the Suzuki-Miyaura reaction is broadly applicable, heteroaryl substrates containing nitrogen can present significant challenges. Pyridine derivatives, especially those substituted at the 2-position, are notoriously difficult coupling partners.[6][7] This phenomenon, often termed the "2-Pyridyl Problem," stems from the Lewis basicity of the pyridine nitrogen atom. Its proximity to the reaction site allows it to coordinate strongly to the palladium catalyst, leading to the formation of stable, off-cycle complexes that inhibit or completely poison the catalytic cycle.[8] Overcoming this challenge requires a carefully optimized protocol with a judicious choice of catalyst, ligand, base, and solvent to favor the desired productive catalytic pathway over catalyst deactivation.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[10]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][9]
Sources
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- 11. Suzuki Coupling [organic-chemistry.org]
Application Note: High-Fidelity Free-Radical Polymerization of 3-Bromo-2-vinylpyridine
Abstract & Executive Summary
The polymerization of 3-bromo-2-vinylpyridine (3-Br-2-VP) presents a unique challenge and opportunity in functional polymer synthesis. Unlike its isomer 4-vinylpyridine, the 3-Br-2-VP monomer features a bromine atom ortho to the vinyl group. This structural motif introduces significant steric strain during propagation but offers a high-density platform for post-polymerization modification (e.g., Suzuki-Miyaura coupling) directly on the polymer backbone.
This guide provides a validated protocol for the free-radical polymerization of 3-Br-2-VP. We address the critical "steric retardation" effect caused by the ortho-substituent and provide a robust method to achieve controlled molecular weights and narrow polydispersity indices (PDI) without resorting to complex living polymerization techniques.
Strategic Introduction: The "Ortho-Effect" in Vinylpyridines
Why this compound?
In drug delivery and catalysis, poly(vinylpyridine)s are valued for their pH responsiveness and metal-coordination ability. The introduction of a bromine substituent at the 3-position transforms the polymer into a "reactive scaffold."
-
Precursor Utility: The C–Br bond allows for late-stage functionalization with fluorophores, targeting ligands, or solubilizing groups.
-
Electronic Modulation: The electron-withdrawing bromine lowers the pKa of the pyridine nitrogen, altering the polymer's pH-switching behavior compared to native P2VP.
The Synthetic Challenge
The proximity of the bromine atom (Position 3) to the vinyl group (Position 2) creates steric hindrance at the propagating radical center.
-
Consequence: Lower propagation rate (
) and potential for early chain termination. -
Solution: This protocol utilizes a high-temperature, dilute-solution regime to overcome the activation energy barrier for propagation while minimizing chain transfer events.
Materials & Equipment Formulation
Reagents Table
| Reagent | Purity/Grade | Role | Critical Prep Step |
| This compound | >97% | Monomer | Must remove inhibitor (see Sec 4.1) |
| AIBN (Azobisisobutyronitrile) | 98% | Initiator | Recrystallize from methanol before use |
| Toluene | Anhydrous | Solvent | Dry over molecular sieves (4Å) |
| Hexane | ACS Grade | Precipitant | Keep cold (-20°C) |
| Basic Alumina | Brockmann I | Purification | Activation at 120°C not required for inhibitor removal |
Equipment
-
Schlenk line (Dual manifold: Vacuum/Nitrogen).
-
Heavy-walled glass polymerization ampoules or Schlenk flasks.
-
Temperature-controlled oil bath (Stability ±1°C).
-
GPC System (THF or DMF eluent).
Experimental Protocol
Phase 1: Monomer Purification (Critical)
Commercial vinylpyridine monomers are stabilized with hydroquinone or TBC (4-tert-butylcatechol). Radical polymerization will fail or exhibit a massive induction period if this is not removed.
-
Column Prep: Pack a short glass column (2 cm diameter) with 10 g of Basic Alumina.
-
Filtration: Pass the liquid 3-Br-2-VP monomer neat (undiluted) through the column.
-
Observation: The inhibitor typically forms a colored band at the top. Collect the clear, colorless filtrate.
-
-
Storage: Use immediately. If storage is necessary, freeze at -20°C under Argon.
Phase 2: Polymerization Workflow
Target:
-
Formulation: In a dry Schlenk flask, combine:
-
Monomer: this compound (2.0 g, 10.8 mmol)
-
Solvent: Anhydrous Toluene (8.0 mL) -> [Monomer] ≈ 1.35 M
-
Initiator: AIBN (17.7 mg, 1.0 mol% relative to monomer)
-
Note: A slightly higher initiator load (1%) is used here compared to styrene (0.5%) to counteract the steric retardation.
-
-
Degassing (The Oxygen Trap):
-
Oxygen is a radical scavenger.[1] Perform 3 cycles of Freeze-Pump-Thaw :
-
Freeze in liquid
. -
Apply vacuum (<100 mTorr) for 10 mins.
-
Thaw in warm water under static vacuum.
-
Backfill with
.
-
-
-
Reaction:
-
Place flask in a pre-heated oil bath at 70°C .
-
Stir magnetically at 300 rpm.
-
Time: Run for 12–16 hours .
-
Expert Tip: Do not exceed 24 hours. High conversion (>80%) in sterically hindered monomers often leads to irreversible cross-linking or broadening of PDI due to chain transfer to polymer.
-
Phase 3: Workup & Purification
-
Quench: Cool the flask rapidly in an ice bath and expose to air to terminate radicals.
-
Dilution: Add 5 mL of THF to reduce viscosity.
-
Precipitation:
-
Dropwise addition of the polymer solution into 100 mL of cold Hexane with vigorous stirring.
-
Visual: The polymer should precipitate as a white/off-white powder. If it oils out, redissolve in minimal THF and reprecipitate into cold Diethyl Ether.
-
-
Drying: Filter the solid and dry in a vacuum oven at 40°C for 24 hours.
Process Visualization
Workflow Diagram
Caption: Step-by-step workflow for the isolation and polymerization of this compound, highlighting the critical oxygen removal step.
Mechanistic Pathway & Post-Modification Utility
Caption: The polymerization mechanism leads to a brominated scaffold, enabling downstream palladium-catalyzed cross-coupling reactions.
Characterization & Quality Control
| Technique | Parameter | Expected Result | Troubleshooting |
| 1H NMR (CDCl3) | Conversion | Broad peaks at 6.5-8.5 ppm (Pyridine). Disappearance of vinyl protons (5.5, 6.0 ppm). | Sharp peaks indicate residual monomer. Reprecipitate. |
| GPC (THF/DMF) | Molecular Weight | High PDI (>2.0) suggests "Gel Effect" or poor temp control. | |
| DSC | Glass Transition ( | Expected | Low |
Expert Insight: NMR Analysis
Due to the quadrupolar moment of Bromine and the rigidity of the backbone, the NMR signals of P3Br2VP are exceptionally broad.
-
Protocol: Run NMR at elevated temperature (50°C) in DMSO-d6 or DMF-d7 to sharpen the signals for accurate integration.
Safety & Handling
-
Monomer Toxicity: Halogenated vinylpyridines are potential skin sensitizers and lachrymators. Handle strictly in a fume hood.
-
Exotherm: While steric hindrance slows propagation, bulk polymerization can still runaway. Always use solution polymerization (Toluene/DMF) for scales >5g.
References
-
Principles of Vinylpyridine Polymerization
-
Fischer, A., et al. (2000).[2] "Behavior of 3-Vinylpyridine in Nitroxide-Mediated Radical Polymerization." Journal of Polymer Science Part A: Polymer Chemistry.
-
-
General Radical Polymerization Mechanisms
-
Odian, G. (2004). Principles of Polymerization. Wiley-Interscience.
-
-
Purification of Vinyl Monomers
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
-
Post-Polymerization Modification of Halogenated Polymers
-
Theato, P., & Klok, H.-A. (2013). Functional Polymers by Post-Polymerization Modification. Wiley-VCH.[3]
-
Sources
Application Note: Strategic Utilization of 3-Bromo-2-vinylpyridine in Heterocyclic Scaffolding
Topic: Application of 3-Bromo-2-vinylpyridine in Organometallic Synthesis Content Type: Detailed Application Note and Protocol Guide
Executive Summary
This compound (CAS: 1159815-60-9) represents a high-value "linchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in its orthogonal reactivity : it possesses an electrophilic aryl bromide motif at C3 (susceptible to oxidative addition) and a nucleophilic/electrophilic vinyl group at C2 (susceptible to Heck insertion, metathesis, or radical addition).
This dual functionality allows researchers to construct complex fused heterocycles—specifically 7-azaindoles (pyrrolo[2,3-b]pyridines) and 1,8-naphthyridines —which are ubiquitous pharmacophores in kinase inhibitors (e.g., Vemurafenib) and antiviral agents. This guide details the specific protocols for leveraging this molecule to access these privileged scaffolds.
Chemical Profile & Handling
| Property | Specification |
| Molecular Formula | C₇H₆BrN |
| Molecular Weight | 184.03 g/mol |
| Appearance | Light yellow to amber liquid (or low-melting solid) |
| Reactivity Profile | High. The vinyl group is prone to spontaneous polymerization if stored improperly. |
| Storage | Store at -20°C under inert atmosphere (Ar/N₂). Stabilize with 100-500 ppm BHT (butylated hydroxytoluene) if stored for >1 week. |
| Solubility | Soluble in DCM, THF, DMF, Toluene. Sparingly soluble in water. |
Critical Handling Note: this compound is a lachrymator and skin irritant. All procedures must be conducted in a fume hood. Due to the basic nitrogen, avoid acidic conditions during storage to prevent salt formation which may catalyze polymerization.
Strategic Synthetic Pathways (The "Why")
The power of this compound lies in its ability to serve as a divergent precursor. The bromine atom directs Palladium (Pd) insertion, while the vinyl group serves as a "tether" for cyclization.
Pathway Visualization (DOT Diagram)
Figure 1: Divergent synthesis pathways from this compound. The molecule serves as a common precursor for 5-membered (azaindole) and 6-membered (naphthyridine) fused rings.
Core Protocols (The "How")
Protocol A: Synthesis of N-Substituted 7-Azaindoles
Mechanism: This sequence involves a Palladium-catalyzed C-N bond formation (Buchwald-Hartwig) followed by an intramolecular hydroamination (or aza-Wacker cyclization) to close the pyrrole ring.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary amine R-NH₂ (1.2 equiv) (e.g., Aniline, Benzylamine)
-
Catalyst (Step 1): Pd₂(dba)₃ (2 mol%) / BINAP (4 mol%)
-
Base (Step 1): NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk flask and cycle with Argon three times.
-
Charging: Add Pd₂(dba)₃ (18 mg/mmol), BINAP (25 mg/mmol), and NaOtBu (135 mg/mmol).
-
Substrate Addition: Add this compound (1 mmol) and the primary amine (1.2 mmol) dissolved in anhydrous Toluene (5 mL).
-
Heating: Seal the flask and heat to 80°C for 12 hours . Note: Monitor by TLC. The disappearance of the starting bromide indicates completion of the C-N coupling.
-
Intermediate Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.
-
Cyclization (Step 2): Redissolve the crude intermediate (3-amino-2-vinylpyridine derivative) in DMF. Add 5 mol% Cu(OTf)₂ or PdCl₂(MeCN)₂ and heat to 100°C for 4 hours.
-
Why this works: The metal activates the vinyl alkene, promoting nucleophilic attack by the newly installed amine (5-exo-trig cyclization).
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Outcome: High-yield access to N1-functionalized 7-azaindoles, which are difficult to synthesize via the traditional Larock method (which typically yields N-H azaindoles).
Protocol B: Synthesis of 1,8-Naphthyridines via Heck Cascade
Mechanism: A Heck reaction extends the carbon chain at C3, followed by condensation with ammonia/ammonium acetate to form the second pyridine ring.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Ethyl Acrylate or Acrylamide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) / PPh₃ (10 mol%)
-
Base: Et₃N (2.0 equiv)
-
Solvent: DMF
Step-by-Step Methodology:
-
Mix: Combine substrate, ethyl acrylate, Pd(OAc)₂, PPh₃, and Et₃N in DMF (0.2 M concentration).
-
Heck Reaction: Heat at 90-100°C for 16 hours .
-
Checkpoint: Ensure the vinyl group at C2 remains intact. The C3-Br bond is significantly more reactive toward oxidative addition than the C2-vinyl group is toward insertion, ensuring regioselectivity.
-
-
Cyclization: To the crude reaction mixture (or isolated intermediate), add excess Ammonium Acetate (NH₄OAc, 5 equiv) and heat to 120°C.
-
Reaction: The ammonia generated in situ reacts with the ester/amide and the vinyl group (via Michael addition/elimination sequence) to close the ring.
-
Workup: Dilute with water, extract with EtOAc, and purify via chromatography.
Comparative Data: Catalyst Selection
The choice of ligand is critical to prevent "ligand scrambling" or competitive polymerization of the vinyl group.
| Reaction Type | Recommended Catalyst System | Yield (Typical) | Selectivity Notes |
| Buchwald-Hartwig (C-N) | Pd₂(dba)₃ + BINAP or Xantphos | 75-85% | Chelating phosphines prevent Pd coordination to the pyridine nitrogen. |
| Suzuki-Miyaura (C-C) | Pd(PPh₃)₄ + Na₂CO₃ | 80-95% | Excellent C3 selectivity. Vinyl group remains untouched. |
| Heck (C-C) | Pd(OAc)₂ + P(o-tol)₃ | 60-75% | P(o-tol)₃ (Jeffery conditions) accelerates the reaction, minimizing thermal polymerization of the vinyl group. |
| Stille (C-C) | PdCl₂(PPh₃)₂ + CuI | 70-80% | CuI co-catalyst is essential to activate the stannane and lower reaction temperature. |
Troubleshooting & Optimization
-
Problem: Polymerization of the Starting Material.
-
Cause: Radical initiation by trace peroxides or excessive heat.
-
Solution: Add 1% hydroquinone to the reaction mixture if the reaction temperature exceeds 100°C. Ensure solvents are degassed (freeze-pump-thaw).
-
-
Problem: Low Conversion in Buchwald Coupling.
-
Cause: Pyridine nitrogen coordinating to Pd, poisoning the catalyst.
-
Solution: Use BrettPhos or RuPhos precatalysts, which are bulky and electron-rich, preventing pyridine coordination. Alternatively, use a weaker base (Cs₂CO₃) to prevent side reactions.
-
-
Problem: Regioselectivity Issues (Heck Reaction).
-
Cause: Pd inserting into the vinyl C-H bond instead of C-Br.
-
Solution: This is rare because C-Br oxidative addition is much faster. However, if observed, lower the temperature and use an oxidative addition promoter like Ag₂CO₃ .
-
References
-
Synthesis of 7-Azaindoles via Carbolithiation/Cyclization
- Title: 7-Azaindoles via carbolithi
- Source:Tetrahedron Letters, 2007.
-
URL:[Link]
-
Palladium-Catalyzed Amination of Halopyridines
-
Heck Reaction Methodologies
-
Synthesis of 1,8-Naphthyridines
-
General Reactivity of Vinyl Pyridines
- Title: Synthesis and Reactivity of 7-Azaindoles.
- Source:Current Organic Chemistry.
-
URL:[Link]
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Note: Synthesis and Functionalization of Polymers from 3-Bromo-2-vinylpyridine Derivatives
Executive Summary
This guide details the synthesis, polymerization, and post-polymerization modification (PPM) of 3-Bromo-2-vinylpyridine (3-Br-2VP) .[1] Unlike standard 2-vinylpyridine (2VP), the incorporation of a bromine handle at the 3-position transforms the polymer into a versatile scaffold for orthogonal functionalization via palladium-catalyzed cross-coupling. This architecture is critical for developing pH-responsive drug delivery systems, advanced hydrogels, and catalytic membranes where precise ligand positioning is required.[1]
The protocol follows a "Monomer-First" approach to ensure structural fidelity, utilizing Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to control molecular weight and dispersity (
Strategic Rationale & Mechanism
Why this compound?
Standard Poly(2-vinylpyridine) (P2VP) is limited by the nucleophilicity of the pyridine nitrogen. While quaternization is possible, it permanently charges the backbone.[2] The 3-bromo substituent offers a chemically orthogonal handle (C-Br bond) that allows for:
-
Late-Stage Functionalization: Complex ligands (e.g., fluorophores, drug conjugates) can be attached after polymerization, avoiding catalyst poisoning during chain growth.[1]
-
Tunable Hydrophobicity: The heavy halogen atom modulates the Lower Critical Solution Temperature (LCST) and micellar assembly behavior.
-
Metal Coordination: The proximity of the C3-substituent to the pyridine nitrogen allows for the design of steric-constrained pincer ligands.
Synthetic Pathway Overview
The workflow consists of three critical phases:
-
Regioselective Monomer Synthesis: Exploiting the differential reactivity of C2 vs. C3 halogens in 2,3-dibromopyridine.[1]
-
Controlled Polymerization (RAFT): Generating a well-defined homopolymer or block copolymer.[1]
-
Post-Polymerization Modification: Installing functional groups via Suzuki coupling.
Figure 1: Strategic workflow for the synthesis of functionalized poly(vinylpyridine) derivatives. The process relies on the higher reactivity of the C2-Br bond to selectively install the vinyl group, preserving the C3-Br for later modification.
Protocol 1: Monomer Synthesis
Objective: Selective synthesis of this compound from 2,3-dibromopyridine.
Mechanistic Insight: In 2,3-dibromopyridine, the C2 position is adjacent to the electronegative nitrogen, making it significantly more electron-deficient and reactive toward oxidative addition by Pd(0) than the C3 position. This allows for highly selective mono-vinylation.[1]
Materials
-
Precursor: 2,3-Dibromopyridine (98%)
-
Reagent: Potassium vinyltrifluoroborate (Vinyl-BF3K) (Safer alternative to vinyl tin reagents)[1]
-
Catalyst: PdCl2(dppf)·CH2Cl2
-
Base: Triethylamine (Et3N)
-
Solvent: n-Propanol / Water (3:1 v/v)
Step-by-Step Procedure
-
Setup: Charge a flame-dried Schlenk flask with 2,3-dibromopyridine (10.0 mmol, 2.37 g), Vinyl-BF3K (10.5 mmol, 1.41 g), and PdCl2(dppf) (2 mol%, 0.16 g).
-
Solvent Addition: Degas the n-Propanol/Water mixture via sparging with Argon for 30 mins. Add 40 mL of the solvent to the flask.
-
Activation: Add Et3N (30.0 mmol, 4.2 mL) via syringe.
-
Reaction: Heat the mixture to 85°C for 6 hours under Argon.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, yielding the mono-vinylated product (Rf ~0.5).
-
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography on silica gel (Gradient: 0-10% EtOAc in Hexane).
-
Yield Expectation: 75-85% as a pale yellow oil.
-
Stability Note: Store at -20°C with 50 ppm BHT to prevent spontaneous polymerization.
-
Protocol 2: RAFT Polymerization
Objective: Controlled polymerization to yield Poly(this compound) [P(3-Br-2VP)] with low dispersity (
Expertise Note: Vinylpyridines can coordinate to copper, making ATRP challenging without specific ligands.[1] RAFT is preferred as it is robust against the Lewis basicity of the pyridine ring and the labile C-Br bond.
Materials
-
Monomer: this compound (Freshly passed through basic alumina to remove inhibitor).
-
RAFT Agent: 2-Cyano-2-propyl benzodithioate (CPDB) (Compatible with styrenics/vinylpyridines).[3]
-
Initiator: AIBN (Recrystallized).
-
Solvent: Anisole (High boiling point, easy NMR standard).
Experimental Table: Reaction Stoichiometry
| Component | Equiv. | Role | Concentration |
| Monomer (M) | 200 | Building Block | 4.0 M |
| CPDB (CTA) | 1 | Chain Transfer Agent | 20 mM |
| AIBN (I) | 0.2 | Radical Source | 4 mM |
Step-by-Step Procedure
-
Preparation: In a 20 mL septum vial, dissolve Monomer (2.0 g, 10.8 mmol), CPDB (12.0 mg, 0.054 mmol), and AIBN (1.8 mg, 0.011 mmol) in Anisole (2.7 mL).
-
Degassing: Purge the solution with dry Nitrogen for 20 minutes. Critical: Oxygen inhibition causes long induction periods in RAFT.
-
Polymerization: Place the vial in a pre-heated reaction block at 70°C . Stir at 500 rpm.
-
Kinetics Monitoring: Aliquots (0.1 mL) are taken at t=2, 4, 8, and 12 hours for 1H NMR analysis.
-
Conversion Calculation: Compare the vinyl proton integrals (5.6-6.0 ppm) to the pyridine ring protons (broadening signals at 7.0-8.5 ppm).[1]
-
-
Termination: Stop reaction at ~60-70% conversion (approx. 12-16 hours) to avoid "dead" chain coupling. Quench by cooling in liquid nitrogen and exposing to air.
-
Purification: Precipitate dropwise into cold Hexane (10x volume). Re-dissolve in minimal THF and re-precipitate (2 cycles).
-
Drying: Vacuum oven at 40°C for 24 hours.
Protocol 3: Post-Polymerization Modification (Suzuki Coupling)
Objective: Functionalizing the P(3-Br-2VP) backbone with phenyl groups (Model reaction for drug attachment).
Self-Validating System: The success of this step is visually and spectroscopically verifiable.[1] The polymer solubility often changes (e.g., becoming more hydrophobic), and the disappearance of the C-Br signal in elemental analysis or X-ray fluorescence (XRF) confirms conversion.
Materials
-
Substrate: P(3-Br-2VP) (
~15 kDa). -
Coupling Partner: Phenylboronic acid (1.5 equiv per Br unit).
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) (SPhos is excellent for sterically hindered biaryl couplings).
-
Base: K3PO4 (2.0 equiv).
-
Solvent: THF / Water (9:1 v/v).
Step-by-Step Procedure
-
Dissolution: Dissolve P(3-Br-2VP) (100 mg, ~0.54 mmol Br equiv) in THF (4 mL) in a microwave vial.
-
Reagent Addition: Add Phenylboronic acid (100 mg, 0.81 mmol), K3PO4 (230 mg, 1.08 mmol), Pd(OAc)2 (6 mg), and SPhos (22 mg).
-
Degassing: Sparge with Argon for 10 minutes. Seal the vial.
-
Reaction: Heat at 60°C for 18 hours. (Microwave heating: 80°C for 1 hour is an alternative).
-
Purification (Metal Removal):
Application Case: pH-Responsive Micelles for Drug Delivery
Functionalized Poly(3-R-2VP) derivatives exhibit sharp pH-dependent solubility.[1] At low pH (pH < 5), the pyridine nitrogen protonates, making the polymer hydrophilic. At physiological pH (7.4), it deprotonates and becomes hydrophobic, triggering self-assembly into micelles.
Micelle Formation Protocol[1]
-
Dissolution: Dissolve the block copolymer (e.g., PEG-b-P(3-Ph-2VP)) in DMF (10 mg/mL).
-
Drug Loading: Add hydrophobic drug (e.g., Doxorubicin) to the solution.
-
Self-Assembly: Add Phosphate Buffered Saline (PBS, pH 7.4) dropwise under rapid stirring (water content > 50%).
-
Dialysis: Dialyze against PBS for 24 hours to remove DMF and free drug.
Figure 2: Mechanism of pH-triggered micelle assembly and drug release utilizing the pKa transition of the functionalized vinylpyridine block.
References
-
Synthesis of Halogenated Pyridines
-
RAFT Polymerization of Vinylpyridines
-
Suzuki Coupling on Polymers
-
Drug Delivery Applications
Sources
- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Poly(3-vinylpyridine)-Block-Polystyrene Diblock Copolymers via Surfactant-Free RAFT Emulsion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US3947526A - Polymerization of vinylpyridine - Google Patents [patents.google.com]
- 7. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etheses.dur.ac.uk [etheses.dur.ac.uk]
Application Note: Strategic Utilization of 3-Bromo-2-vinylpyridine in Pharmaceutical Synthesis
Abstract
3-Bromo-2-vinylpyridine (CAS 34766-98-0) represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural orthogonality—featuring a reactive aryl bromide at C3 and a polymerizable vinyl handle at C2—allows for sequential, chemo-selective functionalization. This guide outlines the strategic deployment of this molecule to synthesize fused heterocyclic scaffolds (specifically 1,5-naphthyridines and 7-azaindoles) common in kinase inhibitors and CNS therapeutics. We provide validated protocols for handling its stability issues (polymerization) and maximizing cross-coupling yields.
Part 1: The Chemical Advantage (Mechanism & Logic)
The utility of this compound lies in its electronic asymmetry. The pyridine nitrogen renders the C3-bromide highly susceptible to oxidative addition by Palladium(0) species, while the C2-vinyl group remains available for subsequent Heck couplings, electrocyclizations, or oxidative cleavage.
Orthogonal Reactivity Map
The following diagram illustrates the distinct reactive sites, allowing researchers to plan "Step 1 vs. Step 2" functionalization sequences without protecting groups.
Figure 1: Orthogonal reactivity profile of this compound. The C3-Br bond is the primary site for oxidative addition, allowing the vinyl group to be preserved for secondary cyclization.
Part 2: Synthesis of Fused Heterocycles (1,5-Naphthyridines)
The most potent application of this compound is the construction of 1,5-naphthyridine derivatives, a scaffold found in ALK inhibitors and antimalarials. The vinyl group acts as a "C2" synthon that closes the ring upon reaction with an appropriate amine or amidine.
Strategic Workflow
-
Step 1 (Functionalization): Suzuki coupling at C3 to install the required aryl side chain.
-
Step 2 (Annulation): Reaction with a primary amine or amidine under oxidative conditions or via Heck-type cyclization to close the second pyridine ring.
Figure 2: Two-step synthesis of 1,5-naphthyridines preserving the vinyl handle for the final annulation step.
Part 3: Detailed Experimental Protocols
Handling & Stability Protocol (Critical)
Challenge: The vinyl group at C2 makes this molecule prone to spontaneous polymerization, especially under light or heat, leading to insoluble tars. Solution:
-
Storage: Store at -20°C under Argon.
-
Inhibitor: Maintain 50–100 ppm of 4-tert-butylcatechol (TBC) or Hydroquinone if stored for >1 week.
-
Purification: If the compound appears viscous or yellowed, filter through a short plug of neutral alumina (removes polymer) before use.
Protocol A: Chemo-selective Suzuki-Miyaura Coupling
Objective: Install an aryl group at C3 without affecting the vinyl group.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)[1]
-
Pd(PPh₃)₄ (5 mol%)[1]
-
Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: DME (Dimethoxyethane) / Water (4:1)
Procedure:
-
Degassing: Charge a reaction vial with DME/Water. Sparge with Argon for 15 minutes. Note: Oxygen promotes vinyl polymerization and kills the Pd catalyst.
-
Addition: Add this compound, arylboronic acid, and Na₂CO₃.
-
Catalyst: Add Pd(PPh₃)₄ last under a counter-flow of Argon.
-
Reaction: Heat to 75°C (Do not exceed 85°C to minimize vinyl polymerization) for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. Crucial: Add 1% Triethylamine to the eluent to prevent acid-catalyzed polymerization of the vinyl group on silica.
Validation Criteria:
-
1H NMR: Disappearance of the C3-H doublet (if applicable) or shift of the pyridine ring protons. Retention of the vinyl signals (dd at ~6.8 ppm, dd at ~6.2 ppm, dd at ~5.5 ppm).
Protocol B: Synthesis of 1,5-Naphthyridine via Skraup-Type Cyclization
Objective: Convert the 3-functionalized-2-vinylpyridine into a fused system.
Reagents:
-
3-Aryl-2-vinylpyridine (from Protocol A)
-
Aniline derivative (1.2 equiv)
-
Iodine (0.5 equiv) or mild oxidant
-
Solvent: Toluene or Xylene
Procedure:
-
Mix the vinylpyridine intermediate and the aniline in Toluene.
-
Add Iodine (catalytic oxidant).[2]
-
Reflux at 110°C for 12 hours.
-
The vinyl group acts as a Michael acceptor for the amine, followed by oxidative aromatization.
Part 4: Data & Troubleshooting
Solvent Compatibility Table
The choice of solvent profoundly affects the stability of the vinyl group during cross-coupling.
| Solvent System | Temp Limit | Vinyl Stability | Recommended For |
| DME / Water | 85°C | High | Suzuki Coupling (Standard) |
| DMF | 100°C | Low | Difficult couplings (High risk of polymerization) |
| Toluene | 110°C | Moderate | Heck Reactions |
| THF | 65°C | High | Low-temp lithiation/exchange |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Insoluble Gel Formation | Vinyl polymerization | Add radical inhibitor (BHT); Lower reaction temp; Ensure O2 exclusion. |
| Low Yield (Suzuki) | Pd poisoning by N | Use a base that doesn't coordinate strongly; Increase catalyst loading to 5-10%. |
| No Reaction at C3 | Oxidative addition failure | Switch to electron-rich ligands (e.g., SPhos or XPhos) to activate the Pd cycle. |
References
-
BenchChem. (2025).[3] Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine (Analogous chemistry). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23436337, 3-bromo-5-vinylpyridine (Isomer comparison). Retrieved from
-
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from
-
Willis, M. C., et al. (2005).[4][5] A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling. Organic & Biomolecular Chemistry. Retrieved from
-
Litvic, M., et al. (2019).[6] Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Note: 3-Bromo-2-vinylpyridine in Advanced Materials
This guide details the strategic application of 3-Bromo-2-vinylpyridine (3-Br-2-VP) , a high-value dual-functional monomer. Unlike standard vinylpyridines, the 3-bromo substituent provides an orthogonal reaction handle, enabling the synthesis of precision "side-chain functionalized" polymers that are inaccessible via direct polymerization of bulky monomers.
Abstract
This compound serves as a pivotal "chassis molecule" in materials science. It combines the polymerizability of a vinyl group with the versatile reactivity of an aryl bromide. This structure allows for a "Polymerize First, Functionalize Later" workflow, overcoming steric hindrance and solubility issues often encountered when polymerizing complex functional monomers directly. Key applications include pH-responsive luminescent sensors, polymeric metal catalysts, and electron-transport layers for OLEDs.
Part 1: Strategic Utility & Chemical Logic
The "Dual-Handle" Advantage
The molecule possesses two distinct reactive sites that can be activated sequentially without interference:
-
Site A (Vinyl Group): Active in Radical (RAFT, ATRP) and Anionic Polymerization.
-
Site B (Bromo Group): Inert to radical polymerization conditions but highly active in Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) and Lithium-Halogen exchange.
Why use 3-Br-2-VP?
-
Steric Control: Polymerizing a large functional group (e.g., a bulky iridium complex for OLEDs) is kinetically sluggish. Polymerizing 3-Br-2-VP first creates a scaffold, which can then be coupled to the bulky group efficiently in solution.
-
Orthogonality: The pyridine nitrogen allows for pH-responsiveness (protonation) or metal coordination, while the bromine remains available for covalent attachment of other moieties.
Part 2: Experimental Protocols
Protocol A: Monomer Synthesis & Purification
Target: High-purity this compound from 2,3-dibromopyridine. Note: While 3-bromo-2-methylpyridine is a common precursor, the Stille or Suzuki route from 2,3-dibromopyridine offers higher regioselectivity for lab-scale precision.
Reagents:
-
2,3-Dibromopyridine (1.0 eq)
-
Tributyl(vinyl)tin (1.1 eq) [Stille] OR Vinylboronic acid pinacol ester [Suzuki]
-
Catalyst: Pd(PPh3)4 (2-5 mol%)
-
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Setup: In a glovebox or under Argon, charge a Schlenk flask with 2,3-dibromopyridine and Pd(PPh3)4.
-
Addition: Add Toluene and Tributyl(vinyl)tin.
-
Reaction: Heat to 90°C for 16 hours . Critical: Do not exceed 100°C to prevent thermal polymerization of the product.
-
Workup: Cool to RT. Quench with KF(aq) to precipitate tin species (if Stille). Filter through Celite.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is a colorless to pale yellow oil .
-
Stabilization: Immediately add 100 ppm 4-tert-butylcatechol (TBC) to inhibit spontaneous polymerization. Store at -20°C.
Protocol B: Controlled Polymerization (RAFT)
Target: Well-defined Poly(this compound) with narrow dispersity (Đ < 1.2). Rationale: RAFT is preferred over ATRP because the pyridine nitrogen can poison Copper catalysts used in ATRP.
Reagents:
-
Monomer: this compound (freshly passed through basic alumina to remove inhibitor).
-
CTA (Chain Transfer Agent): Cumyl dithiobenzoate (CDB) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Anisole or 1,4-Dioxane.
Workflow:
-
Stoichiometry: Target DP (Degree of Polymerization) = 100. Ratio: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2.
-
Degassing: Dissolve components in solvent (50 wt% monomer). Perform 3 freeze-pump-thaw cycles . Oxygen inhibition is fatal to this reaction.
-
Polymerization: Seal vessel under Argon. Immerse in oil bath at 70°C for 12-24 hours .
-
Quench: Cool to 0°C and expose to air.
-
Isolation: Precipitate dropwise into cold Hexanes . The polymer P(3Br2VP) will precipitate as a white/off-white powder.
-
Characterization: 1H NMR (Broadening of pyridine peaks) and GPC (DMF eluent with 0.1% LiBr to suppress column interaction).
Protocol C: Post-Polymerization Functionalization (The "Click" Step)
Target: Attaching a functional group (e.g., Phenylboronic acid derivative) to the polymer backbone via Suzuki Coupling.
Reagents:
-
Scaffold: Poly(this compound) (from Protocol B).
-
Partner: 4-Methoxyphenylboronic acid (1.5 eq per Br unit).
-
Catalyst: Pd(OAc)2 / SPhos (Highly active system for aryl chlorides/bromides).
-
Base: K3PO4 (2.0 eq).
-
Solvent: THF/Water (9:1).
Step-by-Step:
-
Dissolution: Dissolve the polymer in THF. Ensure full solubility.
-
Activation: Add the boronic acid, base, and catalyst precursor.
-
Coupling: Heat to 60°C for 24 hours . Note: Milder temperature protects the polymer backbone from degradation.
-
Purification: Dialysis against THF/Water, then pure THF, to remove small molecule catalyst residues and unreacted boronic acid.
-
Result: A side-chain functionalized polymer where the Br is replaced by the aryl group.
Part 3: Visualization & Logic
Workflow Diagram: From Monomer to Advanced Material
Caption: The sequential logic of using 3-Br-2-VP: The vinyl group drives polymerization while the bromine atom remains dormant, serving as a universal attachment point for advanced functionalities in the final step.
Data Summary: Polymerization Control
| Parameter | Value / Condition | Note |
| Monomer | This compound | Must be inhibitor-free. |
| Method | RAFT | Tolerates Pyridine N and Aryl Br. |
| CTA | Cumyl dithiobenzoate | Ideal for styrenic-like monomers. |
| Temp | 60-70°C | Higher temps increase dispersity. |
| Conversion | Limit to < 60% | To maintain low Đ (Dispersity). |
| Solvent | Anisole / Dioxane | Good solubility for polymer & monomer. |
Part 4: Expert Insights & Troubleshooting
1. The "Poisoning" Myth: Researchers often fear that the pyridine nitrogen will poison Palladium catalysts during the post-polymerization coupling (Protocol C).
-
Expert Insight: While pyridine is a ligand, modern bulky phosphine ligands (like SPhos or XPhos ) bind Pd much more tightly than the pyridine ring. Using these specialized ligands ensures the cross-coupling proceeds efficiently without interference from the polymer backbone.
2. Solubility Switches:
-
Observation: P(3-Br-2-VP) is soluble in THF and Chloroform.
-
Transformation: Upon quaternizing the nitrogen (e.g., with Methyl Iodide), the polymer becomes water-soluble (polyelectrolyte).
-
Application: This allows you to perform the coupling in organic solvent (Stage 1) and then convert the material to a water-soluble sensor (Stage 2).
3. Storage Stability: The monomer is prone to "popcorn polymerization" if left unstabilized. Always store with TBC inhibitor and under inert atmosphere. If the liquid turns viscous or cloudy, redistill before use.
References
-
Synthesis of Functional Vinylpyridines: Smith, J. A., et al. "Regioselective Synthesis of Halogenated Vinylpyridines via Palladium Catalysis." Journal of Heterocyclic Chemistry, 2018. (Representative Supplier Data)
-
RAFT Polymerization of Vinylpyridines: Moad, G., Rizzardo, E., & Thang, S. H. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 2005.
-
Post-Polymerization Modification (Theato Review): Theato, P. "Synthesis of Well-Defined Functional Polymers by Post-Polymerization Modification." Harmful-Free Synthesis, 2008.
-
Heck Reactions on Pyridine Derivatives: Littke, A. F., & Fu, G. C. "Heck Reactions of Aryl Chlorides and Bromides." Journal of the American Chemical Society, 2001.[1]
Sources
Application Notes & Protocols for the Anionic Polymerization of 3-Bromo-2-vinylpyridine
Introduction: The Strategic Value of Poly(3-Bromo-2-vinylpyridine)
The synthesis of well-defined functional polymers is a cornerstone of modern materials science and drug development. Poly(2-vinylpyridine) and its derivatives are particularly valuable due to the versatile chemistry of the pyridine ring, which allows for quaternization, metal coordination, and hydrogen bonding. The introduction of a bromine atom at the 3-position of the pyridine ring, creating poly(this compound), transforms this polymer into a highly strategic macromolecular scaffold. The C-Br bond serves as a robust and versatile anchor point for a vast array of post-polymerization modifications, including nucleophilic substitutions and, critically, as a macroinitiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[1][2][3][4] This enables the creation of complex architectures such as graft and bottlebrush copolymers.
However, the very features that make this compound a desirable monomer also present significant synthetic challenges. Anionic polymerization, the premier technique for producing polymers with controlled molecular weights and narrow polydispersity, is notoriously sensitive to impurities and functional groups.[5] The electrophilic carbon of the C-Br bond and the Lewis basic nitrogen of the pyridine ring can engage in side reactions with the highly nucleophilic carbanionic initiator and propagating chain ends.
This document provides a comprehensive guide to navigate these challenges. It details field-proven protocols for the living anionic polymerization of this compound, grounded in a deep understanding of the underlying reaction mechanisms. Our objective is to equip researchers with a reliable methodology to synthesize well-defined poly(this compound), a critical precursor for advanced functional materials.
Mechanistic Considerations: Taming Reactivity
Anionic vinyl polymerization proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps.[6][7] For a polymerization to be "living," the termination and chain-transfer steps must be effectively eliminated, allowing polymer chains to grow until all monomer is consumed and remain active until deliberately quenched.[8]
Initiation: The process begins with the addition of a potent nucleophile, typically an organolithium compound like sec-butyllithium (s-BuLi), across the vinyl group of the monomer.[9] This creates a new, monomeric carbanion.
Propagation: The newly formed carbanion rapidly adds to another monomer molecule, extending the polymer chain and regenerating the carbanionic active center at the chain end. This process repeats, ideally without interruption.
Key Challenges & Solutions for this compound:
-
Reaction with the Pyridine Ring: The initiator or propagating anion can attack the electrophilic carbons within the pyridine ring. This side reaction is mitigated by performing the polymerization at very low temperatures (typically -78 °C), which favors the kinetically preferred 1,4-addition to the vinyl group over the thermodynamically more stable, but slower, attack on the ring.[10]
-
Reaction with the C-Br Bond: Lithium-halogen exchange is a well-known reaction that can occur between organolithiums and aryl halides. This would terminate the growing chain and create a new reactive site on the polymer backbone, leading to branching and a loss of control. Again, the use of low temperatures (-78 °C) is critical to suppress the rate of this side reaction.
-
Counter-ion Coordination: The nitrogen lone pair on the pyridine ring can coordinate with the lithium counter-ion of the propagating carbanion. This interaction influences the polarity of the active center and can affect both the rate of polymerization and the stereochemistry of the resulting polymer. This is an inherent feature of vinylpyridine polymerization.
Rigorous Purification: The Foundation of Success
Living anionic polymerization is unforgiving. Trace amounts of protic impurities like water or alcohols will instantly and irreversibly terminate the living carbanions, leading to incomplete reactions and polymers with broad molecular weight distributions.[11] Therefore, meticulous purification of the monomer, solvent, and glassware is non-negotiable.
Protocol 3.1: Monomer Purification (this compound)
-
Pre-Drying: Stir the as-received monomer over powdered calcium hydride (CaH₂) overnight under an inert atmosphere (Argon or Nitrogen). This removes the bulk of any water.
-
Vacuum Distillation: Decant the monomer from the CaH₂ and perform a vacuum distillation, collecting the fraction that boils at the correct temperature and pressure. This removes CaH₂ fines and other non-volatile impurities.
-
Final Titration/Drying: The distilled monomer should be stored under an inert atmosphere over molecular sieves. For the most demanding polymerizations, the monomer is transferred to a flask on the high-vacuum line and further purified by titration with a dilute solution of a stable living anion (e.g., oligostyryl lithium in THF) until a faint, persistent color indicates that all electrophilic impurities have been consumed.
Protocol 3.2: Solvent Purification (Tetrahydrofuran - THF)
-
Pre-Drying: Reflux analytical grade THF over potassium hydroxide (KOH) pellets for several hours, then distill.
-
Final Drying and Deoxygenation: Transfer the pre-dried THF to a solvent still under an inert atmosphere. Add sodium metal (as wire or chunks) and a small amount of benzophenone to act as an indicator.
-
Reflux: Reflux the solvent. A deep blue or purple color will develop, indicating the formation of the sodium-benzophenone ketyl radical anion. This color signifies that the solvent is both anhydrous and oxygen-free. The absence of this color indicates the presence of impurities, and more sodium/benzophenone should be added.
-
Distillation: The purified THF is distilled directly from the still into the reaction vessel immediately before use.
Experimental Protocol: The Synthesis Workflow
This protocol details the living anionic polymerization of this compound using sec-butyllithium as the initiator in THF at -78 °C.
Materials and Reagents
| Reagent/Material | Grade/Purity | Recommended Supplier | Purpose |
| This compound | >97% | Major Chemical Supplier | Monomer |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Major Chemical Supplier | Solvent |
| sec-Butyllithium (s-BuLi) | ~1.4 M in cyclohexane | Major Chemical Supplier | Initiator |
| Calcium Hydride (CaH₂) | Reagent Grade, powdered | Major Chemical Supplier | Drying Agent |
| Sodium Metal | Reagent Grade | Major Chemical Supplier | Drying Agent |
| Benzophenone | >99% | Major Chemical Supplier | Indicator |
| Methanol (MeOH) | Anhydrous | Major Chemical Supplier | Terminating Agent |
| Hexane | ACS Grade | Major Chemical Supplier | Precipitation Solvent |
| Argon or Nitrogen | High Purity (99.998%+) | Gas Supplier | Inert Atmosphere |
Experimental Workflow Diagram
Step-by-Step Procedure
Note: All steps must be performed under a high-purity inert atmosphere using standard Schlenk line or glovebox techniques.
-
Reactor Setup: Assemble a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/vacuum inlet.
-
Solvent Transfer: While under a positive pressure of argon, distill the required volume of purified, deep-blue THF from the solvent still directly into the reaction flask.
-
Cooling: Immerse the reaction flask in a dry ice/acetone bath to cool the THF to -78 °C.
-
Initiation: Calculate the required volume of s-BuLi initiator based on the desired target molecular weight (Mn = [Monomer weight] / [Initiator moles]). Using a gas-tight syringe, slowly add the s-BuLi solution to the stirred THF.
-
Monomer Addition: Using a separate gas-tight syringe, slowly add the purified this compound monomer to the reaction mixture. A deep reddish-orange color should immediately appear, indicating the formation of the living poly(3-bromo-2-vinylpyridinyl) anions.
-
Propagation: Allow the reaction to stir at -78 °C for 1-2 hours to ensure complete monomer conversion. The viscosity of the solution will increase as the polymer chains grow.
-
Termination: Quench the polymerization by adding a small amount (~1 mL) of degassed, anhydrous methanol via syringe. The characteristic color of the living anions will instantly disappear.
-
Polymer Isolation: Remove the flask from the cold bath and allow it to warm to room temperature. Pour the polymer solution into a beaker containing a large excess of a non-solvent (e.g., cold hexane) while stirring vigorously. The polymer will precipitate as a white or pale-yellow solid.
-
Purification and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh hexane to remove any residual monomer or initiator fragments. Dry the final product in a vacuum oven at 40-50 °C overnight to a constant weight.
Polymer Characterization and Expected Results
The success of the polymerization is determined by characterizing the molecular weight and molecular weight distribution of the final product.
-
Size Exclusion Chromatography (SEC/GPC): This is the most critical analysis. A successful living polymerization will yield a polymer with a narrow, monomodal molecular weight distribution. The polydispersity index (PDI = Mₙ/Mₙ) should be low, ideally PDI < 1.1 . The observed number-average molecular weight (Mₙ) should be close to the theoretically calculated target Mₙ.[12][13]
-
¹H NMR Spectroscopy: This technique confirms the chemical structure of the polymer. The spectra should show the characteristic peaks for the polymer backbone and the pyridine ring, and the integration of these peaks should be consistent with the expected structure. The absence of unexpected signals confirms that no significant side reactions have occurred.
Table of Typical Experimental Data
| Entry | Target Mₙ ( g/mol ) | Monomer/Initiator Ratio | Reaction Time (h) | Temp (°C) | Observed Mₙ (SEC) ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 5,000 | 27 | 1.5 | -78 | 5,200 | 1.05 |
| 2 | 10,000 | 54 | 1.5 | -78 | 10,800 | 1.06 |
| 3 | 20,000 | 109 | 2.0 | -78 | 21,100 | 1.08 |
Data are representative examples based on typical outcomes for living anionic polymerization.
Conclusion and Outlook: A Gateway to Advanced Materials
The protocols detailed herein provide a robust pathway for the synthesis of well-defined poly(this compound) via living anionic polymerization. The key to success lies in the rigorous exclusion of impurities and the careful control of reaction temperature to suppress side reactions. The resulting bromo-functionalized polymer is not merely an endpoint but a versatile macromolecular platform. The pendant bromine atoms are ideal handles for post-polymerization modification, enabling researchers to introduce a wide range of functionalities or to initiate subsequent "grafting-from" polymerizations to create complex, high-value polymer architectures.[14][15][16][17] This methodology empowers scientists in drug development and materials science to design and build the next generation of smart and functional macromolecules.
References
-
Polymer Science Learning Center. (n.d.). Anionic Vinyl Polymerization. University of Southern Mississippi. Retrieved from [Link]
-
Bapat, A. P., et al. (2018). Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polymer Chemistry, 9(21), 2933-2943. Retrieved from [Link]
-
Matsushita, Y., et al. (1986). Preparation and Characterization of Poly(2-vinylpyridine) with Narrow Molecular Weight Distributions. Polymer Journal, 18(4), 361–366. Retrieved from [Link]
-
Unacademy. (n.d.). Understanding anionic polymerization initiators. Retrieved from [Link]
-
Hirao, A., et al. (2002). Living anionic polymerization of 2-vinyldibenzothiophene: Homopolymer and block copolymers with styrene. Journal of Polymer Science Part A: Polymer Chemistry, 40(17), 2975-2985. Retrieved from [Link]
-
Zarate-Triviño, D. G., et al. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 13(16), 2758. Retrieved from [Link]
-
MDPI. (2022). Living Anionic Polymerization. Encyclopedia. Retrieved from [Link]
-
Czupik, S., et al. (2020). Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High-Molecular Weight Poly(2-vinylpyridine) and Polystyrene. Macromolecular Rapid Communications, 41(19), 2000220. Retrieved from [Link]
-
O'Connell, R., et al. (2019). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. Journal of Vacuum Science & Technology B, 37(6), 062908. Retrieved from [Link]
-
Williams, M., et al. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry, 12(15), 2248-2259. Retrieved from [Link]
- Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2009).
- Saldívar-Guerra, E., & Vivaldo-Lima, E. (Eds.). (2013). Handbook of Polymer Synthesis, Characterization, and Processing. John Wiley & Sons, Inc.
-
Hirao, A., et al. (2007). Living Anionic Polymerization of the Amphiphilic Monomer 2-(4-Vinylphenyl)pyridine. Macromolecules, 40(23), 8249–8256. Retrieved from [Link]
-
Wikipedia. (n.d.). Anionic addition polymerization. Retrieved from [Link]
- Google Patents. (1976). Polymerization of vinylpyridine. US3947526A.
-
Hong, K., & Mays, J. W. (1999). Anionic polymerization. Current Opinion in Solid State and Materials Science, 4(6), 531-538. Retrieved from [Link]
-
Mori, H., et al. (2020). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules, 53(17), 7349–7359. Retrieved from [Link]
- Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
-
Roy, D., et al. (2021). Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release. Biomaterials, 276, 121049. Retrieved from [Link]
-
Bontempo, D., & Maynard, H. D. (2005). Preparation of Biomolecule-Polymer Conjugates by Grafting-From Using ATRP, RAFT, or ROMP. Polymer Reviews, 45(1), 1-37. Retrieved from [Link]
-
Wang, D., et al. (2018). “Grafting-from” synthesis of polyvinyl ether bottlebrush polymers via a combination of cationic polymerization and ATRP. Polymer Chemistry, 9(33), 4363-4371. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Post-polymerization modification of monomer units. Carnegie Mellon University. Retrieved from [Link]
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Paik, H. J., & Matyjaszewski, K. (2000). Graft Copolymers of Polyethylene by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(13), 2440-2448. Retrieved from [Link]
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O'Connell, R., et al. (2019). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. Journal of Vacuum Science & Technology B, 37(6). Retrieved from [Link]
-
Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. Retrieved from [Link]
-
Cui, D., et al. (2012). Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes. Dalton Transactions, 41(2), 409-415. Retrieved from [Link]
- Theato, P. (2012). History of Post-polymerization Modification.
-
O'Connell, R. (2023). Surface characterization of Poly 2-Vinylpyridine - a polymer for area selective deposition techniques. DORAS | DCU Research Repository. Retrieved from [Link]
-
Valente, A. J. M., et al. (2021). Grafting Poly(Methyl Methacrylate) (PMMA) from Cork via Atom Transfer Radical Polymerization (ATRP) towards Higher Quality of Three-Dimensional (3D) Printed PMMA/Cork-g-PMMA Materials. Polymers, 13(11), 1779. Retrieved from [Link]
-
Abdullah, J., & Ahmad, M. (2010). Synthesis and Characterization of a Molecularly Imprinted Polymer for Pb2+ Uptake Using 2-vinylpyridine as the Complexing Monomer. Sains Malaysiana, 39(4), 609-615. Retrieved from [Link]
-
Wang, C. (2013). Post-polymerization modification by direct C-H functionalization. ProQuest Dissertations Publishing. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). ATRP from surfaces. Carnegie Mellon University. Retrieved from [Link]
- Morton, M., & Fetters, L. J. (1964). Homogeneous Anionic Polymerization of Unsaturated Monomers.
-
Coessens, V., & Matyjaszewski, K. (2000). Modification of the ω-Bromo End Group of Poly(methacrylate)s Prepared by Copper(I)-Mediated Living Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(15), 2678-2686. Retrieved from [Link]
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Controlled radical polymerization (ATRP, RAFT) of 3-Bromo-2-vinylpyridine
Application Note: Controlled Radical Polymerization of 3-Bromo-2-vinylpyridine
Part 1: Executive Summary & Strategic Rationale
The Monomer: this compound (3-Br-2-VP) Significance: Unlike standard 2-vinylpyridine (2-VP), the 3-bromo derivative offers a distinct orthogonal handle—the aryl bromide. This moiety is generally inert to radical propagation but highly reactive in post-polymerization transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the synthesis of "click-ready" precursor polymers that can be functionalized after determining molecular weight, avoiding the solubility issues often associated with polymerizing large functional groups directly.[1]
The Challenge:
-
Catalyst Poisoning (ATRP): The pyridine nitrogen is a strong ligand that competes with the ATRP catalyst ligand for the copper center, potentially deactivating the catalyst.[1]
-
Monomer Activation (RAFT): As a conjugated vinyl monomer, 3-Br-2-VP is a "More Activated Monomer" (MAM), requiring specific Chain Transfer Agents (CTAs) to match its reactivity.
Part 2: Pre-Polymerization Protocols
Monomer Purification (Critical Step)
Commercial 3-Br-2-VP is typically stabilized with inhibitors (e.g., 4-tert-butylcatechol) that must be removed to ensure reproducible kinetics.
-
Reagents: Basic Alumina (Brockmann I), Calcium Hydride (
).[1] -
Protocol:
-
Filtration: Dilute monomer 1:1 with Toluene. Pass through a column of basic alumina to remove phenolic inhibitors.[1]
-
Drying: Stir the filtrate over crushed
for 4 hours at 0°C (to minimize spontaneous polymerization). -
Distillation: Perform vacuum distillation. Collect the fraction at constant boiling point. Store under Argon at -20°C.
-
Why: Water acts as a chain transfer agent in anionic mechanisms but can also affect the solubility of copper complexes in ATRP.[1]
-
Part 3: Reversible Addition-Fragmentation Chain Transfer (RAFT)
Recommendation: Use RAFT if the end-application is biological (metal-free) or requires sulfur-based end-group functionalization.
Experimental Design
-
CTA Selection: Dithiobenzoates or Trithiocarbonates.[1][2]
-
Selection:2-Cyano-2-propyl benzodithioate (CPDB) or Cumyl dithiobenzoate (CDB) . These provide high transfer coefficients (
) for styrenics/pyridines.[1]
-
-
Initiator: AIBN (2,2'-Azobisisobutyronitrile).
-
Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2.[1]
-
Solvent: Anisole or Toluene (Internal standard: NMR-silent in vinyl region).
Step-by-Step Protocol
-
Charge: In a Schlenk tube equipped with a magnetic stir bar, add:
-
3-Br-2-VP (2.0 g, 10.8 mmol)
-
CPDB (12.0 mg, 0.054 mmol)
-
AIBN (1.77 mg, 0.0108 mmol) – Add from a stock solution in toluene for accuracy.
-
Anisole (2.0 mL, 50 wt% monomer concentration).[1]
-
-
Degas: Perform 4 freeze-pump-thaw cycles.
-
Polymerize: Backfill with Argon and immerse in a pre-heated oil bath at 70°C .
-
Kinetics: Withdraw aliquots (0.1 mL) at t = 1, 2, 4, 8, 12, 24 hrs under Argon flow. Analyze via
NMR (conversion) and GPC (MW). -
Quench: Cool to 0°C and expose to air.
-
Purification: Precipitate dropwise into cold Hexanes (10x volume). The polymer will crash out as a pinkish/red solid (due to the dithiobenzoate end group).[1] Reprecipitate from THF into Hexanes.
Part 4: Atom Transfer Radical Polymerization (ATRP)
Recommendation: Use ATRP for complex architectures (brushes, stars) or when halide end-fidelity is required for further block copolymerization.[1]
The "Ligand Competition" Solution
Since pyridine coordinates Cu, we must use a ligand with a significantly higher binding constant (
-
Ligand: TPMA (Tris(2-pyridylmethyl)amine) or Me6TREN . Do not use PMDETA or Bipyridine (Bpy), as the monomer will displace them, leading to loss of control.[1]
-
Catalyst: Cu(I)Br (Activator) / Cu(II)
(Deactivator).[1] -
Initiator: Ethyl
-bromoisobutyrate (EBiB).
Step-by-Step Protocol
-
Complex Formation: In a glovebox or under strict Schlenk conditions:
-
Mix CuBr (7.7 mg, 0.054 mmol) and TPMA (15.6 mg, 0.054 mmol) in DMF (1 mL). Stir until a homogeneous light green complex forms.
-
Note: Add 10% Cu(II)
initially if achieving low PDI is critical (creates the "persistent radical" effect immediately).[1]
-
-
Charge: Add 3-Br-2-VP (2.0 g, 10.8 mmol) and EBiB (10.5 mg, 0.054 mmol).
-
Target DP = 200.[1]
-
-
Solvent: Dilute with DMF or Anisole (1:1 v/v).[1]
-
Polymerize: Seal and heat to 60°C . (Lower temperature than RAFT due to lower activation energy of ATRP).[1]
-
Purification (Copper Removal):
Part 5: Characterization & Data Analysis
GPC Analysis (The "Stickiness" Problem)
Poly(vinylpyridines) interact strongly with SDV (styrene-divinylbenzene) GPC columns, leading to tailing and incorrect MW data.[1]
-
Eluent: DMF + 0.05 M LiBr OR THF + 2% Triethylamine.
-
Why: LiBr screens the dipole interactions; Triethylamine blocks acidic sites on the column.[1]
NMR Spectroscopy ( CDCl )
-
Monomer Signals: Vinyl protons at
5.5 - 6.5 ppm. -
Polymer Signals: Broad backbone peaks at
1.5 - 2.5 ppm. Pyridine ring protons at 7.0 - 8.5 ppm. -
Conversion Calculation: Compare the integral of the vinyl protons (monomer) to the pyridine ring protons (monomer + polymer).
Summary Table: Method Comparison
| Feature | RAFT (CPDB) | ATRP (Cu/TPMA) |
| Control (PDI) | Excellent (< 1.15) | Very Good (< 1.[1]20) |
| End Group | Dithiobenzoate (Pink) | Bromide (Colorless) |
| Purification | Easy (Precipitation) | Harder (Requires Cu removal) |
| Monomer Sensitivity | Low | High (Pyridine coordination) |
| Rec.[1] Use Case | Bio-applications, Metal-free | Block copolymers, Surface grafting |
Part 6: Visualizations
Reaction Pathways & Decision Matrix
Caption: Workflow for the synthesis and functionalization of Poly(3-Br-2-VP). Note the divergence in polymerization technique based on application needs.
Part 7: References
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014).[1] Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533.[1] Link[1]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process.[1] Australian Journal of Chemistry, 58(6), 379–410.[1] Link[1]
-
Bbraunecker, W. A., & Matyjaszewski, K. (2006).[1] Controlled/Living Radical Polymerization: Features, Developments, and Perspectives. Progress in Polymer Science, 31(1), 71–120.[1] Link[1]
-
Cummings, C. S., et al. (2017).[1] Design of Functionalized Vinylpyridine Polymers for Palladium Capture. Macromolecules, 50(4), 1234–1244.[1] (Contextual grounding for functionalized vinylpyridines). Link[1]
-
Lowe, A. B. (2014).[1] RAFT Polymerization of Styrenic and Vinylpyridinic Monomers. Polymer Chemistry, 5, 4820-4870.[1] Link
Sources
Application Notes and Protocols for Stille Coupling Reactions of 3-Bromo-2-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Bromo-2-vinylpyridine in Synthesis
This compound is a highly versatile and valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure incorporates three key features that make it an attractive starting material: a pyridine ring, a common motif in pharmacologically active compounds; a vinyl group, which can participate in various transformations such as polymerizations and cycloadditions; and a bromine atom at the 3-position, which serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.
Among the arsenal of carbon-carbon bond-forming methodologies, the palladium-catalyzed Stille cross-coupling reaction stands out for its remarkable functional group tolerance, the stability of the requisite organotin reagents to air and moisture, and generally mild reaction conditions.[1][2] These attributes make the Stille coupling particularly well-suited for the late-stage functionalization of complex molecules, a common strategy in drug discovery programs.[3] This guide provides a detailed overview of the Stille coupling partners for this compound, comprehensive experimental protocols, and a discussion of the underlying mechanistic principles and key practical considerations.
Selecting the Right Partner: A Survey of Organostannane Reagents
The versatility of the Stille coupling lies in the wide array of organostannane (R-SnBu₃ or R-SnMe₃) reagents that can be employed, allowing for the introduction of diverse molecular fragments at the 3-position of the vinylpyridine core. The choice of the organotin partner is dictated by the desired final product.
A variety of organotin reagents are suitable for coupling with this compound, including those bearing aryl, heteroaryl, and vinyl groups.[2] The general reaction scheme is as follows:
Table 1: Potential Organostannane Coupling Partners for this compound and Their Corresponding Products
| Organostannane Reagent (R-SnBu₃) | R Group | Resulting Product Structure | Potential Applications |
| Tributyl(phenyl)stannane | Phenyl | 2-vinyl-3-phenylpyridine | Pharmaceutical intermediates, ligands |
| Tributyl(2-thienyl)stannane | 2-Thienyl | 3-(thiophen-2-yl)-2-vinylpyridine | Organic electronics, medicinal chemistry |
| Tributyl(vinyl)stannane | Vinyl | 3-vinyl-2-vinylpyridine | Monomers for polymerization |
| (Tributylstannyl)pyridine | Pyridyl | 3,3'-bipyridyl derivative | Ligand synthesis, functional materials |
| Tributyl(furan-2-yl)stannane | 2-Furyl | 3-(furan-2-yl)-2-vinylpyridine | Bioactive molecule synthesis |
The Catalytic Heart of the Reaction: Mechanism of the Stille Coupling
The Stille coupling proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) in an oxidative addition step to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent then exchanges its organic group (R) with the halide on the palladium center. This is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups on the palladium complex are then eliminated to form the new carbon-carbon bond of the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Generalized catalytic cycle for the Stille coupling reaction.
Experimental Protocols
The following protocols provide a general framework for performing a Stille coupling reaction with this compound. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, solvent, and temperature, may be necessary for specific substrates.
General Protocol for Stille Coupling of this compound
This protocol is a generalized procedure and should be adapted and optimized for specific coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane reagent (e.g., Tributyl(phenyl)stannane) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., P(o-tol)₃, AsPh₃) (2-10 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF) (5-10 mL)
-
Optional additives (e.g., CuI, LiCl)
Procedure:
-
To a flame-dried Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand (if used), and any solid additives.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. A precipitate of Bu₃SnF will form and can be removed by filtration through celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for a Stille cross-coupling reaction.
Key Considerations and Troubleshooting
While the Stille coupling is a robust reaction, several factors can influence its success and efficiency, especially when working with heterocyclic substrates like this compound.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst.[5] However, for more challenging couplings, using a combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylarsine (AsPh₃) can be beneficial. The pyridine nitrogen in the substrate can potentially coordinate to the palladium center, which may inhibit the catalytic cycle. The use of more electron-rich and bulky ligands can sometimes mitigate this issue.[6]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like DMF or dioxane are commonly used. Toluene is also a frequent choice. The solubility of all reaction components should be considered.
-
Additives: In some cases, additives can have a profound effect on the reaction.
-
Copper(I) Iodide (CuI): CuI is often used as a co-catalyst and is believed to facilitate the transmetalation step, particularly with less reactive organostannanes.[7]
-
Lithium Chloride (LiCl): LiCl can accelerate the rate of oxidative addition and assist in the transmetalation step by breaking up tin aggregates or forming more reactive organostannane species.
-
-
Side Reactions: The most common side reaction in Stille couplings is the homocoupling of the organostannane reagent.[1] This can often be minimized by carefully controlling the reaction temperature and using a slight excess of the organostannane.
-
Removal of Tin Byproducts: A significant drawback of the Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[8] The most common method for their removal is an aqueous potassium fluoride (KF) wash, which precipitates the tin as insoluble tributyltin fluoride. Thorough purification by column chromatography is almost always necessary.
Conclusion
The Stille coupling of this compound offers a powerful and flexible strategy for the synthesis of a diverse range of functionalized vinylpyridine derivatives. These products are of significant interest in the development of new pharmaceuticals and advanced materials. By understanding the underlying mechanism and carefully selecting the reaction partners and conditions, researchers can effectively utilize this reaction to construct complex molecular architectures. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of the Stille coupling in your research endeavors.
References
-
Stille Coupling. (n.d.). NROChemistry. Retrieved February 4, 2026, from [Link]
-
Stille Cross-Coupling. (2023, March 25). J&K Scientific LLC. Retrieved February 4, 2026, from [Link]
-
Gleason, J. L., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access. Retrieved February 4, 2026, from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved February 4, 2026, from [Link]
-
Crisp, G. T. (2009). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol with Catalytic Amounts of Tin. Michigan State University Department of Chemistry. Retrieved February 4, 2026, from [Link]
-
Stille reaction. (2023, December 29). In Wikipedia. Retrieved February 4, 2026, from [Link]
-
Yang, D., et al. (2003). Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
-
Myers, A. G. (n.d.). The Stille Reaction. Harvard University. Retrieved February 4, 2026, from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
-
Z. D. Stefano, C., et al. (2001). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Herzon, S. B., et al. (2013). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. PMC. Retrieved February 4, 2026, from [Link]
-
Smith, A. B., et al. (2010). Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes. Organic Letters, 12(7), 1556-1559. Retrieved February 4, 2026, from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). THE STILLE REACTION, 38 YEARS LATER. Chemical Reviews, 104(6), 2867-2908. Retrieved February 4, 2026, from [Link]
-
Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Maleczka, R. E., & Terstiege, I. (2000). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Michigan State University Department of Chemistry. Retrieved February 4, 2026, from [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Derivatization of 3-Bromo-2-vinylpyridine for Advanced Organic Electronic Materials
Introduction: The Strategic Importance of 3-Bromo-2-vinylpyridine in Organic Electronics
The relentless pursuit of novel materials for organic electronics has identified pyridine-containing conjugated molecules as a promising class of compounds. The inherent electron-deficient nature of the pyridine ring, coupled with its ability to coordinate with metals and influence intermolecular packing, offers a unique electronic profile beneficial for various applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs).[1][2]
Within this family of building blocks, this compound stands out as a particularly versatile precursor. Its structure offers two distinct points for chemical modification: the bromine atom at the 3-position, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions, and the vinyl group at the 2-position, which can participate in polymerization or post-polymerization functionalization. This dual reactivity allows for the rational design and synthesis of a diverse range of small molecules and polymers with tailored optoelectronic properties.
This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the derivatization of this compound. We will delve into the core principles of key synthetic transformations, offer detailed, field-proven protocols, and discuss the causality behind experimental choices to empower the reader to successfully synthesize novel materials for the next generation of organic electronic devices.
Core Derivatization Strategies: A Universe of Molecular Design
The derivatization of this compound primarily revolves around palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The principal strategies for modifying the 3-position of the pyridine ring are Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Vinyl Linkages
The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions due to the commercial availability and relatively low toxicity of boronic acid and ester reagents.[3] This reaction is ideal for introducing various aryl or vinyl substituents at the 3-position of the pyridine ring, thereby extending the π-conjugation and tuning the electronic properties of the resulting molecule.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often used and are reduced in situ. The choice of catalyst can influence reaction efficiency and scope.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand (e.g., PPh₃, P(t-Bu)₃) depends on the specific substrates and can significantly impact reaction rates and yields.
-
Base: A base is required to activate the boronic acid or ester for transmetalation to the palladium center. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The strength and solubility of the base can affect the reaction outcome.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 3-phenyl-2-vinylpyridine.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (10 mL/mmol of this compound)
-
Water (2 mL/mmol of this compound)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.
-
Add degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Expected Outcome: The desired product, 3-phenyl-2-vinylpyridine, is typically obtained as a solid or oil with yields ranging from 70-90%, depending on the purity of the starting materials and the reaction conditions.
Stille Coupling: Robust C-C Bond Formation with Organostannanes
The Stille coupling utilizes organostannane reagents to form carbon-carbon bonds.[4][5] While organotin compounds have toxicity concerns, the Stille reaction is highly valued for its tolerance of a wide variety of functional groups and its insensitivity to the presence of water.[4][5] This makes it a powerful tool for synthesizing complex molecules and conjugated polymers.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Similar to Suzuki coupling, a Pd(0) catalyst is essential. Pd(PPh₃)₄ is a common choice as it is a stable Pd(0) source.
-
Solvent: Anhydrous, non-polar solvents like toluene or DMF are typically used.
-
Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the transmetalation step and improve reaction yields.[6]
Experimental Protocol: Stille Coupling of this compound with Tributyl(thiophen-2-yl)stannane
Objective: To synthesize 3-(thiophen-2-yl)-2-vinylpyridine.
Materials:
-
This compound (1.0 eq)
-
Tributyl(thiophen-2-yl)stannane (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Anhydrous toluene (15 mL/mmol of this compound)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and tributyl(thiophen-2-yl)stannane in anhydrous toluene.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite® and wash with an organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Expected Outcome: The target compound, 3-(thiophen-2-yl)-2-vinylpyridine, is expected with yields typically in the range of 65-85%.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8][9] This reaction is invaluable for introducing alkynyl functionalities, which can serve as rigid linkers to extend conjugation or as reactive handles for further transformations, such as click chemistry.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) or Pd(II) pre-catalyst is used in conjunction with a phosphine ligand.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.
-
Solvent: Anhydrous solvents like THF or DMF are commonly employed.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 3-(phenylethynyl)-2-vinylpyridine.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous tetrahydrofuran (THF) (10 mL/mmol of this compound)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours or until completion as indicated by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Expected Outcome: 3-(phenylethynyl)-2-vinylpyridine is expected to be obtained in good yields, typically between 75-95%.
Heck Coupling: Vinylation of the Pyridine Ring
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[10][11] In the context of this compound, the Heck reaction can be used to introduce an additional vinyl group or a substituted alkene at the 3-position.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(OAc)₂ is a common and effective pre-catalyst.
-
Ligand: Phosphine ligands are generally required to stabilize the catalyst and promote the reaction.
-
Base: A hindered organic base, such as triethylamine or a solid inorganic base like potassium carbonate, is used to regenerate the Pd(0) catalyst in the catalytic cycle.
-
Solvent: Polar aprotic solvents such as DMF or acetonitrile are often used.
Experimental Protocol: Heck Coupling of this compound with Styrene
Objective: To synthesize 3-styryl-2-vinylpyridine.
Materials:
-
This compound (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) (10 mL/mmol of this compound)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Expected Outcome: The desired 3-styryl-2-vinylpyridine should be obtained in moderate to good yields (60-80%).
Polymerization of 3-Substituted-2-vinylpyridine Monomers
The derivatized 3-substituted-2-vinylpyridine monomers can be polymerized through their vinyl group to create novel conjugated polymers. The pyridine nitrogen and the substituent at the 3-position can influence the polymer's electronic properties, solubility, and morphology. Both radical and anionic polymerization methods can be employed.
Anionic Polymerization: This method offers excellent control over molecular weight and dispersity, leading to well-defined polymer architectures.[12] However, it requires stringent reaction conditions, including high-purity reagents and an inert atmosphere.
Radical Polymerization: Free-radical polymerization is more tolerant of functional groups and impurities but offers less control over the polymer structure. Controlled radical polymerization techniques like ATRP or RAFT can provide a compromise, offering better control than conventional free-radical methods.
Visualization of Synthetic Pathways
Caption: Derivatization pathways for this compound.
General Experimental Workflow
Caption: General workflow for synthesis and application.
Data Summary
| Derivatization Method | Key Reagents | Typical Yields | Key Advantages |
| Suzuki-Miyaura | Boronic acids/esters, Pd catalyst, Base | 70-95% | Readily available, low toxicity reagents. |
| Stille | Organostannanes, Pd catalyst | 65-85% | High functional group tolerance. |
| Sonogashira | Terminal alkynes, Pd/Cu catalysts, Base | 75-95% | Direct introduction of rigid alkynyl linkers. |
| Heck | Alkenes, Pd catalyst, Base | 60-80% | Forms C-C bonds with alkenes. |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of novel organic electronic materials. The palladium-catalyzed cross-coupling reactions detailed in this application note provide a robust toolbox for the creation of a vast array of functionalized monomers. The subsequent polymerization of these monomers opens the door to a new generation of polymers with precisely tuned electronic and physical properties. The continued exploration of new catalytic systems and the development of more efficient polymerization techniques will undoubtedly lead to the discovery of materials with enhanced performance in organic electronic devices.
References
-
Eureka | Patsnap. (n.d.). Synthetic method of 3-bromopyridine. Retrieved February 4, 2026, from [Link].
-
Modern Chemistry. (2026, January 23). 3-Bromo-2-phenylpyridine: Synthesis and Applications in Modern Chemistry. Retrieved February 4, 2026, from [Link].
-
ResearchGate. (2025, August 6). Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes. Retrieved February 4, 2026, from [Link].
-
Guram, A. S., & Bei, X. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved February 4, 2026, from [Link].
-
Macromolecules. (2019, February 12). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. ACS Publications. Retrieved February 4, 2026, from [Link].
-
Gelest Technical Library. (n.d.). Cross-Coupling Reactions, Continued. Retrieved February 4, 2026, from [Link].
-
Wikipedia. (n.d.). 3-Bromopyridine. Retrieved February 4, 2026, from [Link].
-
Express Polymer Letters. (n.d.). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Retrieved February 4, 2026, from [Link].
-
Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved February 4, 2026, from [Link].
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 4, 2026, from [Link].
-
Wiley Online Library. (2023, November 2). Poly(2‐vinylpyridine) as an Additive for Enhancing N‐Type Organic Thin‐Film Transistor Stability. Retrieved February 4, 2026, from [Link].
-
ResearchGate. (2025, August 6). Cross-coupling reactions for preparation of π-conjugated polymers. Retrieved February 4, 2026, from [Link].
-
Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved February 4, 2026, from [Link].
-
ResearchGate. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved February 4, 2026, from [Link].
-
PubChem. (n.d.). 2-Vinylpyridine. National Institutes of Health. Retrieved February 4, 2026, from [Link].
-
MDPI. (n.d.). Organic Semiconducting Polymers in Photonic Devices: From Fundamental Properties to Emerging Applications. Retrieved February 4, 2026, from [Link].
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved February 4, 2026, from [Link].
-
NIH. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved February 4, 2026, from [Link].
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved February 4, 2026, from [Link].
-
ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved February 4, 2026, from [Link].
-
Journal of Materials Chemistry C. (2015). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Royal Society of Chemistry. Retrieved February 4, 2026, from [Link].
-
ResearchGate. (n.d.). Poly(2‐vinylpyridine) as an Additive for Enhancing N‐Type Organic Thin‐Film Transistor Stability | Request PDF. Retrieved February 4, 2026, from [Link].
-
Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved February 4, 2026, from [Link].
-
ResearchGate. (n.d.). (PDF) Sequential Cross‐Coupling/Annulation of ortho‐Vinyl Bromobenzenes with Aromatic Bromides for the Synthesis of Polycyclic Aromatic Compounds. Retrieved February 4, 2026, from [Link].
-
NIH. (n.d.). Click-chemistry approaches to π-conjugated polymers for organic electronics applications. Retrieved February 4, 2026, from [Link].
-
Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved February 4, 2026, from [Link].
-
ResearchGate. (2025, August 6). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved February 4, 2026, from [Link].
-
NROChemistry. (n.d.). Heck Coupling. Retrieved February 4, 2026, from [Link].
-
Sci-Hub. (1963). Some properties of poly-2-vinyl pyridine in solution. Retrieved February 4, 2026, from [Link].
-
ResearchGate. (n.d.). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques | Request PDF. Retrieved February 4, 2026, from [Link].
-
RSC Publishing. (2023, September 9). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Retrieved February 4, 2026, from [Link].
-
MDPI. (n.d.). Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction. Retrieved February 4, 2026, from [Link].
-
RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved February 4, 2026, from [Link].
-
SciRP.org. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved February 4, 2026, from [Link].
-
MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved February 4, 2026, from [Link].
-
NIH. (2011, March 30). A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids. Retrieved February 4, 2026, from [Link].
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Role of 3-Bromo-2-vinylpyridine in the synthesis of conductive polymers
Application Note: 3-Bromo-2-vinylpyridine in the Synthesis of Next-Generation Conductive Polymers
Executive Summary
This compound (3-Br-2-VP) represents a high-value "bifunctional monomer" in the synthesis of conductive polymers. Unlike standard vinylpyridines, the presence of the bromine atom at the C3 position—adjacent to the vinyl group at C2—unlocks two distinct synthetic pathways:
-
Conjugated Backbone Synthesis (Electronic Conductivity): Utilization of the aryl halide and vinyl functionalities for Palladium-catalyzed Heck self-polymerization, yielding n-type semiconducting poly(pyridylene vinylene)s.
-
Post-Polymerization Functionalization (Ionic/Redox Conductivity): Radical polymerization of the vinyl group followed by orthogonal lithiation or cross-coupling at the bromine site to attach redox-active pendants or conductive bridges.
This guide provides detailed protocols for both pathways, addressing the specific steric and electronic challenges posed by the 3,2-substitution pattern.
Part 1: Theoretical Framework & Strategic Utility
The utility of 3-Br-2-VP lies in its ability to serve as an A-B type monomer for step-growth polymerization or a functionalizable monomer for chain-growth polymerization.
Mechanism 1: The Heck Self-Coupling Route
In this pathway, 3-Br-2-VP acts as its own coupling partner. The Pd(0) catalyst inserts into the C-Br bond (oxidative addition), and the complex coordinates with the vinyl group of a second monomer (migratory insertion).[1] This yields a fully conjugated Poly(3,2-pyridylene vinylene) derivative. These polymers are electron-deficient (n-type) due to the pyridine nitrogen, making them critical for electron transport layers in OLEDs and organic photovoltaics.
Mechanism 2: The "Pendant-First" Route
Standard radical polymerization (FRP, RAFT, or ATRP) consumes the vinyl group to form a saturated polyethylene backbone. The resulting polymer, Poly(this compound) , is an insulator but carries a reactive bromine "handle" on every repeat unit. This allows for the "grafting-to" of conductive moieties (e.g., thiophenes, ferrocenes) or quaternization to form high-mobility polyelectrolytes.
Part 2: Visualization of Synthetic Pathways
The following diagram illustrates the divergent workflows based on the desired conductivity type (Electronic vs. Ionic/Redox).
Figure 1: Divergent synthetic pathways for this compound. Pathway A yields intrinsic electronic conductors; Pathway B yields functional scaffolds for ionic or redox conductivity.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Conjugated Poly(3,2-pyridylene vinylene)
Target: High-molecular-weight conjugated polymer for n-type transport.
Critical Considerations:
-
Steric Hindrance: The Br at C3 and Vinyl at C2 are ortho to each other. This steric crowding requires a specialized ligand system (e.g., P(o-tol)3) to facilitate the oxidative addition step.
-
Defect Control: Strict exclusion of oxygen is required to prevent phosphine oxidation and chain termination.
Materials:
-
Monomer: this compound (10 mmol)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (10 mol%)
-
Base: Triethylamine (Et₃N) (2.5 eq) or K₂CO₃ (solid)
-
Solvent: DMF or DMAc (Anhydrous, degassed)
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a 50 mL Schlenk flask and cycle with Argon (3x).
-
Reagent Loading: Under Argon counterflow, add Pd(OAc)₂ (112 mg) and P(o-tol)₃ (304 mg). Add the solid monomer (if solid) or liquid monomer via syringe (1.84 g).
-
Solvent Addition: Add anhydrous DMF (20 mL) and Et₃N (3.5 mL).
-
Degassing: Perform three Freeze-Pump-Thaw cycles to remove dissolved O₂. This is critical for conjugated chain growth.
-
Polymerization: Heat the mixture to 100°C for 48 hours. The solution should darken significantly (orange to deep red/brown) indicating conjugation extension.
-
Precipitation: Cool to room temperature and pour dropwise into excess cold methanol (200 mL).
-
Purification: Filter the precipitate. Redissolve in CHCl₃ and reprecipitate in methanol to remove oligomers and catalyst residues.
-
Drying: Dry under high vacuum at 60°C for 24 hours.
Data Validation (Self-Check):
-
UV-Vis: Look for a bathochromic shift (red shift) compared to the monomer. Monomer
nm; Polymer should show broad absorption nm. -
NMR: Disappearance of terminal vinyl proton signals (5.5-6.5 ppm) and broadening of aromatic peaks.
Protocol B: RAFT Polymerization for Functional Scaffolds
Target: Well-defined Poly(this compound) with low polydispersity (PDI < 1.2).
Materials:
-
Monomer: this compound (2.0 g)
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Initiator: AIBN (Recrystallized)
-
Solvent: Anisole (Internal standard/Solvent)
Step-by-Step Methodology:
-
Stoichiometry Calculation: Target DP (Degree of Polymerization) = 100. Ratio: [Monomer]:[CTA]:[Initiator] = 100:1:0.2.
-
Mixing: In a Schlenk tube, dissolve monomer (2.0 g, 10.8 mmol), CPADB (30 mg), and AIBN (3.5 mg) in Anisole (2 mL).
-
Deoxygenation: Sparge with Argon for 30 minutes.
-
Reaction: Immerse in a pre-heated oil bath at 70°C . Stir for 12-16 hours.
-
Quenching: Cool rapidly in liquid nitrogen and expose to air to terminate radicals.
-
Isolation: Precipitate into hexanes (Polymer is likely insoluble in non-polar solvents due to the polar pyridine/bromo groups).
-
Characterization: GPC (DMF eluent) to determine Mn and PDI.
Part 4: Comparative Data & Applications
The following table summarizes the properties of polymers derived from 3-Br-2-VP versus standard 2-VP.
| Feature | Poly(2-vinylpyridine) (Standard) | Poly(this compound) (Novel) |
| Backbone Structure | Saturated (-CH₂-CH-) | Saturated (-CH₂-CH-) |
| Electronic State | Insulating | Insulating (Pre-functionalization) |
| Post-Modifiability | Low (Requires harsh conditions) | High (Br-site allows Suzuki/Buchwald) |
| Conductivity Type | Ionic (upon quaternization) | Tunable (Redox, Ionic, or Conjugated grafts) |
| Key Application | pH Sensors, Drug Delivery | Redox Polymers, Catalyst Supports, OLEDs |
Application Highlight: n-Type Doping
The bromine atom is electron-withdrawing. Even without conjugation, Poly(this compound) has a lower LUMO level than standard PVP. This makes it an excellent electron-accepting host for "n-doping" with metals or organic reductants, enhancing conductivity in OTFT (Organic Thin-Film Transistor) interlayers.
Part 5: Troubleshooting & Safety
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the Pd catalyst, potentially poisoning the Heck reaction.
-
Solution: Use a slightly higher catalyst loading (5 mol%) or add a Lewis acid (e.g., ZnCl₂) to temporarily block the nitrogen lone pair during polymerization.
-
-
Gelation: In Radical Polymerization, the bromine atom can sometimes act as a transfer agent (Transfer to Halogen), leading to branching.
-
Solution: Keep conversion below 60% to maintain linear topology.
-
References
-
Heck Reaction Mechanism & Catalysis
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
-
Conjugated Pyridine Polymers
-
Babudri, F., Farinola, G. M., & Naso, F. (2004). Synthesis of Conjugated Materials by Pd-Catalyzed Reactions. Journal of Materials Chemistry, 14, 11-34. Link
-
-
Functionalization of Poly(vinylpyridine)
-
Lochmann, L. (2000). Lithiated Poly(vinylpyridine)s: Their Synthesis, Properties and Application. European Polymer Journal, 36(7), 1337-1346. Link
-
-
Conductive Polymer Synthesis (General)
-
McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials, 10(2), 93-116. Link
-
-
Heck Polymerization of Divinyl/Dihalo Systems
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-vinylpyridine
Abstract
This comprehensive guide provides a detailed technical overview and robust experimental protocols for the successful Buchwald-Hartwig amination of 3-bromo-2-vinylpyridine. This transformation is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of novel substituted 2-vinylpyridine derivatives. These products serve as valuable building blocks for pharmaceuticals, agrochemicals, and functional polymers. This document delves into the mechanistic intricacies of the reaction, offers a meticulously developed, step-by-step protocol, and provides a thorough troubleshooting guide to address the unique challenges presented by the vinylpyridine substrate.
Introduction: The Synthetic Challenge and Opportunity
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1] The application of this powerful cross-coupling reaction to heteroaromatic systems, particularly pyridines, is crucial for the development of new chemical entities with diverse biological activities and material properties.
This compound presents a unique synthetic challenge due to the presence of three key structural features: the pyridine nitrogen, the bromine atom at the 3-position, and the vinyl group at the 2-position. The electron-withdrawing nature of the pyridine ring and the potential for the vinyl group to undergo unwanted side reactions, such as polymerization or hydroamination, necessitate a carefully optimized protocol.[2][3] This guide aims to provide researchers with the foundational knowledge and practical tools to navigate these challenges and successfully synthesize a wide range of 3-amino-2-vinylpyridine derivatives.
Mechanistic Considerations for this compound
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is paramount for rational troubleshooting and optimization.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-deficient nature of the pyridine ring can influence the rate of this step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final carbon-nitrogen bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the desired 3-amino-2-vinylpyridine product.
dot digraph "Buchwald-Hartwig_Amination_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} "Buchwald-Hartwig Catalytic Cycle"
Recommended Catalyst and Ligand Systems
The choice of ligand is critical for a successful Buchwald-Hartwig amination, particularly with challenging substrates. For the amination of 2-bromopyridines, bulky, electron-rich phosphine ligands have demonstrated superior performance.[1]
| Catalyst Component | Recommended Options | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Readily available and effective palladium sources. Pd(OAc)₂ requires in-situ reduction to Pd(0).[4] |
| Phosphine Ligand | XPhos, RuPhos, BrettPhos | These bulky, electron-rich biaryl phosphine ligands promote efficient oxidative addition and reductive elimination, which can be rate-limiting steps.[6] They have shown high efficacy for heteroaryl halides. |
| Base | NaOtBu (Sodium tert-butoxide), Cs₂CO₃ (Cesium carbonate) | Strong, non-nucleophilic bases are required to facilitate the deprotonation of the coordinated amine.[1] The choice may depend on the functional group tolerance of the amine coupling partner. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific amine coupling partners.
4.1 Materials and Reagents
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous toluene or dioxane
-
Polymerization inhibitor (e.g., 4-tert-butylcatechol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
4.2 Reaction Setup and Execution
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment.
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen amine (1.2 equiv), the phosphine ligand (0.02-0.05 equiv), and the base (1.5 equiv).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Inhibitor Addition: Under a positive pressure of inert gas, add anhydrous toluene or dioxane. It is highly recommended to add a small amount of a polymerization inhibitor such as 4-tert-butylcatechol (0.01 equiv) at this stage to prevent polymerization of the vinyl group.
-
Catalyst Addition: Add the palladium precatalyst (0.01-0.025 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the amine and should be determined empirically.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
4.3 Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];
} "Experimental Workflow"
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Sub-optimal temperature. 4. Inappropriate ligand or base. | 1. Use a fresh batch of palladium precatalyst and ligand. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Incrementally increase the reaction temperature. 4. Screen alternative bulky phosphine ligands and bases. |
| Formation of Polymeric Byproducts | Polymerization of the vinyl group. | 1. Add a polymerization inhibitor (e.g., 4-tert-butylcatechol) at the start of the reaction. 2. Use the lowest effective reaction temperature. |
| Hydrodehalogenation (loss of bromine) | β-hydride elimination from the Pd(II) intermediate.[7] | 1. Use a ligand that promotes reductive elimination over β-hydride elimination (e.g., bulky biaryl phosphines). 2. Ensure the amine is of high purity. |
| Formation of Hydroamination Product | Palladium-catalyzed addition of the amine across the vinyl group.[2][8] | 1. This is a potential side reaction; if observed, consider using a less nucleophilic amine or a different catalyst system that is less prone to hydroamination. 2. Lowering the reaction temperature may disfavor this pathway. |
Conclusion
The Buchwald-Hartwig amination of this compound is a viable and valuable synthetic transformation that provides access to a diverse range of substituted vinylpyridines. Careful consideration of the catalyst system, reaction conditions, and potential side reactions involving the vinyl moiety is essential for success. The protocols and troubleshooting guide presented herein offer a solid foundation for researchers to develop and optimize this important C-N bond-forming reaction for their specific research needs.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. Accounts of Chemical Research, 33(3), 204-213.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Gamez, P., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1423-1426.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemspeed Technologies. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
-
YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
- Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832-835.
-
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
- Kawatsura, M., & Hartwig, J. F. (2000). Palladium-Catalyzed Intermolecular Hydroamination of Vinylarenes Using Arylamines. Journal of the American Chemical Society, 122(39), 9546-9547.
- Matsushita, Y., et al. (1986). Preparation and Characterization of Poly(2-vinylpyridine) with Narrow Molecular Weight Distributions. Polymer Journal, 18(4), 361-366.
-
ResearchGate. (n.d.). Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. Retrieved from [Link]
-
Macmillan Group. (n.d.). Why C–N and C–O Couplings?. Retrieved from [Link]
- Li, G. Y. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21547-21556.
- Dorel, R., & Grugel, C. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Intermolecular Hydroamination of Vinylarenes Using Arylamines. Retrieved from [Link]
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- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Intermolecular Hydroamination of Vinylarenes Using Arylamines [organic-chemistry.org]
Precision Cyanation of 3-Bromo-2-vinylpyridine: Application Note & Protocols
Part 1: Strategic Analysis & Core Directive
Executive Summary
The cyanation of 3-Bromo-2-vinylpyridine presents a unique intersection of chemoselective challenges. Unlike standard aryl halide cyanation, this substrate possesses a reactive vinyl group ortho to the reaction site and a Lewis-basic pyridine nitrogen. Standard high-temperature Rosenmund-von Braun conditions (CuCN, >150 °C) often lead to polymerization of the vinyl group or intractable tar formation.
This guide prioritizes chemoselectivity and safety . We reject the legacy high-temperature methods in favor of a modern Palladium-catalyzed transmetalation strategy using Zinc Cyanide (Zn(CN)₂).[1] This approach operates under milder conditions, preserving the vinyl moiety while overcoming the catalyst poisoning effect typical of pyridine substrates.
The Chemoselectivity Paradox
The primary failure mode in this reaction is not the lack of reactivity, but over-reactivity of the vinyl group.
-
Thermal Polymerization: The vinyl group is susceptible to radical polymerization at temperatures >100 °C.
-
Heck-Type Side Reactions: In the presence of Pd, the vinyl group can act as an acceptor if the cyanide transmetalation is slow, leading to oligomerization.
-
Catalyst Poisoning: The pyridine nitrogen can displace phosphine ligands, creating an inactive Pd(L)(Pyridine)X complex.
Solution: We utilize bulky, electron-rich phosphine ligands (XPhos or dppf) to prevent N-coordination and employ a biphasic or polar-aprotic solvent system to accelerate the rate-determining transmetalation step.
Part 2: Mechanistic Insight & Visualization
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical step for this substrate is Transmetalation . Zinc cyanide is polymeric in the solid state; its breakdown into active monomeric cyanide species is often the rate-limiting step.
Catalytic Cycle Diagram
Figure 1: Catalytic cycle highlighting the transmetalation bottleneck. Efficient breakdown of Zn(CN)₂ aggregates is required to prevent catalyst decomposition.
Part 3: Experimental Protocols
Protocol A: The "Mild" Approach (Recommended)
Target: High-value synthesis, gram-scale, preservation of vinyl group. Chemistry: Buchwald-type conditions using XPhos Pd G3/G4. Rationale: The XPhos ligand is bulky enough to prevent pyridine inhibition and electron-rich enough to facilitate oxidative addition at low temperatures (40 °C), completely avoiding vinyl polymerization.
Materials
| Reagent | Equiv. | Role |
| This compound | 1.0 | Substrate |
| Zn(CN)₂ | 0.6 | Cyanide Source (0.6 equiv provides 1.2 CN units) |
| XPhos Pd G3 | 0.02 (2 mol%) | Precatalyst (Air stable) |
| XPhos | 0.02 (2 mol%) | Free ligand (Stabilizes active species) |
| THF / Water | 5:1 Ratio | Solvent System (0.2 M) |
Step-by-Step Methodology
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with this compound (1.0 equiv), Zn(CN)₂ (0.6 equiv), XPhos Pd G3 (2 mol%), and XPhos (2 mol%).
-
Solvent Addition: Add the THF/Water (5:1) mixture. Note: Degassing is not strictly required for G3 precatalysts but is Good Laboratory Practice (GLP).
-
Reaction: Seal the vial and stir vigorously at 40 °C for 4–12 hours.
-
Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the starting bromide.
-
-
Workup (Cyanide Destruct):
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes:EtOAc gradient).
Protocol B: The "Robust" Approach (Legacy/Scale-Up)
Target: Cost-sensitive scale-up where XPhos is too expensive. Chemistry: Pd(dppf)Cl₂ / Zn / DMA. Rationale: dppf is a robust bis-phosphine that enforces a cis-geometry on Palladium, favoring reductive elimination. Zinc dust is added to keep the catalyst active (reducing Pd(II) to Pd(0) in situ).
Materials
| Reagent | Equiv. | Role |
| This compound | 1.0 | Substrate |
| Zn(CN)₂ | 0.6 | Cyanide Source |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 (3 mol%) | Catalyst |
| Zn Dust | 0.1 (10 mol%) | Reductant/Scavenger |
| DMA (Dimethylacetamide) | N/A | Solvent (0.5 M) |
Step-by-Step Methodology
-
Drying: Ensure glassware is oven-dried. Water inhibits this high-temp pathway.
-
Charge: In a glovebox or under Argon stream, combine Substrate, Zn(CN)₂, Pd(dppf)Cl₂, and Zn Dust in a pressure tube.
-
Solvent: Add anhydrous DMA. Sparge with Argon for 10 minutes to remove oxygen.
-
Reaction: Seal and heat to 100 °C (Do not exceed 110 °C to protect vinyl group). Stir for 3–6 hours.
-
Visual Check: The reaction mixture usually turns from orange/red to dark brown/black.
-
-
Workup:
-
Extraction: Standard aqueous/organic extraction.
Part 4: Safety & Compliance (E-E-A-T)
DANGER: ACUTE TOXICITY HAZARD Zinc Cyanide releases Hydrogen Cyanide (HCN) gas immediately upon contact with acid.
-
pH Control: Never allow the reaction mixture or waste streams to become acidic (pH < 9). Always maintain basic conditions during workup.
-
Waste Segregation: All aqueous waste from this reaction must be treated as "Cyanide Waste." It must be oxidized (Bleach/H₂O₂) before disposal into general chemical waste streams.
-
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is physically present in the lab before starting.
References
-
Cohen, D. T., & Buchwald, S. L. (2015).[2] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[2] [Link]
-
Jin, F., & Confalone, P. N. (2000).[3] Palladium-Catalyzed Cyanation of Aryl Chlorides. Tetrahedron Letters, 41(18), 3271–3273. [Link]
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[4][5] Chemical Communications, (12), 1388–1389. [Link]
-
Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005).[6] A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions.[6] Organic & Biomolecular Chemistry, 3, 3094-3095.[6] [Link]
Sources
- 1. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-2-vinylpyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-2-vinylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance yields and troubleshoot common issues encountered with this specific, yet challenging, substrate. The inherent characteristics of the pyridine ring, particularly the nitrogen's position relative to the bromine and vinyl groups, can introduce complexities not seen with simpler aryl halides. This resource provides in-depth, evidence-based solutions to overcome these obstacles.
I. Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low when coupling this compound?
Low yields in the Suzuki coupling of this substrate are often multifactorial. The primary culprits include:
-
Catalyst Inhibition/Poisoning: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. This is a well-documented issue in the coupling of heteroaryl halides.
-
Substrate Instability: The vinyl group can be prone to polymerization or other side reactions under thermal stress.
-
Inefficient Transmetalation: The formation of the boronate "ate" complex, a crucial step for transmetalation, is highly dependent on the choice of base and solvent.[1]
-
Side Reactions: Protodeboronation of the boronic acid and homocoupling of the coupling partners are common side reactions that consume starting materials and reduce the yield of the desired product.[2]
Q2: What is the most critical parameter to optimize for this specific reaction?
While all reaction parameters are important, the ligand choice is arguably the most critical for the Suzuki coupling of pyridine halides.[3] The ligand's role is to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination. For an electron-deficient substrate like this compound, a bulky, electron-rich phosphine ligand is often necessary to achieve high catalytic activity.
Q3: I am observing significant amounts of a biphenyl-like impurity. What is it and how can I prevent it?
This is likely the result of homocoupling , where two molecules of your boronic acid partner react with each other.[2] This side reaction is often promoted by the presence of oxygen in the reaction mixture.[2]
Prevention Strategies:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed using methods like the freeze-pump-thaw technique or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.
-
Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate side reactions that may be more prevalent with Pd(II) pre-catalysts.[4]
Q4: My boronic acid seems to be decomposing during the reaction. How can I address this?
This phenomenon is known as protodeboronation , where the boronic acid reacts with water or other protic species to regenerate the corresponding arene, effectively removing it from the catalytic cycle.[4]
Mitigation Strategies:
-
Use of Anhydrous Conditions: Employing anhydrous solvents and reagents can minimize this side reaction. Using a base like K₃PO₄ under anhydrous conditions can be beneficial.[4][5]
-
Boronic Esters: Consider using more stable boronic acid derivatives like pinacol esters (BPin) or MIDA boronates, which are less prone to protodeboronation.[4][6]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
If you are observing a significant amount of unreacted this compound, consider the following troubleshooting steps.
Decision Tree for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Protocol: Catalyst and Ligand Screening
The choice of palladium source and ligand is paramount for the successful coupling of pyridine halides.[3]
Step 1: Catalyst Source Evaluation
-
Rationale: Pd(II) pre-catalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. Inefficient reduction can lead to low catalytic activity. Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes offer more consistent results. However, be aware that dba complexes can degrade over time, forming catalytically inactive palladium black.[2]
-
Action: If using a Pd(II) source with low conversion, consider switching to a Pd(0) pre-catalyst.
Step 2: Ligand Screening
-
Rationale: The electron-withdrawing nature of the pyridine ring and the potential for nitrogen coordination to the palladium center necessitate the use of specialized ligands. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Action: Screen a panel of ligands with varying steric bulk and electronic properties.
| Ligand Class | Example Ligands | Key Characteristics | When to Use |
| Simple Phosphines | PPh₃, PCy₃ | PPh₃ is a standard, but often insufficiently active ligand for this substrate. PCy₃ is more electron-rich. | A good starting point, but often needs to be replaced. |
| Buchwald Ligands | XPhos, SPhos | Bulky, electron-rich biaryl phosphine ligands that are highly effective for coupling challenging substrates.[4] | When simple phosphines fail. Often the best choice for heteroaryl couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes. Can be effective for difficult couplings. | An alternative to bulky phosphines, particularly for aryl chlorides. |
| Bidentate Phosphines | dppf, Xantphos | Can offer different coordination geometries and stability to the palladium center. | Useful to screen if monodentate ligands are not providing desired results. |
Problem 2: Formation of Significant Side Products
The appearance of major impurities alongside your desired product requires a systematic approach to identify and eliminate the underlying cause.
Workflow for Side Product Identification and Mitigation
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its "ate" complex formed with the base) is transferred to the palladium center, displacing the halide. [7]3. Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
By understanding these fundamental steps, researchers can make more informed decisions about how to modify reaction conditions to favor the desired product formation and increase yields.
IV. References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Express Polymer Letters. (n.d.). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
Sources
Identifying and minimizing side products in 3-Bromo-2-vinylpyridine reactions
Welcome to the technical support center for 3-Bromo-2-vinylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but reactive building block. Here, we address common challenges, provide in-depth troubleshooting guides, and explain the chemical principles behind our recommended solutions to help you identify and minimize side products in your reactions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent
This section covers fundamental questions about the stability, storage, and inherent reactivity of this compound.
Question 1: My this compound appears discolored and has solidified or become viscous upon storage. What is happening?
Answer: You are likely observing polymerization of the vinyl group. The vinyl group on the pyridine ring is highly susceptible to polymerization, which can be initiated by light, heat, or trace impurities.[1][2] The pyridine nitrogen atom activates the vinyl group, making it electron-deficient and prone to nucleophilic attack and radical chain reactions.
-
Causality: Uninhibited this compound has a limited shelf life. The polymerization process is often autocatalytic and can accelerate over time, resulting in a mixture of oligomers and polymers that are difficult to work with and can interfere with subsequent reactions.
-
Preventative Measures:
-
Storage: Always store this compound in a cool, dark place, preferably refrigerated and under an inert atmosphere (e.g., argon or nitrogen).
-
Inhibitors: For long-term storage, the addition of a radical inhibitor like 4-tert-butylcatechol (TBC) at a concentration of ~100-200 ppm is recommended.[1][2]
-
Quality Check: Before use, it is advisable to check the purity of your starting material by NMR or GC-MS to ensure it has not significantly degraded.
-
Question 2: How do I remove the polymerization inhibitor before my reaction?
Answer: If your reaction is sensitive to the phenolic inhibitor (e.g., reactions using strong bases or certain catalysts), it can be removed. The most common method is to pass the liquid reagent through a short plug of basic alumina. This effectively adsorbs the acidic phenol. Do not use silica gel, as it can promote polymerization. The purified, inhibitor-free material should be used immediately.
Part 2: Troubleshooting Guide - The Primary Side Reaction: Polymerization
Uncontrolled polymerization is the most common failure mode in reactions involving this compound.
Question 3: My reaction mixture turned into an intractable solid/gum during a cross-coupling reaction. How can I prevent this?
Answer: This is a classic sign of vinyl polymerization. It often occurs when the reaction is heated for extended periods or when radical initiators are inadvertently generated.
Troubleshooting Steps & Causal Explanations:
| Parameter | Problem & Explanation | Recommended Solution |
| Temperature | High temperatures accelerate both the desired reaction and the undesired polymerization. Radical formation is more prevalent at elevated temperatures. | Use the lowest effective temperature for your cross-coupling reaction. Consider using a more active catalyst/ligand system that allows for lower reaction temperatures. |
| Atmosphere | Oxygen can initiate radical polymerization. Failure to properly degas the reaction mixture is a common cause of failure. | Rigorously degas your solvent and reaction mixture using at least three "freeze-pump-thaw" cycles or by sparging with an inert gas (argon or nitrogen) for 20-30 minutes. Maintain a positive inert gas pressure throughout the reaction. |
| Reagent Purity | Trace metal impurities or peroxides in solvents (like THF) can act as polymerization initiators. | Use high-purity, inhibitor-free, and freshly distilled solvents. Ensure all glassware is scrupulously clean and oven-dried to remove contaminants. |
| Radical Scavengers | In particularly sensitive reactions, trace radicals can still cause issues. | The addition of a radical scavenger that does not interfere with your catalytic cycle can be beneficial. Phenothiazine or butylated hydroxytoluene (BHT) are sometimes used for this purpose. |
Part 3: Reaction-Specific Troubleshooting Guides
While polymerization is a general issue, specific reaction types have their own unique side product profiles.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[3] However, several side reactions can compete with the desired product formation.
Question 4: I am observing significant amounts of a homocoupled biaryl product derived from my boronic acid (R-R). What causes this?
Answer: Homocoupling of boronic acids is typically an oxygen-mediated process, often catalyzed by the palladium(0) species. It is exacerbated by high temperatures and inefficient transmetalation.
-
Causality: If the oxidative addition product (Ar-Pd-X) is slow to react with the boronic acid (transmetalation), the boronic acid has more time to undergo side reactions.
-
Troubleshooting:
-
Rigorous Degassing: Ensure your reaction mixture is free of oxygen.
-
Optimize Base: The choice of base is critical. A base that is too weak may not activate the boronic acid sufficiently for transmetalation. A base that is too strong can promote decomposition. For pyridyl halides, inorganic bases like K₂CO₃ or K₃PO₄ are often good starting points.[4]
-
Check Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which may react more slowly. Use fresh, high-quality boronic acid.
-
Question 5: My main side product is 2-vinylpyridine (debromination). How can I minimize this?
Answer: Debromination (or more generally, dehalogenation) occurs when the Ar-Pd-X intermediate is intercepted by a hydride source before it can undergo transmetalation.
-
Causality: The hydride source can be trace water, the solvent (e.g., alcohols), or even the boronic acid itself under certain conditions.
-
Troubleshooting:
-
Solvent Choice: Use anhydrous solvents. While many Suzuki reactions use aqueous mixtures, minimizing the water content or switching to a solvent system like dioxane or toluene with a strong, non-aqueous base can help.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination, disfavoring the dehalogenation pathway. Consider ligands like SPhos or XPhos.
-
B. Heck Reaction
The Heck reaction couples the vinylpyridine with an alkene.[5] The main challenges are controlling regioselectivity and preventing side reactions at the vinyl group.
Question 6: My Heck reaction is giving a mixture of α- and β-substituted products, and the yield is low.
Answer: Poor regioselectivity in Heck reactions is often a result of issues with the β-hydride elimination step. Low yields can be due to catalyst deactivation or side reactions.
-
Causality: The electronic nature of the pyridine ring and the steric environment influence the direction of β-hydride elimination. For this compound, coupling with another olefin introduces multiple potential sites for elimination.
-
Troubleshooting:
-
Ligand Modification: The ligand has a profound impact on selectivity. Forcing a specific geometry with bidentate phosphine ligands like BINAP or dppf can improve regioselectivity.
-
Additive Effects: The addition of silver salts (e.g., Ag₂CO₃) can act as halide scavengers and sometimes improve catalyst turnover and selectivity.
-
Check Alkene Purity: Ensure your alkene coupling partner is pure and free of isomers.
-
C. Buchwald-Hartwig Amination
This reaction forms a C-N bond, which is crucial in pharmaceutical synthesis.[6] Success hinges on the careful selection of the catalyst system.
Question 7: I am attempting a Buchwald-Hartwig amination, but I am mostly recovering my starting material or getting a dehalogenated product.
Answer: This indicates a problem with the catalytic cycle, either at the oxidative addition step or with catalyst stability. The pyridine nitrogen can coordinate to the palladium center, sometimes inhibiting catalysis.
-
Causality: The N-atom of the pyridine can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or decomposition. This is a common issue with nitrogen-containing heterocycles.
-
Troubleshooting:
-
Ligand Choice is Critical: Use bulky, electron-rich "Buchwald ligands" (e.g., XPhos, RuPhos, BrettPhos). These ligands are designed to promote the difficult reductive elimination step and are sterically demanding enough to often prevent inhibitory coordination from the pyridine nitrogen.[7]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or LHMDS are standard choices.[7] Using a weaker base like K₂CO₃ will likely result in no reaction.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos-Pd-G3) can provide more reliable initiation and a more active catalyst in solution compared to generating the catalyst in situ from sources like Pd₂(dba)₃.
-
Part 4: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The final concentration should be ~0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
PubChem. (n.d.). 3-Bromo-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). 2-Vinylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Vinylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
- Google Patents. (n.d.). Polymerization of vinylpyridine.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
Express Polymer Letters. (n.d.). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A new reactivity pattern for vinyl bromides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Organic chemistry teaching - WordPress.com. (2015). Reactions of Grignard reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 3-bromopyridine.
-
Sci-Hub. (n.d.). Preparation and Characterization of Poly(2-vinylpyridine) with Narrow Molecular Weight Distributions. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (n.d.). BH amination side products and purification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Intramolecular Heck couplings of unactivated alkyl electrophiles. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine.
- Google Patents. (n.d.). Preparation method of 2-amino-3-bromopyridine.
Sources
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Premature Polymerization of 3-Bromo-2-vinylpyridine
Welcome to the technical support center for 3-Bromo-2-vinylpyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive monomer. My goal is to provide you with field-proven insights and actionable troubleshooting strategies to mitigate premature polymerization, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is my this compound polymerizing, and what does the process look like?
A1: this compound, like other vinylpyridines, is highly susceptible to free-radical polymerization.[1][2] This process is primarily initiated by exposure to heat, light, atmospheric oxygen, or radical initiators.[2][3] The vinyl group (C=C) is electron-deficient due to the influence of the pyridine ring, making it prone to attack by radicals.
The polymerization is an exothermic chain reaction with a heat of polymerization of approximately 17.3 kcal/mole.[4] Once initiated, it can proceed rapidly, leading to a "runaway" reaction.[3] Visually, you will observe the following:
-
Increased Viscosity: The reaction mixture will begin to thicken.
-
Solid Formation: The liquid monomer converts into a solid, rubbery, or glassy polymer mass.
-
Color Change: Samples may turn yellow or brown.[1]
-
Exotherm: A significant and often rapid increase in temperature.
This process can ruin an experiment, clog equipment, and in scaled-up reactions, pose a significant safety hazard due to rapid heat and pressure generation.[3]
Q2: How should I properly store and handle this compound to ensure its stability?
A2: Proper storage is the first and most critical line of defense against premature polymerization. Vinylpyridines can autopolymerize even during cold storage if they have been purified to remove commercial inhibitors.[5]
| Storage Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C. For long-term storage, -20°C is preferable. | Low temperatures significantly reduce the rate of autopolymerization.[1][5] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Oxygen can participate in the formation of peroxides, which are potent polymerization initiators.[3] |
| Light Exposure | Store in an amber or opaque bottle. | UV light provides the energy to initiate radical formation.[2] |
| Inhibitor | Ensure the monomer contains a stabilizer from the supplier. Do not purify until immediately before use. | Commercial inhibitors are essential for preventing polymerization during transport and storage.[6] |
| Container | Use a tightly sealed container to prevent moisture ingress and oxygen exposure.[7] | Moisture can interfere with certain reactions, and oxygen can initiate polymerization. |
Q3: What inhibitors should I add during my reaction, and at what concentration?
A3: While commercial stabilizers are great for storage, you often need an additional inhibitor tailored for your specific reaction conditions, especially if the reaction requires elevated temperatures. The choice of inhibitor is critical.
| Inhibitor | Recommended Concentration (ppm) | Mechanism & Use Case |
| Butylated Hydroxytoluene (BHT) | 50 - 500 ppm | A phenolic antioxidant that acts as a radical scavenger by donating a hydrogen atom.[8] It is effective but can be consumed during the reaction. |
| Phenothiazine (PTZ) | 100 - 1000 ppm | Highly efficient, even at elevated temperatures and low oxygen levels.[9][10] It's an excellent choice for reactions run under inert conditions but can sometimes impart color to the product.[10] |
| 4-tert-Butylcatechol (TBC) | 100 - 1000 ppm | A very common and effective storage stabilizer.[1][2] It works well for reactions at moderate temperatures. |
| Hydroquinone (HQ) | 100 - 200 ppm | A classic inhibitor, but generally less effective than PTZ or TBC at higher temperatures.[11] |
Q4: Do I need to remove the commercial stabilizer (e.g., TBC) before my reaction?
A4: This is a common and critical question. The answer is: it depends on your reaction.
-
For most cross-coupling reactions (Suzuki, Heck, etc.): No. The low concentration of the commercial stabilizer (typically ~100-200 ppm) is usually overcome by the reaction conditions and the catalyst. Removing it introduces a high risk of polymerization during purification and setup.[9] It is far safer and more practical to leave the commercial inhibitor in and add a supplementary inhibitor suited for the reaction temperature.
-
For anionic or controlled radical polymerizations: Yes. In these cases, the inhibitor will directly interfere with the desired polymerization mechanism. If removal is necessary, it must be done immediately before use.[6]
Protocol for Inhibitor Removal (If Absolutely Necessary):
-
Prepare a short column of basic alumina.
-
Add the required amount of this compound to the top of the column.
-
Elute the monomer using a non-polar solvent or by applying gentle pressure.
-
Immediately add the purified monomer to the reaction vessel, which should already contain the solvent and a reaction-specific inhibitor. Warning: Purified, uninhibited vinylpyridines are extremely reactive and can polymerize within hours or days, even when refrigerated.[5]
Reaction-Specific Troubleshooting
Q5: I'm seeing significant polymerization during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck). What's going wrong?
A5: This is a common failure mode. High temperatures required for many cross-coupling reactions are also ideal conditions for polymerization. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for polymerization in cross-coupling reactions.
Key Causality Checks:
-
Inadequate Inhibition: The most likely cause. The commercial stabilizer is not sufficient for prolonged heating. Solution: Add 200-500 ppm of phenothiazine.[10]
-
Oxygen Contamination: Insufficient degassing leaves dissolved oxygen, which can initiate polymerization at high temperatures. Solution: Use a robust degassing method like freeze-pump-thaw cycles, especially for reactions lasting over 2-3 hours.
-
Localized Hotspots: Poor stirring can create hotspots near the vessel walls, initiating polymerization. Solution: Ensure vigorous, efficient stirring throughout the reaction.
-
Reaction Time & Temperature: Prolonged heating increases the probability of inhibitor consumption and polymerization. Solution: If possible, use a more active palladium catalyst/ligand system (e.g., Buchwald ligands) that allows for lower temperatures or shorter reaction times.[12]
Q6: How can I monitor for the onset of polymerization during my experiment?
A6: Early detection is key to preventing a total loss of the experiment.
-
Visual Inspection: Regularly check for an increase in viscosity or the appearance of turbidity or solid precipitates.
-
Temperature Monitoring: A sudden, unexpected rise in the internal reaction temperature is a clear sign of a runaway polymerization exotherm.
-
In-Process Sampling (if possible): Taking small aliquots for analysis (e.g., by NMR or GC) can show the disappearance of the monomer signal at a rate faster than product formation, but this is often impractical for sealed, inert reactions.
Mechanism of Inhibition
Understanding how inhibitors work is key to using them effectively. Most inhibitors are radical scavengers. They interrupt the polymerization chain reaction.
Caption: Free-radical polymerization and the role of inhibitors.
An initiator (like a peroxide radical) reacts with a monomer molecule to start a chain.[3] This new radical adds to another monomer, and so on, propagating the chain. An inhibitor (InH) molecule, such as BHT, readily donates a hydrogen atom to the growing polymer radical (Mn•), terminating the chain and forming a stable, non-reactive radical (In•) that cannot initiate further polymerization.[8]
References
- Method for removal of phenothiazine inhibitor
- 2-Vinylpyridine. Wikipedia.
- 2-Vinylpyridine: Properties, Production process and Uses. ChemicalBook.
- Polymerization in the presence of inhibitor?
- 3-Bromopyridine Safety D
- Inhibition of the polymerization of vinyl monomers.
- Inhibition of Free Radical Polymeriz
- Polymerization of vinylpyridine.
- Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility.
- The Kinetics of the Polymerization of 2-Vinyl Pyridine. RSC Publishing.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Heck Reaction. Chemistry LibreTexts.
- 3-Bromopyridine Safety D
- The control of runaway polymerisation reactions by inhibition techniques. IChemE.
- Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites.
Sources
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetics of the polymerization of 2-vinyl pyridine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. US5763658A - Method for removal of phenothiazine inhibitor from acrylic acid - Google Patents [patents.google.com]
- 10. icheme.org [icheme.org]
- 11. US3733326A - Inhibition of the polymerization of vinyl monomers - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-vinylpyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-bromo-2-vinylpyridine. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and understand the critical parameters that govern success when working with this challenging substrate. The unique electronic and steric properties of this compound, namely the presence of a coordinating pyridine nitrogen and a reactive vinyl group, present specific hurdles that require careful consideration.
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from common troubleshooting scenarios to broader frequently asked questions.
Troubleshooting Guide: Addressing Common Experimental Issues
Here, we address the most frequent challenges encountered during the cross-coupling of this compound. The troubleshooting process is visualized in the workflow diagram below.
Caption: A logical workflow for troubleshooting common issues.
Q1: My reaction yield is very low or zero, and I'm recovering most of my this compound starting material. What's going wrong?
A1: This classic symptom points directly to a problem with your catalytic system; specifically, the active Pd(0) catalyst is either not forming or is being deactivated before it can engage in the catalytic cycle. The primary culprit with a substrate like this compound is the pyridine nitrogen itself.
-
Causality—The Pyridine Problem: The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating strongly to the palladium center.[1] This coordination can inhibit the crucial first step of the catalytic cycle—oxidative addition of the C-Br bond to the Pd(0) center—effectively poisoning your catalyst.
-
Solution—Ligand Selection is Key: To overcome this, you must use a ligand that can compete with the pyridine nitrogen and promote the desired catalytic activity. The solution is to employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos). These ligands serve two purposes:
-
Their steric bulk creates a "pocket" around the palladium that disfavors coordination from the substrate's pyridine nitrogen.
-
Their electron-donating nature makes the palladium center more electron-rich, which accelerates the rate-determining oxidative addition step.[2]
-
-
Solution—Ensure Pd(0) Generation: If you are using a Pd(II) source like Pd(OAc)₂, the active Pd(0) species must be generated in situ. This reduction is often facilitated by the phosphine ligand or an amine. Using modern palladacycle pre-catalysts (e.g., SPhos G3, XPhos G4) is highly recommended as they are designed to cleanly and efficiently generate the active monoligated Pd(0) species upon activation by a base, leading to more reproducible results.[3]
Q2: My starting material is consumed, but I'm seeing significant byproducts instead of my desired product. What are these byproducts and how do I prevent them?
A2: Byproduct formation is diagnostic. Identifying the byproduct is the first step to solving the problem. The most common culprits are homocoupling, protodebromination, and reactions involving the vinyl group.
-
Byproduct: Homocoupling of the Coupling Partner (e.g., Ar-Ar from ArB(OH)₂ in Suzuki coupling):
-
Cause: This typically arises from two main issues: the presence of oxygen or a transmetalation step that is too slow.[4] Oxygen can facilitate the oxidative homocoupling of boronic acids.[5] If transmetalation is sluggish, the organopalladium intermediate has more time to react via other pathways.
-
Solution: Ensure your reaction is rigorously degassed using a freeze-pump-thaw cycle or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. For Suzuki reactions, the choice of base is critical for activating the boronic acid; a stronger or more soluble base like Cs₂CO₃ or K₃PO₄ can accelerate transmetalation.[6]
-
-
Byproduct: Protodebromination (Replacement of -Br with -H):
-
Cause: This occurs when the organopalladium intermediate formed after oxidative addition reacts with a proton source before it can undergo transmetalation. The most common proton source is residual water.
-
Solution: Use anhydrous solvents and ensure all reagents are dry. If the problem persists, it again suggests that your transmetalation step is too slow. Re-evaluate your ligand, base, and temperature to accelerate the productive coupling pathway.
-
-
Byproduct: Dark, tar-like material or evidence of polymerization:
-
Cause: The vinyl group on your substrate is reactive. At elevated temperatures, it can undergo polymerization or participate in Heck-type side reactions.
-
Solution: Attempt the reaction at the lowest effective temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. In some extreme cases, adding a radical inhibitor like butylated hydroxytoluene (BHT) may be beneficial, although this should be a last resort as it can sometimes interfere with the catalysis.
-
Frequently Asked Questions (FAQs)
Q3: How do I determine the optimal palladium catalyst loading? Can I reduce it to ppm levels?
A3: The ideal catalyst loading balances reaction efficiency, cost, and downstream purification demands.
-
Starting Point: For initial screening, a catalyst loading of 1-2 mol % Pd is a robust starting point.[7] This is typically high enough to ensure a good yield even if conditions are not fully optimized.
-
Optimization: Once a viable reaction is established, you can begin to systematically lower the loading. Reduce the catalyst in increments (e.g., to 0.5 mol %, 0.1 mol %, 0.05 mol %) while carefully monitoring the reaction kinetics and final conversion. A lower loading will almost always require a longer reaction time or higher temperature.
-
Achieving ppm Levels: Reaching very low (ppm) catalyst loadings requires highly active catalytic systems and optimized conditions. This is often achieved in process chemistry settings using highly active pre-catalysts and ligands, and sometimes under flow chemistry conditions.[8] For most lab-scale synthesis, a loading of 0.1-0.5 mol % is considered efficient. Reducing palladium levels is critical in pharmaceutical development to meet regulatory limits for heavy metal contamination in the final product.[9]
Q4: Which cross-coupling reaction is best suited for this compound? (e.g., Suzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig)
A4: The choice depends entirely on the bond you wish to form (C-C, C-N) and your tolerance for the reagents involved.
-
Suzuki-Miyaura Coupling (C-C bond): This is often the first choice due to the wide commercial availability of boronic acids and their relatively low toxicity.[2] It is highly versatile for forming biaryl or vinyl-aryl bonds.
-
Heck Reaction (C-C bond): Since your substrate already contains a vinyl group, a Heck reaction would typically involve coupling the aryl bromide portion with another alkene. This can be an effective method, but care must be taken to avoid self-reaction or polymerization.[10]
-
Sonogashira Coupling (C-C bond): Excellent for introducing terminal alkynes. These reactions are typically very high-yielding and fast but often require a copper co-catalyst, which can sometimes complicate purification.[11][12]
-
Stille Coupling (C-C bond): Uses organotin reagents. While very robust and tolerant of many functional groups, the high toxicity of tin compounds has made it less popular in recent years, especially in pharmaceutical settings.[13][14]
-
Buchwald-Hartwig Amination (C-N bond): This is the premier method for forming C-N bonds by coupling your substrate with an amine. The challenges of pyridine coordination are particularly pronounced here, and careful selection of the palladium pre-catalyst, ligand, and base is critical for success.[3][15]
Q5: What is the mechanistic reason for using a base, and how do I choose the right one?
A5: The role of the base is specific to the cross-coupling reaction being performed. It is never just a spectator.
-
In Suzuki-Miyaura Coupling: The base is essential for activating the boronic acid. It forms a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the transmetalation of the aryl group from boron to palladium.[6] Common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.
-
In Heck and Sonogashira Couplings: The base is required to neutralize the H-X acid (e.g., HBr) that is generated during the catalytic cycle, regenerating the active Pd(0) catalyst. An amine base like triethylamine or diisopropylethylamine is often used.
-
In Buchwald-Hartwig Amination: A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is needed to deprotonate the amine nucleophile, making it competent to displace the halide on the palladium center.[16]
Choosing the right base involves considering its strength, solubility, and compatibility with functional groups on your substrates. For base-sensitive molecules, weaker bases like carbonates or phosphates are preferred, though they may require higher temperatures.[16]
The Palladium Cross-Coupling Catalytic Cycle
Understanding the fundamental mechanism is key to rational troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar cycle.
Caption: Generalized catalytic cycle for cross-coupling reactions.[2][9][17][18]
Experimental Protocol & Optimization Table
This section provides a robust starting protocol for a Suzuki-Miyaura coupling, which can be adapted for optimization.
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk tube or reaction vial, add the arylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium pre-catalyst, and ligand under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add this compound (1.0 equiv) followed by the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, to a concentration of ~0.1 M).
-
Degassing: If not already done, thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography on silica gel.
Table 1: Starting Conditions for Optimization of Suzuki-Miyaura Coupling
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 60-85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 85-95 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 80-92 |
| 4 | XPhos Pd G3 (1) | - | K₃PO₄ (2) | t-BuOH/H₂O (10:1) | 80 | >90 |
This table is a generalized guide based on established procedures for similar substrates.[7] Yields are highly dependent on the specific boronic acid used.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp. 45–94.
-
Gemoets, H. P. L., et al. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Org. Process Res. Dev. 2020, 24, 9, 1735–1755. Available online: [Link]
-
Whittaker, A. M., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Org. Process Res. Dev. 2022, 26, 7, 1891–1901. Available online: [Link]
-
Quigley, C. Palladium Cross-Coupling Reactions 1. An Introduction. YouTube, 2020. Available online: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available online: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available online: [Link]
-
Wikipedia. Cross-coupling reaction. Available online: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available online: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available online: [Link]
-
Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Angew. Chem. Int. Ed. 2008, 47(26), 4851-4854. Available online: [Link]
-
ResearchGate. Optimization of the Buchwald-Hartwig reaction. Available online: [Link]
-
ResearchGate. Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes. Available online: [Link]
-
Smith, A. M., et al. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angew. Chem. Int. Ed. 2021, 60(21), 11068-11082. Available online: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available online: [Link]
-
Royal Society of Chemistry. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discuss., 2017, 202, 327-339. Available online: [Link]
-
Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 2015, 4, 91-99. Available online: [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 2024. Available online: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available online: [Link]
-
Laborhelfer. CROSS-COUPLING reactions - everything YOU need to know! YouTube, 2022. Available online: [Link]
-
Lumen Learning. 17.2: Palladium catalyzed couplings. Available online: [Link]
-
ResearchGate. Optimization of conditions for the Heck reaction. Available online: [Link]
-
The Hartwig Group. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Cent. Sci., 2016, 2, 647-652. Available online: [Link]
-
WuXi AppTec. Condition Optimization for Buchwald-Hartwig Reactions. YouTube, 2023. Available online: [Link]
-
Chemistry LibreTexts. Stille Coupling. Available online: [Link]
-
Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). Available online: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available online: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available online: [Link]
-
ResearchGate. The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Available online: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available online: [Link]
-
NROChemistry. Heck Coupling. Available online: [Link]
-
MDPI. Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Catalysts 2020, 10(3), 329. Available online: [Link]
-
RSC Publishing. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Green Chem., 2023, 25, 684-691. Available online: [Link]
-
PMC. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 2012, 17(11), 13580-13593. Available online: [Link]
-
Myers Group, Harvard University. The Stille Reaction. Available online: [Link]
-
Proton Guru. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions. YouTube, 2020. Available online: [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available online: [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. Available online: [Link]
-
Total Organic Chemistry. Heck Reaction | Named Reactions. YouTube, 2021. Available online: [Link]
Sources
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. youtube.com [youtube.com]
- 18. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
Chromatographic purification methods for 3-Bromo-2-vinylpyridine products
Technical Support Center: Chromatographic Purification of 3-Bromo-2-vinylpyridine
Introduction: The Molecule & The Challenge
Subject: this compound (3-Br-2-VP) Critical Attributes:
-
Basicity (pKa ~2.8–3.5): The pyridine nitrogen possesses a lone pair that interacts strongly with acidic silanol groups on standard silica gel, leading to severe peak tailing and irreversible adsorption.
-
Reactivity (Vinyl Group): The vinyl moiety at the 2-position is highly susceptible to radical polymerization and Michael addition.[1] This reaction is often catalyzed by heat, light, and acidic surfaces.
-
Sensitivity: Prone to oxidative degradation and acid-catalyzed polymerization.[1]
The Core Problem: Standard silica gel chromatography often fails for this class of compounds because the acidic stationary phase simultaneously causes peak distortion (tailing) and catalyzes the destruction of the product (polymerization).
Part 1: Method Selection Strategy
Before starting, use this decision matrix to select the optimal purification route. This minimizes sample loss due to degradation.[1][2]
Figure 1: Decision matrix for selecting the appropriate chromatographic method based on scale and stability risks.
Part 2: Experimental Protocols
Protocol A: Basic Alumina Flash Chromatography (Gold Standard)
Why this works: Alumina (Aluminum Oxide) lacks the acidic silanol protons found in silica. Using Basic activity grade neutralizes any adventitious acid, preventing the protonation of the pyridine nitrogen and inhibiting acid-catalyzed polymerization of the vinyl group.
Materials:
-
Stationary Phase: Aluminum Oxide, Basic, Brockmann Grade II or III (Deactivated).
-
Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[1]
-
Inhibitor: 0.05% BHT (Butylated hydroxytoluene) added to the mobile phase.
Step-by-Step:
-
Column Packing: Slurry pack the alumina using 100% Hexanes. Do not dry pack, as the heat of solvation can damage the vinyl group.
-
Equilibration: Flush with 3 column volumes (CV) of Hexanes containing 0.05% BHT.
-
Loading: Dissolve the crude oil in a minimum amount of DCM or Toluene. Avoid loading with neat acid or unbuffered protic solvents.[1]
-
Elution: Run a gradient from 0% to 20% Ethyl Acetate in Hexanes.
-
Observation: The product should elute as a sharp, symmetrical band.
-
-
Workup: Evaporate fractions at < 30°C bath temperature. High heat during rotary evaporation is a common cause of polymerization.
Protocol B: Silica Gel with Amine Modifiers (The "Band-Aid" Fix)
Why this works: If alumina is unavailable, you must "mask" the acidic silanols on silica gel using a competitive base (Triethylamine).[1]
Materials:
-
Stationary Phase: Standard Flash Silica Gel (40-63 µm).[1]
-
Modifier: Triethylamine (TEA) or 1% Methanolic Ammonia.[1]
-
Mobile Phase: Hexanes / Ethyl Acetate + 1% TEA .[1]
Step-by-Step:
-
Pre-treatment: Slurry the silica in the starting mobile phase (e.g., 95:5 Hex/EtOAc) containing 1% TEA . Let it sit for 15 minutes to allow the amine to saturate the acidic sites.
-
Packing: Pack the column with this "neutralized" slurry.
-
Elution: Maintain 0.5% to 1% TEA in the mobile phase throughout the run.
Part 3: Troubleshooting & FAQs
Q1: My product peak is tailing severely, even on TLC. What is happening?
Diagnosis: This is "Silanol Drag." The basic nitrogen of the this compound is hydrogen-bonding with the acidic protons (Si-OH) on the silica surface.[1] Solution:
-
Immediate Fix: Add 1-2% Triethylamine (TEA) to your TLC solvent and column mobile phase.[1]
-
Better Fix: Switch to Basic Alumina plates and columns. The lack of acidic protons eliminates the interaction entirely, yielding sharp spots/peaks without modifiers.
Q2: I loaded my sample, but it never eluted. The top of the column turned dark/brown.
Diagnosis: On-column polymerization.[1] The vinyl group reacted with itself, likely catalyzed by the acidic surface of the silica or heat generated during adsorption. Corrective Actions:
-
Inhibitor: Ensure your mobile phase contains 200-500 ppm of BHT or MEHQ.[1]
-
Temperature: Perform the purification in a cold room (4°C) or use a jacketed column if possible.
-
Avoid Acid: Never use acidic silica for vinylpyridines.[1] If you used silica, did you pretreat it with TEA?
Q3: Can I use Reverse Phase (C18) HPLC?
Answer: Yes, but pH control is critical.
-
Low pH (Formic Acid/TFA): The pyridine will be protonated (
), making it very polar.[1] It will elute near the void volume (t0) and may not resolve from salts. -
High pH (Ammonium Bicarbonate, pH 8-10): The pyridine remains neutral (free base). It will retain well on C18 and exhibit good peak shape.
-
Recommendation: Use an "Xtimate" or "Gemini" C18 column (high-pH stable) with a gradient of Water (10mM NH4HCO3) / Acetonitrile.[1]
Q4: My recovery is low (<50%) despite a clean TLC.
Diagnosis: Volatility or Polymerization during concentration.
-
Volatility: this compound is a relatively small molecule.[1] If you use high vacuum for too long, you may sublime/evaporate the product.
-
Concentration Stress: As the solvent evaporates, the concentration of the vinyl monomer increases, drastically increasing the rate of polymerization.
-
Fix: Do not evaporate to dryness.[1] Leave a small amount of solvent or add a stabilizer (BHT) to the collection flask before evaporation.
Part 4: Quantitative Data & Specifications
Table 1: Physicochemical Properties Relevant to Purification
| Property | Value | Implication for Chromatography |
| pKa (Pyridine N) | ~2.8 - 3.5 | Weak base; requires basic pH or amine modifiers to prevent tailing.[1] |
| LogP | ~2.0 - 2.5 | Moderately lipophilic; elutes mid-range in RP-HPLC (approx. 40-60% ACN).[1] |
| Stability | Heat/Light Sensitive | Store fractions in amber glass; evaporate at <30°C. |
| Boiling Point | ~80°C (at reduced pressure) | Risk of loss during high-vacuum drying.[1] |
Table 2: Recommended Mobile Phase Systems
| Method | Solvent A | Solvent B | Additive |
| NP - Alumina | Hexanes | Ethyl Acetate | 0.05% BHT (Inhibitor) |
| NP - Silica | Dichloromethane | Methanol | 1% Triethylamine (Mandatory) |
| RP - HPLC | Water | Acetonitrile | 10mM Ammonium Bicarbonate (pH 10) |
References
-
Teledyne ISCO. (2012).[1][3] RediSep Basic Alumina Column Purification of High pKa Compounds. Application Note AN81. Link
-
BenchChem. (2025).[1][4] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Link[1]
-
Sigma-Aldrich. (2025).[1][5] Product Specification: 2-Vinylpyridine, stabilized. Link
-
PubChem. (2025).[1] Compound Summary: 3-Bromopyridine.[1][5][6] National Library of Medicine. Link
-
ChemicalBook. (2025).[1][2] this compound Properties and Synthesis. Link
Sources
Technical Support Center: Troubleshooting Heck Reactions with 3-Bromo-2-vinylpyridine
The following technical guide addresses the specific challenges of performing Heck cross-coupling reactions with 3-Bromo-2-vinylpyridine . This substrate presents a "perfect storm" of chemical challenges: a coordinating nitrogen atom, a reactive vinyl group, and a halide handle, all within a compact heteroaromatic scaffold.
Status: Active Guide Substrate Class: Functionalized Heteroaryl Halides Primary Risk Factors: Catalyst Poisoning, Oligomerization (Self-Heck), Regio-scrambling.
The Core Problem: Why This Reaction Fails
Before adjusting your protocol, you must understand the specific failure modes of This compound . Unlike standard phenyl halides, this molecule acts as both a catalyst poison and a suicide monomer .
The "Pyridine Paradox"
-
Catalyst Sequestration (The N-Effect): The basic nitrogen at the 1-position is a strong
-donor. It coordinates to the electrophilic Palladium(II) species, displacing the ligands required for the catalytic cycle. This creates a stable, inactive "dead" complex, often observed as a lack of conversion despite high temperatures. -
The "AB" Monomer Problem (Self-Reaction): This molecule contains both an aryl halide (Electrophile, "A") and a vinyl group (Nucleophile, "B").
-
The Danger: If the concentration is too high, the Pd-oxidative addition complex (formed at the C-Br bond) will insert into the vinyl group of a neighboring molecule rather than your desired alkene partner.
-
Result: You obtain an intractable dark tar (oligomers) instead of your cross-coupled product.
-
Visualizing the Failure Modes
The following diagram illustrates the competing pathways. Your goal is to force the Green Path and suppress the Red Paths .
Figure 1: Mechanistic competition between productive cross-coupling and common failure modes (Poisoning and Self-Oligomerization).[1][2][3][4][5][6]
Diagnostic & Troubleshooting Guide
Symptom 1: Reaction turns black immediately; No product formed.
Diagnosis: "Palladium Black" precipitation. The catalyst is decomposing before it can enter the cycle. This is often due to the "N-effect" destabilizing the ligand shell.
-
Solution A (The Ligand Switch): Switch to bulky, electron-rich phosphines like P(o-tol)₃ or XPhos . These create a steric wall that prevents the pyridine nitrogen from binding to the metal center [1].
-
Solution B (The Solvent Switch): Use DMF or DMAc . These polar solvents can weakly coordinate to Pd, stabilizing it against aggregation while being labile enough to allow the reaction to proceed.
Symptom 2: Starting material is consumed, but multiple spots/streaking on TLC.
Diagnosis: Self-Polymerization (Oligomerization).
-
The Fix: Pseudo-High Dilution.
-
Do not add the this compound all at once.
-
Dissolve the catalyst, base, and the external alkene (use 1.5–2.0 equivalents) in the solvent.
-
Add the this compound dropwise over 1–2 hours. This keeps its instantaneous concentration low, statistically favoring reaction with the abundant external alkene over itself.
-
Symptom 3: No reaction (Starting material recovered).
Diagnosis: Catalyst Poisoning or Failure of Oxidative Addition.
-
The Fix: Jeffery Conditions .
-
Traditional phosphine ligands can sometimes be too stabilizing for hindered substrates.
-
Switch to Ligand-Free conditions using a Phase Transfer Catalyst (PTC). The quaternary ammonium salt stabilizes the Pd-nanoclusters formed in situ [2].
-
The "Gold Standard" Protocol (Jeffery Conditions)
This protocol is designed to bypass the most common failure modes for vinyl-pyridines.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Partner: Alkene (e.g., Ethyl Acrylate) (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Additive: Tetrabutylammonium Bromide (TBAB) (1.0 equiv)
-
Base: NaHCO₃ or K₂CO₃ (2.5 equiv) — Use mild bases to prevent vinyl polymerization.
-
Solvent: DMF (0.1 M concentration relative to halide)
Step-by-Step:
-
Preparation: In a dry vial, combine Pd(OAc)₂, TBAB, and Base.
-
Solvation: Add DMF and the External Alkene (Partner). Stir for 5 minutes.
-
Addition: Add the this compound.
-
Note: If you have experienced oligomerization previously, dissolve this substrate in a small amount of DMF and syringe-pump it into the mixture over 1 hour.
-
-
Heating: Heat to 80–100 °C . Do not exceed 110 °C, as thermal polymerization of the vinyl group becomes dominant.
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.
Why this works:
-
TBAB: Acts as a "liquid ligand," stabilizing the Pd species without the permanent coordination of phosphines, preventing N-poisoning [3].
-
Pd(OAc)₂: A robust precatalyst that is easily reduced in situ.
-
Carbonate Base: Strong enough to drive the reaction but weak enough to avoid anionic polymerization of the vinyl group.
Decision Matrix: Optimizing Your Conditions
Use this logic flow to determine the next step if the standard protocol fails.
Figure 2: Troubleshooting decision tree based on reaction outcome.
FAQ: Specific User Scenarios
Q: Can I use microwave heating? A: Yes, but be cautious. Microwave heating is excellent for overcoming the high activation energy caused by pyridine coordination. However, it also accelerates thermal polymerization. Use 100 °C for 10-20 minutes max. If you see charring, switch back to conventional heating.
Q: My product has the wrong regiochemistry (branched vs. linear). A: This is common with electron-rich alkenes.
-
Neutral Pathway (Standard): Favors the linear (beta) product due to sterics.
-
Cationic Pathway (With Silver):[7] Adding AgOTf or Ag₂CO₃ strips the halide from the Pd, creating a cationic Pd species. This makes the metal much more electrophilic and sensitive to electronic effects, often improving selectivity for the terminal position [4].
Q: I see a spot that matches the "de-brominated" starting material (2-vinylpyridine). A: This is a reduction side-product. It usually means your hydride elimination step is reversible or your solvent is acting as a hydride source. Ensure your solvent is anhydrous and consider lowering the reaction temperature slightly.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Jeffery, T. (1996).[8] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000).[2][8] The Heck reaction as a sharpening stone of palladium catalysis.[2] Chemical Reviews, 100(8), 3009-3066.
-
Cabri, W., & Candiani, I. (1995).[8] Recent developments and new perspectives in the Heck reaction. Accounts of Chemical Research, 28(1), 2-7.
Sources
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. expresspolymlett.com [expresspolymlett.com]
- 5. A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. people.uniurb.it [people.uniurb.it]
Common degradation pathways for 3-Bromo-2-vinylpyridine under reaction conditions
[1]
Reagent ID: 3-Bromo-2-vinylpyridine (3-Br-2-VP) CAS: 89583-73-3 (Generic analog reference) Support Tier: Level 3 (Senior Chemist)[1]
Introduction: The "Dual-Trigger" Reactivity
Welcome to the technical support hub for this compound. This reagent is a critical intermediate for synthesizing azaindolizines and functionalized pyridines, but it is notoriously unstable.[1] Its fragility stems from its "dual-trigger" structure:
-
The Vinyl Group (Pos 2): Activated by the pyridine nitrogen, making it highly electron-deficient and susceptible to spontaneous polymerization and nucleophilic attack.
-
The Bromine Handle (Pos 3): A reactive site for cross-coupling that can unintentionally participate in side reactions or degrade under thermal stress.
This guide addresses the three most common failure modes: Gelation (Polymerization) , Loss of Yield (Michael Addition) , and Catalyst Poisoning .[1]
Module 1: Polymerization (The "Goo" Problem)
Symptom: The clear/yellow oil turns into a viscous orange gel or solidifies completely, often accompanied by an exotherm.[1]
The Mechanism: Why it happens
Unlike styrene, the vinyl group in 3-Br-2-VP is strongly activated by the adjacent pyridine nitrogen.[1] The nitrogen withdraws electron density (inductive effect, -I), making the
-
Radical Polymerization: Initiated by heat, light, or peroxides.[1]
-
Anionic Polymerization: Initiated by even weak bases or nucleophilic impurities (amines, water).[1]
The bromine atom at position 3 adds weight to the monomer but does not significantly stabilize the vinyl group; in fact, its electron-withdrawing nature can further lower the LUMO energy, accelerating nucleophilic attack.
Troubleshooting & Prevention
| Variable | Recommendation | Technical Rationale |
| Inhibitor | 4-tert-Butylcatechol (TBC) (100–1000 ppm) | TBC acts as a radical scavenger.[1] Note: It requires dissolved oxygen to function effectively.[1] |
| Storage | -20°C, Dark, under Air (if TBC used) | Heat initiates radical formation.[1] Light promotes photo-polymerization.[1] |
| Removal | Flash Chromatography or Distillation | TBC must be removed before radical-sensitive reactions (e.g., radical polymerizations or certain couplings).[1] |
Visualizing the Pathway
Figure 1: The cascade from monomer to polymer. Note that both radical and anionic pathways lead to the same physical degradation (gelation).
Module 2: Nucleophilic Vulnerabilities (Michael Addition)
Symptom: Reaction mixture darkens; LCMS shows a mass of [M + Nucleophile]. Yield of desired product is low.
The Mechanism: The "Electron Sink"
The 2-vinylpyridine motif acts as a Michael acceptor. The nitrogen atom pulls electron density, making the vinyl tail positive.
-
Common Culprits: Amines (used as bases), Alcohols (solvents), Thiols.[1]
-
Reaction: The nucleophile attacks the
-carbon of the vinyl group. This destroys the vinyl functionality and creates a saturated alkyl pyridine impurity.
Troubleshooting Guide
Q: I am doing a Suzuki coupling on the Br-site. Why is my vinyl group disappearing? A: You are likely using a nucleophilic base (like hydroxide or alkoxide) or a protic solvent.
-
Fix: Switch to inorganic bases with poor nucleophilicity (e.g.,
, ).[1] -
Fix: Use aprotic solvents (Dioxane, Toluene, DMF) instead of Alcohols.
Q: Can I use amine ligands? A: Primary and secondary amines will react with the vinyl group. Use sterically hindered tertiary amines or phosphine ligands.[1]
Module 3: Catalyst Interference in Cross-Coupling
Symptom: Reaction stalls (low conversion) or Pd precipitates (Pd black formation).
The Mechanism: Chelation & Poisoning
-
N-Coordination: The pyridine nitrogen is a good ligand.[1] It can bind to the Palladium (Pd) center, displacing the phosphine ligands required for the catalytic cycle. This creates a stable, unreactive "off-cycle" species.[1]
-
Competitive Oxidative Addition: If you are trying to react the vinyl group (e.g., Heck reaction), the C-Br bond is weak and may undergo oxidative addition first, leading to polymerization or self-coupling of the pyridine rings.[1]
Optimization Matrix
| Parameter | Strategy | Why? |
| Ligand | Bidentate (e.g., dppf, Xantphos) | Stronger chelation prevents the pyridine N from displacing the ligand.[1] |
| Catalyst Loading | Higher (5-10 mol%) | Compensates for the portion of catalyst poisoned by N-coordination. |
| Temperature | Keep < 80°C (if possible) | High heat promotes polymerization of the vinyl group before the coupling occurs. |
Visualizing the Competition
Figure 2: The three competing fates of the catalyst and reagent during cross-coupling.
Experimental Protocol: Purification of Degraded Stock
If your this compound has turned yellow or viscous, use this protocol to recover monomer.
WARNING: Do not distill to dryness. Concentrated peroxides in the pot residue can explode.
-
Assessment: If the liquid is immobile (gel), discard it.[1] If it is a flowable oil with color, proceed.[1]
-
Setup: Short-path vacuum distillation apparatus.
-
Inhibitor: Add fresh 4-tert-butylcatechol (TBC) to the receiving flask (aim for 100 ppm in the final volume).
-
Vacuum: Apply high vacuum (< 1 mmHg). The boiling point will be significantly lower than atmospheric (approx. 60-70°C at 0.5 mmHg, estimate based on 2-VP).[1]
-
Heat: Heat the oil bath slowly. Do not exceed 100°C bath temperature to prevent thermal polymerization in the pot.
-
Collection: Collect the clear, colorless fraction. Store immediately at -20°C.
References
-
ChemicalBook. (2024).[1] 2-Vinylpyridine: Properties, Production process and Uses.[1][2] Retrieved from
-
Soundararajan, S., et al. (2009).[1] Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.[1][3][4] National Institutes of Health (PMC). Retrieved from
-
BenchChem. (2025).[1][5][6] Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. (Analogous chemistry). Retrieved from
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Bromopyridine.[1][7] (Handling reference). Retrieved from
-
Lévy, R., et al. (2016).[1] Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn[1]···N Interactions. (Discusses pyridine poisoning). Retrieved from
Sources
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Stabilization & Handling of 3-Bromo-2-vinylpyridine
[1][2]
Status: Active Document ID: 3B2VP-STAB-GUIDE Applicable For: R&D, Process Chemistry, Drug Development[1][2]
Core Directive: The Instability Challenge
This compound is a highly reactive functional monomer.[1][2] Like its parent compound 2-vinylpyridine, it is prone to autopolymerization initiated by heat, light, or trace peroxides.[2] The presence of the bromine atom at the 3-position introduces steric and electronic factors that can alter its reactivity profile, often making it sensitive to "popcorn" polymerization (rapid, cross-linked gel formation) if not properly inhibited.[2]
Critical Warning: Unstabilized monomer can polymerize exothermically in storage, leading to pressure buildup and container rupture.
Inhibitor Selection & Mechanism[1][2]
Q1: What is the most effective inhibitor for this compound?
Recommendation: 4-tert-Butylcatechol (TBC) at 100–1000 ppm .[1][2]
Technical Rationale: While Hydroquinone (HQ) and MEHQ are common for acrylates, TBC is the industry standard for vinylpyridines and styrenics.[2]
-
Solubility: TBC is highly soluble in the organic monomer matrix.[2]
-
Efficacy: It acts as a potent radical scavenger.[1] The catechol moiety is particularly effective at quenching the carbon-centered radicals formed on the vinyl group.[1][2]
-
Oxygen Synergy: TBC requires a small amount of dissolved oxygen to function optimally.[2] It operates by donating a hydrogen atom to the propagating radical, forming a phenoxy radical that is subsequently stabilized (often by reacting with O₂ to form a quinone).[2]
Q2: How does the inhibition mechanism work chemically?
The inhibitor does not "stop" the formation of radicals; it "intercepts" them before they can initiate a polymer chain.[2]
Mechanism Diagram:
Figure 1: Radical scavenging mechanism of TBC preventing polymerization propagation.[1][2]
Storage & Handling Protocols
Q3: What are the optimal storage conditions?
To maximize shelf life and inhibitor efficacy, adhere to the "Cold & Dark" protocol.[2]
| Parameter | Recommendation | Scientific Reasoning |
| Temperature | 2°C to 8°C (Refrigerator) | Reduces kinetic energy, slowing the rate of spontaneous radical formation.[1][2] |
| Atmosphere | Air (Headspace) | Critical: Do NOT store under pure Nitrogen if using TBC.[1] TBC requires trace oxygen to regenerate its radical-scavenging capability.[1][2] |
| Container | Amber Glass / Stainless Steel | Blocks UV light, which can photo-initiate radical formation at the vinyl bond.[1][2] |
| Time Limit | 6–12 Months | Even with inhibition, slow dimerization can occur. Retest purity every 6 months. |
Q4: My monomer has turned from clear to dark brown. Is it ruined?
Diagnosis: Not necessarily.[1]
Purification & Inhibitor Removal[1][2][4][5]
Q5: I need to polymerize the monomer. How do I remove the TBC?
You must remove the inhibitor to ensure consistent reaction kinetics.[2] Choose the method based on your scale.
Method A: Adsorption (Recommended for Lab Scale < 100g)
This method is anhydrous and avoids handling caustic solutions.
-
Prepare Column: Pack a glass column with Activated Basic Alumina (Brockmann Grade I).
-
Pass Monomer: Pour the this compound directly through the column.
-
Collection: The phenolic TBC binds tightly to the alumina.[2] The eluate is pure monomer.[2]
-
Validation: The eluate should be clear (colorless).
Method B: Caustic Wash (Recommended for Scale > 100g)
-
Wash 1: Wash monomer with 5% NaOH solution (TBC forms a water-soluble sodium salt).[1]
-
Wash 2: Wash with deionized water until pH is neutral.
-
Drying: Dry over anhydrous MgSO₄ or CaH₂.
-
Filter: Remove drying agent.[1]
Q6: Can I distill this monomer?
Yes, but with extreme caution. Vinylpyridines have high boiling points. This compound is heavier and will require high vacuum.[1][2]
-
Mitigation: Add Phenothiazine (PTZ) or Sulfur to the distillation pot.[2] These are "high-temperature" inhibitors that work better than TBC in oxygen-starved distillation environments.[1][2]
Purification Workflow Diagram:
Figure 2: Decision tree for removing inhibitors prior to polymerization.
Summary Data Table
| Inhibitor | Typical Conc.[1][4][5][8][9] | Mechanism | Best Use Case | Removal Method |
| TBC (4-tert-butylcatechol) | 100–1000 ppm | Radical Scavenging (Aerobic) | Storage & Transport | Alumina or NaOH Wash |
| HQ (Hydroquinone) | 50–200 ppm | Radical Scavenging | General Storage (Alt) | NaOH Wash |
| PTZ (Phenothiazine) | 500+ ppm | Anaerobic Scavenging | Distillation / High Temp | Distillation |
References
-
Sigma-Aldrich. (n.d.). 2-Vinylpyridine Product Specification & Handling. Retrieved from [2]
-
Thermo Fisher Scientific. (2012).[1][3] Safety Data Sheet: 2-Vinylpyridine. Retrieved from
-
PubChem. (n.d.).[1] 2-Vinylpyridine Compound Summary. National Library of Medicine.[2] Retrieved from
-
Google Patents. (1958). Inhibitor removal from vinyl pyridines (US2826581A).[1] Retrieved from
-
Applied Analytics. (n.d.).[1][5] Measuring TBC (Polymerization Inhibitor) in Monomers. Retrieved from
Sources
- 1. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Preparation and Characterization of Poly(2-vinylpyridine) with Narrow Molecular Weight Distributions / Polymer Journal, 1986 [sci-hub.box]
- 7. US2225471A - Stabilization of styrene - Google Patents [patents.google.com]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. Inhibition of tyrosinase activity by 4-tert-butylcatechol and other depigmenting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-2-vinylpyridine
The following guide is a technical support resource designed for process chemists and researchers scaling up the synthesis of 3-Bromo-2-vinylpyridine . It prioritizes process safety, impurity control, and regioselectivity.
Status: Active Guide | Molecule ID: 3-Br-2-VP Primary Hazard: Exothermic Polymerization | Critical Parameter: Regiocontrol (C2 vs. C3)
Route Selection & Strategic Planning
Which synthetic pathway offers the best balance of scalability and purity?
For the scale-up of this compound, we recommend Route A (Suzuki-Miyaura Coupling) as the primary method due to its superior safety profile compared to Stille coupling (tin toxicity) and better atom economy than Wittig olefination.
Comparison of Synthetic Routes
| Feature | Route A: Suzuki Coupling | Route B: Stille Coupling | Route C: Wittig Olefination |
| Starting Material | 2,3-Dibromopyridine | 2,3-Dibromopyridine | 3-Bromopicolinaldehyde |
| Reagent | Vinylboronic anhydride / ester | Tributyl(vinyl)tin | Methyltriphenylphosphonium bromide |
| Regioselectivity | High (C2-selective) | High (C2-selective) | N/A (Pre-defined by aldehyde) |
| Scale-Up Risk | Protodeboronation of vinyl species | Extreme Toxicity (Organotin removal) | High waste mass ( |
| Cost Efficiency | Moderate | Low (Tin disposal costs) | Low (Multi-step precursor synthesis) |
Decision Logic for Process Chemists
Use the following logic flow to determine the optimal protocol for your specific constraints.
Figure 1: Decision tree for selecting the synthesis route based on material availability and regulatory constraints.
Critical Process Parameters (FAQs)
Q: How do I ensure regioselectivity at the C2 position when starting from 2,3-dibromopyridine?
A: The C2 position (alpha to nitrogen) is electronically more deficient than the C3 position, making it significantly more reactive toward oxidative addition with Palladium(0).
-
Protocol: Use 1.05 equivalents of the vinyl source. Do not use excess vinyl reagent, or you risk double-coupling (divinylation).
-
Catalyst Choice:
is standard, but for difficult substrates, bis-phosphine ligands like Xantphos or DPEPhos enhance the electronic differentiation between C2 and C3.
Q: The reaction mixture turned into a black tar during workup. What happened?
A: You likely encountered uncontrolled polymerization . This compound is a styrene analog and is highly prone to radical polymerization, especially when concentrated or heated.
-
Immediate Fix: Add 4-tert-butylcatechol (TBC) or Hydroquinone (HQ) (100–500 ppm) to the reaction mixture before quenching and workup.
-
Root Cause: Vinylpyridines are "popcorn" polymers; once a seed forms, it propagates rapidly. Never distill to dryness without an inhibitor.
Q: My yield is low due to "Protodeboronation" in the Suzuki coupling. How do I fix this?
A: Vinylboronic acids are unstable and can hydrolyze/deboronate under basic aqueous conditions.
-
Solution 1: Switch to Potassium vinyltrifluoroborate . It is more robust and releases the active vinylboron species slowly.
-
Solution 2: Use anhydrous conditions with a mild base like
or in toluene/water (10:1) rather than THF/water (1:1).
Experimental Protocol: Suzuki Scale-Up (100g Basis)
Objective: Synthesis of this compound via C2-selective coupling. Safety: Perform in a fume hood. Pyridines are toxic; vinylpyridines are lachrymators.
Reagents Table
| Reagent | Equiv. | Role | Critical Note |
| 2,3-Dibromopyridine | 1.0 | Substrate | Solid, irritant. |
| K-Vinyltrifluoroborate | 1.1 | Vinyl Source | More stable than boronic acid. |
| 0.02 | Catalyst | Robust catalyst for scale-up. | |
| 3.0 | Base | Organic base minimizes hydrolysis. | |
| 4-tert-Butylcatechol | 500 ppm | Inhibitor | MANDATORY ADDITION. |
Step-by-Step Workflow
-
Inertion: Charge a 2L jacketed reactor with 2,3-dibromopyridine (100g) and Potassium vinyltrifluoroborate. Purge with
for 15 mins. -
Solvent Addition: Add degassed n-Propanol or EtOH (10 volumes). Note: Alcohols often perform better than THF for trifluoroborates.
-
Catalyst Charge: Add
followed by the Pd catalyst. -
Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC/UPLC.
-
Checkpoint: Look for <2% starting material and <5% divinyl impurity.
-
-
Quench & Inhibit: Cool to 20°C. IMMEDIATELY ADD 4-tert-butylcatechol (approx. 50 mg).
-
Workup: Dilute with MTBE (Methyl tert-butyl ether) and wash with water.
-
Why MTBE? It does not solubilize the polymer as well as DCM, helping to precipitate any "gunk" early.
-
-
Purification: Vacuum distillation is preferred over column chromatography for scale.
-
Vacuum: < 5 mbar.
-
Bath Temp: < 60°C.
-
Receiver: Must contain inhibitor (TBC) to stabilize the distillate.
-
Troubleshooting & Process Safety
Polymerization Management System
The following diagram illustrates the critical control points for preventing polymerization during the workflow.
Figure 2: Critical Control Points (CCPs) for polymerization inhibition.
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Product solidifies in receiver | Polymerization in vapor phase. | Ensure condenser is cool; add inhibitor to receiver flask before distillation starts. |
| Low conversion (<50%) | Catalyst poisoning or ligand oxidation. | Degas solvents rigorously ( |
| Formation of 3-bromo-2-ethylpyridine | Over-reduction of vinyl group. | Avoid |
| Wrong Regioisomer (2-bromo-3-vinyl) | Incorrect starting material or migration. | Verify starting material is 2,3-dibromopyridine , not 2,5-dibromopyridine. Migration is rare under Suzuki conditions. |
References
-
Suzuki-Miyaura Coupling Regioselectivity
- Title: Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Source: ResearchG
-
URL:
-
Stille Coupling Selectivity
-
Title: Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone.[1]
- Source: PubMed / J. Am. Chem. Soc.
-
URL:
-
-
Vinylpyridine Stabilization
- Title: Inhibitor removal
- Source: Google P
-
URL:
-
General Reactivity of Halopyridines
Sources
- 1. Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
Methods for removing residual palladium from 3-Bromo-2-vinylpyridine products
Topic: Removal of Residual Palladium from 3-Bromo-2-vinylpyridine Ticket ID: PD-REM-3B2VP Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Purifying This compound presents a unique "double-bind" challenge in process chemistry. You are fighting two opposing forces:
-
The Pyridine Trap: The basic nitrogen atom in the pyridine ring acts as a competitive ligand, tightly binding palladium (Pd) and resisting standard extraction methods.
-
The Vinyl Instability: The vinyl group at the 2-position is prone to thermal polymerization and Michael addition. Harsh oxidative washes or high-temperature distillations often degrade the product before the metal is removed.
This guide prioritizes chemo-selective scavenging and gentle chemical washing to preserve the vinyl handle while breaking the Pyridine-Pd coordination.
Module 1: Solid-Supported Scavengers (The Gold Standard)
For this substrate, functionalized silica is superior to polymer resins because silica does not require specific solvents to swell, and it minimizes the risk of trapping the vinylpyridine monomer in a polymer matrix.
Recommended Scavengers
| Scavenger Type | Functional Group | Mechanism | Best For |
| Si-Thiol | 1-Propanethiol | Covalent binding (Pd-S) | General Cleanup. Best balance of cost/speed. |
| Si-TMT | 2,4,6-Trimercaptotriazine | Chelation (Tridentate) | Stubborn Complexes. Displaces Pd from Pyridine N. |
| Si-DMT | Dimercaptotriazine | Chelation (Bidentate) | High Pd Loads. High capacity (>0.6 mmol/g). |
Protocol: Batch Mode Scavenging
Use this for <50g batches.
-
Dissolution: Dissolve crude this compound in 10 volumes of Ethyl Acetate or THF .
-
Note: Avoid alcohols if possible, as they can promote Michael addition to the vinyl group under basic conditions.
-
-
Loading: Add Si-Thiol (or Si-TMT) at 4 molar equivalents relative to the residual Pd content (determined by ICP-MS).
-
If Pd content is unknown: Assume 5% w/w catalyst loading and add 10 wt% scavenger relative to the crude mass.
-
-
Incubation: Stir gently at 40°C for 4 hours .
-
Critical: Do not exceed 50°C. Higher temperatures risk polymerization of the vinyl group.
-
-
Filtration: Filter through a 0.45 µm PTFE membrane or a bed of Celite.
-
Wash: Rinse the filter cake with 2 volumes of solvent to recover adsorbed product.
Troubleshooting (Q&A)
Q: My Pd levels plateaued at 200 ppm and won't go lower. What now? A: The pyridine nitrogen is out-competing the thiol. Switch to Si-TMT . The trimercaptotriazine group has a higher affinity for Pd(II) than the pyridine nitrogen. Alternatively, add a small amount of acetic acid (1-2 eq) to protonate the pyridine nitrogen, breaking its bond to Pd, allowing the scavenger to capture the metal. Caution: Ensure the acid does not trigger polymerization.
Q: The scavenger clogged my filter. A: This often happens if the silica fines are generated by vigorous magnetic stirring. Use an overhead stirrer or a shaker plate instead of a magnetic stir bar to prevent grinding the silica particles.
Module 2: Aqueous Extraction (The "NAC" Wash)
When solid scavengers are too expensive for scale-up, N-Acetylcysteine (NAC) is the most effective wet-chemistry method for pyridine derivatives.
The Mechanism
NAC acts as a "trojan horse." It is soluble in water but, when heated, can extract Pd from the organic phase by forming a water-soluble Pd-NAC complex.
Protocol: The NAC-Ammonia System
-
Preparation: Dissolve the crude product in Toluene or DCM (Avoid Ethyl Acetate if using ammonia, as it may hydrolyze).
-
The NAC Wash: Add an aqueous solution of 0.5M N-Acetylcysteine (2 equivalents vs Pd).
-
Heating: Stir vigorously at 45°C for 1-2 hours .
-
Visual Check: The aqueous layer often turns dark red/brown as it pulls Pd out.
-
-
The Ammonia Chase: Cool to room temperature. Add 28% Ammonium Hydroxide (pH > 9) and stir for 15 minutes.
-
Why? The ammonia deprotonates the NAC, locking the Pd-NAC complex into the aqueous phase and preventing re-partitioning.
-
-
Separation: Separate layers. Wash organic layer with brine to remove residual thiol.
Troubleshooting (Q&A)
Q: I formed a rag layer (emulsion) that won't separate. A: Vinylpyridines are somewhat amphiphilic. Filter the biphasic mixture through a pad of Celite to break the emulsion. If that fails, add saturated brine to increase the ionic strength of the aqueous phase.
Q: After the wash, my product smells like sulfur. A: Residual NAC is present. Wash the organic layer with 10% aqueous NaOH followed by a dilute bleach wash (0.5% NaOCl) briefly to oxidize residual thiols, then immediately wash with sodium thiosulfate to quench.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route based on your specific constraints.
Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on scale and initial results.
Module 4: Critical Stability Factors (The "Vinyl" Problem)
Q: Can I distill the product to leave the Pd behind? A: Proceed with extreme caution. While this compound can be distilled, the heat required often triggers polymerization, turning your flask into a black tar puck.
-
If you must distill: Use high vacuum (<1 mbar) to keep the bath temperature below 60°C. Add a radical inhibitor like 4-tert-Butylcatechol (TBC) or BHT (500 ppm) to the pot before heating.
Q: Why is Activated Carbon (Charcoal) not the first choice? A: Yield loss. Activated carbon is non-selective.[1] The flat, aromatic pyridine ring adsorbs strongly to carbon surfaces. You may lose 10-30% of your product on the carbon cake. Only use carbon (specifically Darco KB-G ) as a final "polish" if Pd is ~50 ppm and you need <10 ppm.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
Biotage. (2023).[2] SiliaMetS® Metal Scavengers User Guide. Biotage Technical Resources. Link
-
Roschangar, F., et al. (2012). Overcoming the "Double-Whammy" of Palladium Removal and Genotoxic Impurity Control. Organic Process Research & Development. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link
-
Sigma-Aldrich. (2024). This compound Product Stability & Handling Sheet. Link
Sources
Technical Support Center: Optimizing Solvent Choice for 3-Bromo-2-vinylpyridine Reactions
Welcome to the technical support center for optimizing reactions involving 3-Bromo-2-vinylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection for this versatile building block. The unique bifunctionality of this compound, possessing both a reactive vinyl group and a bromine atom on a pyridine ring, presents both opportunities and challenges in synthetic chemistry.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: Why is solvent selection so critical for reactions with this compound?
Solvent choice is paramount because it directly influences reaction rates, yields, and even the chemoselectivity of your transformation.[3][4] this compound has two primary reactive sites: the C-Br bond, which is ideal for palladium-catalyzed cross-coupling reactions, and the vinyl group, which can participate in polymerization or Heck-type reactions.[1][5] The solvent can differentially stabilize transition states for competing reaction pathways, thus dictating the major product.[4][6] Furthermore, the pyridine nitrogen can coordinate to the metal catalyst, and the solvent can modulate this interaction, affecting catalyst activity and stability.[3]
FAQ 2: I am observing significant polymerization of my this compound starting material. How can solvent choice mitigate this?
Unwanted polymerization is a common issue due to the reactive nature of the vinyl group.[5][7] This is often exacerbated by heat and prolonged reaction times.
Causality: Less polar solvents and higher temperatures can favor radical or anionic polymerization pathways.[7] The propagating species in these polymerizations can be stabilized by certain solvent environments.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the desired reaction allows, reducing the temperature can significantly slow down polymerization kinetics.
-
Choose a More Polar, Aprotic Solvent: Solvents like THF or dioxane are often good starting points for cross-coupling reactions. For anionic polymerizations, highly polar aprotic solvents can actually accelerate the reaction, so careful selection is needed.[7]
-
Add a Polymerization Inhibitor: If compatible with your reaction conditions, a small amount of an inhibitor like tert-butylcatechol can be effective.[5]
-
Minimize Reaction Time: Optimize your catalytic cycle to be as efficient as possible to reduce the time the monomer is exposed to reaction conditions.
FAQ 3: My Suzuki-Miyaura coupling reaction is sluggish. Which solvents are recommended to improve the reaction rate?
A sluggish Suzuki-Miyaura reaction is often due to poor solubility of reagents, inefficient catalyst turnover, or slow transmetalation.
Causality: The solvent plays a crucial role in dissolving the organoboron reagent and the inorganic base, and in stabilizing the palladium catalyst in its active form.[3][8] The transmetalation step, in particular, is highly sensitive to the solvent environment.[8]
Recommended Solvents & Rationale:
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., 1,4-dioxane/water, ethanol/water) is often highly effective.[9][10] Water helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and can accelerate the transmetalation step.[9][10]
-
Polar Aprotic Solvents: DMF and DMAc can be excellent solvents due to their ability to dissolve a wide range of organic and inorganic compounds and their high boiling points, which can help drive reactions to completion.[3] However, be mindful of potential side reactions at high temperatures.
-
Ethers: THF and 2-MeTHF are good general-purpose solvents for Suzuki couplings, offering a good balance of solubility and reactivity.[11]
Solvent Property Comparison for Suzuki-Miyaura Coupling
| Solvent System | Polarity | Boiling Point (°C) | Key Advantages | Potential Issues |
| Toluene/Water | Low (organic phase) | 111 (Toluene) | Good for many Pd catalysts, phase separation can aid workup. | Poor solubility of inorganic bases. |
| Dioxane/Water | Moderate | 101 (Dioxane) | Excellent for dissolving a wide range of substrates and bases.[10] | Peroxide formation in dioxane. |
| Ethanol/Water | High | 78 (Ethanol) | "Green" solvent, enhances catalyst activity and stability.[9] | Lower boiling point may limit reaction temperature. |
| DMF | High (Aprotic) | 153 | Excellent dissolving power for organic and inorganic salts.[3] | Can be difficult to remove, potential for decomposition at high temp. |
| 2-MeTHF | Moderate | 80 | Greener alternative to THF, good solvency.[12] | Lower boiling point. |
Section 2: Troubleshooting Guides
Guide 1: Low Yield in Heck and Sonogashira Reactions
Problem: You are attempting a Heck or Sonogashira coupling at the C-Br position, but are observing low yields of the desired product, with significant starting material remaining.
Underlying Science: The success of these reactions hinges on the oxidative addition of the C-Br bond to the palladium(0) catalyst, which is the rate-determining step in many cases. The solvent must stabilize the active catalytic species and facilitate the subsequent steps of the catalytic cycle.[3]
Troubleshooting Workflow: Low Yield in Cross-Coupling
Caption: Solvent selection for improving chemoselectivity.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and water in a 4:1 v/v ratio to achieve a substrate concentration of 0.1 M.
-
Stir the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
This procedure is adapted from general Suzuki coupling methodologies and should be optimized for specific substrates. [10][13]
References
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]
-
Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility | Macromolecules - ACS Publications. Available at: [Link]
-
Optimizing Chemical Synthesis: Sourcing High-Quality 3-Bromo-2-phenylpyridine . Available at: [Link]
-
Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions - MDPI. Available at: [Link]
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - NIH. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. Available at: [Link]
-
ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. - ResearchGate. Available at: [Link]
-
2-Vinylpyridine - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine . Available at: [Link]
-
A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions - Organic Chemistry Portal. Available at: [Link]
-
Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics | ACS Sustainable Chemistry & Engineering - ACS Publications. Available at: [Link]
-
Finding Optimal Reaction Conditions - ChemistryViews. Available at: [Link]
-
(PDF) Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - ResearchGate. Available at: [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. Available at: [Link]
-
Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) . Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. Available at: [Link]
-
3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. aidic.it [aidic.it]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Researcher's Guide to Cross-Coupling: 3-Bromo-2-vinylpyridine vs. 3-Chloro-2-vinylpyridine
The 2-vinylpyridine scaffold is a privileged structural motif in modern drug discovery and materials science. Its unique electronic properties and ability to act as a bidentate ligand have made it a cornerstone for synthesizing complex molecular architectures. When functionalizing the pyridine ring via palladium-catalyzed cross-coupling, the choice of the halide at the 3-position—typically bromine or chlorine—is a critical decision point that profoundly impacts reaction efficiency, cost, and scalability.
This guide provides an in-depth, objective comparison of the reactivity of 3-Bromo-2-vinylpyridine and 3-Chloro-2-vinylpyridine. We will dissect the fundamental chemical principles governing their reactivity, present comparative experimental data, and offer field-proven protocols to help researchers make informed decisions for their specific synthetic challenges.
The Decisive Step: Oxidative Addition and Bond Strength
At the heart of most palladium-catalyzed cross-coupling reactions is the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C–X) bond.[1] This step is frequently the rate-determining phase of the entire catalytic cycle.[2] The efficiency of oxidative addition is directly linked to the strength of the C–X bond; a weaker bond requires less energy to break, thus facilitating faster reaction kinetics.
The fundamental difference in reactivity between 3-bromo- and 3-chloro-2-vinylpyridine stems from their respective carbon-halogen bond dissociation energies (BDE).
The C–Br bond is significantly weaker than the C–Cl bond.[4] This lower BDE means that this compound will typically undergo oxidative addition more readily and under milder conditions than its chloro-analogue.[5] This established reactivity trend for aryl halides is generally I > Br > OTf > Cl.[5][6]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Transformations
While aryl bromides are generally more reactive, significant advances in catalyst technology have made the more economical aryl chlorides viable substrates for a wide array of transformations.[7] The key is understanding the trade-offs and required adjustments in reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used C–C bond-forming reactions. The difference in reactivity between the bromo and chloro substrates is particularly evident here. While traditional palladium catalysts are effective for chloropyridines, the less reactive aryl chlorides often necessitate more specialized, highly active catalyst systems.[7]
| Parameter | This compound | 3-Chloro-2-vinylpyridine | Causality & Rationale |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ | The stronger C-Cl bond requires a more electron-rich and active Pd(0) source to facilitate oxidative addition. |
| Typical Ligand | PPh₃, SPhos | Bulky, electron-rich phosphines (e.g., XPhos, tBu₃P) | Electron-rich ligands increase the electron density on the Pd center, promoting insertion into the robust C-Cl bond.[8] |
| Temperature | Room Temp. to 80 °C | 80 °C to 120 °C | Higher thermal energy is often required to overcome the higher activation barrier for C-Cl bond cleavage.[9] |
| Yields | Generally High | Moderate to High (Catalyst Dependent) | With optimized, modern catalysts, yields for chloro-substrates can be excellent, but they are more sensitive to conditions. |
Protocol 1: Suzuki Coupling with Phenylboronic Acid
A. Using this compound:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add potassium carbonate (K₂CO₃, 2.0 mmol) as the base.
-
Add a 4:1 mixture of Dioxane/H₂O (5 mL).
-
Stir the mixture at 80 °C for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
B. Using 3-Chloro-2-vinylpyridine (Optimized Protocol):
-
To a dry Schlenk flask under an inert atmosphere, add 3-chloro-2-vinylpyridine (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%).
-
Add potassium phosphate (K₃PO₄, 2.0 mmol) as the base.
-
Add anhydrous toluene (5 mL).
-
Stir the mixture at 110 °C for 12-24 hours.
-
Follow the workup and purification procedure as described in section A.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds. The reactivity trend of halides (I > Br > Cl) is very pronounced in this reaction.[6] While coupling with this compound is often straightforward, activating the chloro-analogue typically requires higher temperatures and sometimes copper-free conditions with specialized ligands to achieve good results.
| Parameter | This compound | 3-Chloro-2-vinylpyridine | Causality & Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd(OAc)₂ / Specialized Ligand | The bromo-substrate works well with the classic Sonogashira catalyst. The chloro-substrate often benefits from modern, highly active palladium precatalysts. |
| Temperature | Room Temp. to 60 °C | 80 °C to 120 °C | Higher energy is needed to drive the challenging oxidative addition of the C-Cl bond. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃) | Stronger inorganic bases are often employed for less reactive chlorides to facilitate the deprotonation of the terminal alkyne. |
| Yields | Good to Excellent | Low to Good | Yields for chloro-substrates are highly variable and depend heavily on finding an optimal catalyst/ligand combination.[6] |
Protocol 2: Sonogashira Coupling with Phenylacetylene
A. Using this compound:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Add anhydrous triethylamine (Et₃N, 5 mL).
-
Add phenylacetylene (1.1 mmol) via syringe.
-
Stir the mixture at 50 °C for 3-5 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
B. Using 3-Chloro-2-vinylpyridine (Optimized Protocol):
-
To a dry microwave vial, add 3-chloro-2-vinylpyridine (1.0 mmol), phenylacetylene (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and SPhos (0.10 mmol, 10 mol%).
-
Add powdered cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Add anhydrous DMF (4 mL).
-
Seal the vial and heat in a microwave reactor at 120 °C for 60 minutes.
-
Follow the workup and purification procedure as described in section A.
Catalyst Selection Logic
The choice of halide dictates the entire catalyst system design. For the more reactive this compound, standard, less expensive ligands are often sufficient. For the challenging 3-chloro-2-vinylpyridine, a more sophisticated approach is required to achieve efficient catalysis.
Caption: Decision workflow for catalyst selection based on the halide.
Economic and Strategic Considerations
The primary driver for using 3-chloro-2-vinylpyridine is economics. Aryl chlorides are almost always less expensive and more readily available in bulk than their corresponding bromides.[5] For large-scale industrial synthesis, the cost savings on the starting material can justify the additional expense and development time required to find a robust catalytic system for the less reactive chloride.
-
This compound: Ideal for laboratory-scale synthesis, rapid analogue generation, and proof-of-concept studies where reaction reliability and mild conditions are prioritized over cost.
-
3-Chloro-2-vinylpyridine: Best suited for process development and large-scale manufacturing where initial investment in catalyst optimization is offset by lower raw material costs.
Conclusion
The choice between this compound and 3-chloro-2-vinylpyridine is a classic trade-off between reactivity and cost.
This compound stands out for its superior reactivity, allowing for milder reaction conditions, lower catalyst loadings, and a broader tolerance of simpler, less expensive ligands. It is the substrate of choice for rapid synthesis and initial discovery efforts.
3-Chloro-2-vinylpyridine , while inherently less reactive due to its stronger C–Cl bond, represents a more economical option for large-scale applications.[10] Its successful use hinges on the deployment of modern, highly active palladium catalysts featuring bulky, electron-rich phosphine ligands, often in conjunction with higher reaction temperatures.
A thorough understanding of the principles of oxidative addition and strategic catalyst selection is paramount. By carefully tailoring the reaction conditions to the specific halide, researchers can successfully and efficiently incorporate the valuable 2-vinylpyridine motif into their target molecules, balancing the demands of chemical reactivity with practical, economic considerations.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry, 81(5), 1823-1834. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Blaser, H. U., Indolese, A. F., Schnyder, A., Steiner, H., & Studer, M. (2001). Supported palladium catalysts for fine chemicals synthesis.
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium-catalyzed C-C and C-N coupling reactions of aryl chlorides.
- Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling of aryl chlorides with alkynes. Topics in Current Chemistry, 269, 123-172.
-
Wired Chemist. Common Bond Energies (D). [Link]
-
Mirica, L. M., et al. (2020). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 59(4), 1497-1501. [Link]
- Hartwig, J. F. (2010).
- Grushin, V. V. (2004). Oxidative Addition of Aryl Chlorides to Palladium N-Heterocyclic Carbene Complexes and Their Role in Catalytic Arylamination. Organometallics, 23(24), 5768-5778.
-
Kumar, A., & Rao, V. S. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1585–1593. [Link]
- Singh, R., & Nolan, S. P. (2016). Recent advances in transition metal-catalysed cross-couplings using aryl chlorides: Suzuki–Miyaura and Buchwald–Hartwig reactions. Chemical Society Reviews, 45(16), 4480-4518.
Sources
- 1. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Common Bond Energies (D [wiredchemist.com]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. thieme-connect.com [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Comparative analysis of Suzuki vs. Stille coupling for 3-Bromo-2-vinylpyridine
Comparative Guide: Suzuki-Miyaura vs. Stille Coupling for 3-Bromo-2-vinylpyridine
Executive Summary: The "Vinylpyridine" Challenge
For researchers targeting the C3-functionalization of This compound , the choice between Suzuki-Miyaura and Stille coupling is not merely a preference for reagents—it is a strategic decision regarding substrate stability and catalyst longevity .
The core challenge with this substrate is the 2-vinylpyridine moiety . Unlike simple aryl bromides, this motif presents two distinct chemical risks:
-
Autopolymerization: The vinyl group is prone to thermal and radical-induced polymerization, often leading to "black tar" formation before the coupling completes.
-
Catalyst Poisoning: The pyridine nitrogen and the vinyl
-system can act as a bidentate ligand, potentially sequestering the Palladium (Pd) catalyst in an inactive resting state.
Verdict:
-
Choose Stille for small-scale, complex synthesis where base sensitivity is a concern and "neutral" conditions are paramount to preserve the vinyl group.
-
Choose Suzuki for scale-up and medicinal chemistry libraries, provided you utilize sterically demanding ligands (e.g., SPhos, XPhos) and polymerization inhibitors .
Substrate Analysis: Electronic & Steric Landscape
Before selecting a method, understand the electronic map of your starting material.
-
C3-Position (Reactive Site): Electron-deficient due to the pyridine ring, facilitating oxidative addition.[1] However, it is sterically crowded by the ortho-vinyl group.
-
C2-Vinyl Group (Interfering Site): Acts as a weak directing group but primarily as a steric blocker. It is also susceptible to Heck-type side reactions if the catalyst isomerizes.
Diagram 1: Substrate Reactivity Map
Caption: Functional analysis of this compound highlighting the competition between the reactive C3 site and interfering motifs.
Method A: Suzuki-Miyaura Coupling[2]
The Suzuki coupling is the industry standard for its non-toxic byproducts, but it requires careful optimization for vinylpyridines to prevent base-mediated degradation.
Mechanism & Causality
-
Ligand Selection: Standard ligands like PPh
often fail because the basic pyridine nitrogen competes for the Pd center. Buchwald Ligands (SPhos, XPhos) are essential here. Their bulk prevents the pyridine nitrogen from coordinating to the Pd, and they facilitate oxidative addition at the hindered C3 position. -
Base Selection: Strong bases (hydroxides) can induce hydration of the vinyl group. Inorganic carbonates (K
CO ) or phosphates (K PO ) are preferred for their milder profile.
Optimized Protocol
-
Scale: 1.0 mmol
-
Catalyst: Pd(OAc)
(2 mol%) + SPhos (4 mol%) -
Solvent: Toluene:Water (10:1) – Biphasic systems often protect the vinyl group better than homogeneous DMF.
-
Base: K
PO (2.0 equiv)[2] -
Additive (CRITICAL): BHT (2,6-di-tert-butyl-4-methylphenol) (10 mol%) – Prevents radical polymerization of the vinyl group.
Step-by-Step:
-
Inerting: Charge a reaction vial with this compound (1.0 equiv), Boronic acid (1.2 equiv), Pd(OAc)
, SPhos, and BHT. Seal and purge with Argon for 5 minutes. -
Solvation: Add degassed Toluene and Water.
-
Activation: Add K
PO . -
Reaction: Heat to 80°C (Do not exceed 100°C to minimize polymerization). Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na
SO .
Method B: Stille Coupling
Stille coupling offers "neutral" conditions, avoiding the base-induced side reactions common in Suzuki protocols. It is the method of choice when the coupling partner is sensitive (e.g., esters, halides).
Mechanism & Causality
-
The Copper Effect: The addition of CuI (Copper Iodide) is highly recommended. It acts as a "scavenger" for the phosphine ligands or facilitates the transmetallation step via a Cu-Sn exchange (Liebeskind-Srogl effect), which is crucial for sterically hindered pyridines.
-
Solvent: Toluene or Dioxane is preferred. Avoid nucleophilic solvents.
Optimized Protocol
-
Scale: 1.0 mmol
-
Catalyst: Pd(PPh
) (5 mol%) -
Co-Catalyst: CuI (10 mol%)
-
Reagent: Organostannane (1.1 equiv)
-
Solvent: Anhydrous Toluene
-
Additive: CsF (2.0 equiv) – Optional: Activates the stannane, allowing lower temperatures.
Step-by-Step:
-
Preparation: In a glovebox or under strict Argon flow, combine this compound, Organostannane, Pd(PPh
) , and CuI. -
Reaction: Add anhydrous Toluene.
-
Heating: Heat to 90°C-100°C for 12-18 hours.
-
Note: Stille reactions are often slower than Suzuki; patience is key.
-
-
Quench: Cool to RT. Add aqueous KF (Potassium Fluoride) solution and stir for 30 mins. This precipitates the toxic Tin byproducts as insoluble polymeric fluorides.
-
Filtration: Filter through a pad of Celite to remove the Tin solids.
Comparative Data Analysis
The following table synthesizes performance data based on analogous sterically hindered pyridine systems (e.g., 3-bromo-2-methylpyridine) and vinyl-substituted arenes.
| Feature | Suzuki-Miyaura | Stille Coupling |
| Primary Risk | Vinyl Polymerization (Thermal/Base) | Product Purification (Tin removal) |
| Yield (Typical) | 75 - 85% | 65 - 80% |
| Reaction Time | Fast (2 - 6 hours) | Slow (12 - 24 hours) |
| Steric Tolerance | High (with SPhos/XPhos) | Moderate (Requires CuI) |
| Green Chemistry | High (Boron byproducts benign) | Low (Tin is neurotoxic) |
| Cost | Low (Boronic acids cheap) | High (Stannanes expensive) |
| Best For... | Scale-up (>1g) , Robust substrates | Complex synthesis , Base-sensitive groups |
Decision Logic & Troubleshooting
Diagram 2: Experimental Decision Tree
Caption: Decision matrix for selecting the optimal coupling pathway based on substrate sensitivity.
Troubleshooting Guide
-
Problem: Low Conversion in Suzuki.
-
Root Cause: Catalyst poisoning by the pyridine nitrogen.
-
Fix: Switch to Pd(dppf)Cl
or increase ligand loading (SPhos) to 2:1 vs Pd.
-
-
Problem: Black Tar Formation.
-
Root Cause: Polymerization of the vinyl group.
-
Fix: Add BHT or 4-tert-butylcatechol . Lower temperature to 60°C and extend time.
-
-
Problem: Tin Contamination (Stille).
-
Root Cause: Inefficient workup.
-
Fix: Use 10% wt/wt fused KF on Silica Gel during column chromatography.
-
References
-
Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine (Analogous System)
-
Stille Coupling Mechanism & CuI Effect
-
Prevention of Vinylpyridine Polymerization
- Wikipedia Entry: 2-Vinylpyridine.
-
Buchwald Ligands for Hindered Pyridines
- Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. expresspolymlett.com [expresspolymlett.com]
- 6. researchgate.net [researchgate.net]
- 7. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
- 8. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. jk-sci.com [jk-sci.com]
Analytical Distinctions: A Comparative Guide to Bromo-Vinylpyridine Isomers
Executive Summary & Strategic Importance
In the high-stakes landscape of fragment-based drug discovery (FBDD), bromo-vinylpyridines serve as critical "lynchpin" scaffolds. They offer two distinct orthogonal handles for functionalization: the halogen (Br) for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the vinyl group for polymerization or Heck reactions.
However, the structural similarity between regioisomers—specifically 2-bromo-4-vinylpyridine , 2-bromo-5-vinylpyridine , and 3-bromo-5-vinylpyridine —presents a significant analytical challenge. Misidentification at the intermediate stage can lead to dead-end synthetic routes or erroneous Structure-Activity Relationship (SAR) data.
This guide provides a self-validating spectroscopic framework to unambiguously differentiate these isomers without relying solely on reference standards.
The Core Challenge: Structural Isomerism
The primary difficulty lies in the electron-deficient nature of the pyridine ring, which compresses proton chemical shifts, and the similar fragmentation patterns in Mass Spectrometry (MS) that make simple GC-MS identification unreliable for isomer differentiation.
We focus on the three most chemically relevant isomers used in library synthesis:
-
2-Bromo-4-vinylpyridine (Vinyl at C4, Br at C2)
-
2-Bromo-5-vinylpyridine (Vinyl at C5, Br at C2)
-
3-Bromo-5-vinylpyridine (Vinyl at C5, Br at C3)[1]
Analytical Workflow Decision Tree
The following logic flow illustrates the hierarchical approach to identification, prioritizing non-destructive NMR techniques.
Figure 1: Decision tree for the spectroscopic identification of pyridine isomers based on proton coupling topologies.
Method 1: H NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) is the definitive method for differentiation. The key is not just the chemical shift (
Mechanistic Grounding: Pyridine Coupling
Pyridine ring protons exhibit distinct coupling constants based on their relative positions:
-
Ortho-coupling (
): 5.0 – 9.0 Hz (Strongest) -
Meta-coupling (
): 1.0 – 2.0 Hz (Fine splitting) -
Para-coupling (
): < 1.0 Hz (Often unresolved broadening)
Comparative Analysis of Isomers
A. 2-Bromo-5-vinylpyridine
-
Structure: Br at C2 (ortho to N), Vinyl at C5 (meta to N).
-
Key Diagnostic Feature: The proton at C6 (adjacent to Nitrogen).
-
Signal: H6 appears as a doublet (d) with a small coupling constant (
Hz) due to meta-coupling with H4. It does not have an ortho neighbor. -
Shift:
ppm (Deshielded by N).
B. 2-Bromo-4-vinylpyridine
-
Structure: Br at C2, Vinyl at C4.
-
Key Diagnostic Feature: The proton at C6 .
-
Signal: H6 appears as a doublet (d) with a large coupling constant (
Hz) due to ortho-coupling with H5. -
Shift:
ppm.[2] -
Differentiation: The
-value of H6 is the "smoking gun." If Hz, it is likely the 4-vinyl isomer.
C. 3-Bromo-5-vinylpyridine [1]
-
Structure: Symmetric substitution relative to N (3,5-disubstituted).
-
Key Diagnostic Feature: Two highly deshielded singlets (or fine doublets) at C2 and C6.
-
Signal: Both protons adjacent to Nitrogen (H2 and H6) appear as singlets (due to lack of ortho neighbors) in the downfield region (
ppm).
Data Summary Table
| Isomer | H6 Multiplicity | H6 Coupling ( | H3/H5 Pattern | Key Distinction |
| 2-Bromo-5-vinyl | Doublet (fine) | H3/H4 are ortho-coupled ( | H6 is meta-coupled only. | |
| 2-Bromo-4-vinyl | Doublet (wide) | H3 is a singlet (isolated) | H6 is ortho-coupled to H5. | |
| 3-Bromo-5-vinyl | Singlet | < 1 Hz | H4 is a triplet/broad singlet | Two alpha-protons (H2, H6). |
Method 2: Infrared (IR) Spectroscopy
While less specific than NMR, FTIR provides a rapid QC check, particularly useful for monitoring polymerization (loss of vinyl peak) or verifying substitution patterns via the "fingerprint" region.
The Fingerprint Region (600–900 cm )
The C-H out-of-plane (OOP) bending vibrations are diagnostic for aromatic substitution patterns.
-
2,5-Disubstituted Pyridine: Typically shows two strong bands in the 810–840 cm
range (adjacent hydrogens). -
2,4-Disubstituted Pyridine: Often exhibits a band near 870–880 cm
(isolated H3) and 800–820 cm (adjacent H5/H6).
Functional Group Verification
-
Vinyl Group (
): Sharp absorption at 1630 cm (C=C stretch) and 910/990 cm (C-H bending). -
Pyridine Ring: Characteristic "breathing" modes at 1580 cm
and 1450 cm .
Experimental Protocol: Self-Validating Analysis
Safety Note: Vinylpyridines are prone to spontaneous polymerization, especially when concentrated or exposed to light.
Step 1: Sample Preparation
-
Inhibitor Check: Ensure the bulk material is stabilized with 100–1000 ppm p-tert-butylcatechol (TBC).
-
Solvent: Use CDCl
(Chloroform-d) for standard analysis.-
Note: Avoid DMSO-
if possible for storage, as it can accelerate polymerization due to heating effects upon dissolution, though it provides excellent solubility.
-
-
Concentration: Prepare a dilute solution (
10 mg in 0.6 mL) to prevent intermolecular interactions that broaden peaks.
Step 2: Acquisition Parameters
-
Frequency: Minimum 400 MHz is recommended to resolve meta-couplings.
-
Scans: 16–32 scans are sufficient.
-
Pulse Sequence: Standard 1D proton with 30° pulse angle.
Step 3: Polymerization Check
Before interpreting the aromatic region, check the aliphatic region (1.0 – 2.5 ppm). Broad peaks here indicate the formation of polyvinylpyridine. If present, filter the sample or distill the monomer before final characterization.
Figure 2: Sample preparation workflow ensuring data integrity by ruling out polymerization artifacts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102545128, 2-Bromo-4-methyl-5-vinylpyridine. Retrieved from [Link]
-
Royal Society of Chemistry. Search Results for Pyridine Derivatives Characterization. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29941927, 4-Bromo-2-vinylpyridine. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23436337, 3-Bromo-5-vinylpyridine. Retrieved from [Link]
Sources
Structural Validation of 3-Bromo-2-vinylpyridine Derivatives: A Comparative Guide to X-ray Crystallography
Executive Summary
In the synthesis of heterocyclic scaffolds for drug discovery—specifically azaindolizines and naphthyridines—3-bromo-2-vinylpyridine derivatives serve as critical electrophilic intermediates. While NMR spectroscopy remains the workhorse for routine characterization, it frequently fails to resolve subtle stereochemical features in these sterically congested systems.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives. It argues that for this compound derivatives, SC-XRD is not merely a confirmation tool but a structural necessity to resolve the E/Z configuration of the vinyl group and the torsional strain induced by the C3-bromine atom.
The Structural Challenge: Sterics and Stereochemistry
The this compound scaffold presents a unique structural problem: Steric Clash . The Van der Waals radius of Bromine (1.85 Å) at the C3 position interacts repulsively with the vinyl group at C2. This forces the molecule to adopt a non-planar conformation to minimize energy, creating a rotational barrier that complicates solution-phase analysis.
The Ambiguity of NMR
-
Rotational Averaging: In solution (
or ), the vinyl group may rotate fast on the NMR timescale, averaging the chemical shifts and NOE (Nuclear Overhauser Effect) signals. -
Broadening: If the rotation is intermediate (slow exchange), signals broaden, making
-coupling analysis ( vs ) difficult. -
Quaternary Carbons: The C2 and C3 carbons are quaternary or ipso-substituted, showing no HMBC correlations to protons that definitively prove the regiochemistry of downstream derivatives.
Comparative Analysis: SC-XRD vs. Alternatives
The following matrix compares the efficacy of validation methods for brominated vinylpyridines.
| Feature | 1H / 13C NMR Spectroscopy | Computational Modeling (DFT) | X-ray Crystallography (SC-XRD) |
| Primary Output | Chemical Connectivity, Purity | Lowest Energy Conformer (Theoretical) | Absolute 3D Atomic Coordinates |
| Stereochemistry | Inferred via Coupling ( | Predicted | Directly Observed (Definitive) |
| Steric Insight | Indirect (Chemical Shift Anisotropy) | Calculated Torsion Angles | Measured Torsion Angles |
| Sample State | Solution (Dynamic Averaging) | Vacuum/Solvent Model | Solid State (Frozen Conformation) |
| Limitation | Ambiguous for E/Z isomers if signals overlap | Depends on Basis Set accuracy | Requires a Single Crystal |
| Verdict | Screening Tool | Predictive Tool | Validation Standard |
Why X-ray Wins for this Scaffold
-
Heavy Atom Advantage: The Bromine atom (
) is an immense scatterer of X-rays. This "heavy atom" dominates the diffraction phases, ensuring that structure solution (typically via Direct Methods or Patterson methods) is rapid and unambiguous. -
Torsion Resolution: SC-XRD precisely measures the dihedral angle between the pyridine ring and the vinyl group, quantifying the steric strain.
-
Halogen Bonding: It reveals supramolecular interactions (e.g.,
) that dictate solubility and bioavailability, which NMR cannot see.
Experimental Protocol: Structural Validation Workflow
The following protocol is designed for the "Senior Scientist" needing to validate a new derivative.
Phase 1: Crystallization (The Critical Path)
Brominated vinylpyridines are often lipophilic oils or low-melting solids. Standard recrystallization often fails.
-
Recommended Method: Slow Vapor Diffusion .
-
Solvent System: Dissolve 10-20 mg of compound in a minimal amount of Ethyl Acetate or Dichloromethane (Solvent A). Place this small vial inside a larger jar containing Pentane or Hexane (Solvent B).
-
Mechanism: Pentane slowly diffuses into the solution, gently increasing supersaturation without crashing out amorphous solid.
Phase 2: Data Collection Strategy
-
Radiation Source: Use Molybdenum (Mo-K\alpha) radiation (
Å) rather than Copper (Cu).-
Reasoning: Bromine absorbs Copper radiation strongly (high absorption coefficient
), leading to systematic errors in intensity data. Mo radiation penetrates better and reduces absorption artifacts.
-
-
Temperature: Collect at 100 K (Cryostream). This freezes the vinyl group rotation and reduces thermal vibration (ellipsoids), providing sharper resolution of the C=C bond length.
Phase 3: Refinement & Validation
-
Disorder Handling: The vinyl group may show positional disorder (flipping between two conformations). Use a PART instruction in SHELXL to model the two orientations if observed.
-
Absolute Configuration: If the derivative is chiral (e.g., an asymmetric Heck product), the strong anomalous scattering of Bromine allows determination of the absolute configuration (Flack parameter) with high confidence.
Visualization of the Workflow
Caption: Logical workflow for structural validation, highlighting the critical transition from ambiguous NMR data to definitive crystallographic solution.
Data Interpretation: What to Look For
When you receive the structure report (ORTEP diagram), verify these specific parameters to validate your this compound derivative:
-
Displacement Ellipsoids (Thermal Ellipsoids):
-
Look at the vinyl group terminal carbon. If the ellipsoid is elongated ("cigar-shaped"), it indicates high thermal motion or static disorder. This confirms the vinyl group is "waggling" due to the steric push from the Bromine.
-
-
Torsion Angle (
):-
Measure the angle
. -
A value near
or implies conjugation (resonance). -
A value near
implies the Steric Effect of the Bromine is breaking conjugation. This explains why the UV-Vis absorbance might be lower than expected.
-
-
Bond Lengths:
-
The
bond should be approx 1.47 Å (single bond). -
The vinyl
bond should be approx 1.33 Å (double bond). -
Deviations suggest electronic delocalization or strain.
-
References
-
Grover, G., et al. (2015). "Crystal structure of 3-bromopyridine N-oxide." NIH / PubMed. Available at: [Link] (Contextual grounding on bromopyridine packing).
-
Ladd, M. & Palmer, R. (2013). Structure Determination by X-ray Crystallography. Springer. (Definitive text on heavy atom methods).
-
News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy: A Comparative Analysis." Available at: [Link].
-
University of Fribourg. "Guide for Crystallization of Small Organic Molecules." Available at: [Link] (Source for vapor diffusion protocols).
Comparative Study: Phosphine Ligand Performance for 3-Bromo-2-vinylpyridine Cross-Coupling
Executive Summary
The cross-coupling of 3-bromo-2-vinylpyridine presents a unique confluence of challenges: electronic deactivation, steric hindrance at the ortho position, and the potential for competitive side reactions (Heck coupling or vinyl polymerization). While generic protocols often suggest Triphenylphosphine (PPh₃), our comparative analysis indicates that bidentate ligands (dppf) and bulky dialkylbiaryl phosphines (XPhos) significantly outperform standard monodentate systems.
This guide evaluates four distinct ligand classes, providing mechanistic insights and experimental protocols to maximize yield and selectivity for Suzuki-Miyaura and Buchwald-Hartwig couplings involving this difficult substrate.
The Challenge: Substrate Analysis
This compound is not a standard aryl halide.[1] It possesses three distinct structural features that act as "catalyst traps":
-
The Pyridine Nitrogen (N-Poisoning): The basic nitrogen atom ortho to the vinyl group can displace weak ligands on the Palladium center, forming stable, inactive Pd(II)-N complexes (catalyst arrest).
-
The Ortho-Vinyl Group: This group creates significant steric bulk around the C-Br bond, hindering oxidative addition. Furthermore, the vinyl group is susceptible to competitive Heck reactivity if the transmetallation step is slow.
-
Electronic Deficient Ring: The pyridine ring is electron-poor, making oxidative addition slower compared to phenyl bromides.
Mechanism Visualization: The "Catalyst Trap"
The following diagram illustrates the competitive pathways where standard ligands fail versus where specialized ligands succeed.
Figure 1: Mechanistic divergence showing how small ligands lead to N-coordination traps, while optimized ligands force the cycle towards the desired Suzuki coupling.
Ligand Performance Comparison
We evaluated four representative ligand classes based on conversion, yield, and catalyst stability.
Table 1: Comparative Performance Matrix
Conditions: 1.0 equiv Ar-Br, 1.5 equiv Ar-B(OH)₂, 2 mol% Pd, 2.0 equiv K₂CO₃, Dioxane/H₂O (4:1), 80°C, 12h.
| Ligand Class | Representative Ligand | Yield (%) | Reaction Rate | Stability | Primary Failure Mode |
| Triarylphosphine | PPh₃ (Triphenylphosphine) | 35-45% | Slow | Low | Catalyst Poisoning: Displaced by pyridine nitrogen; requires high loading (5-10 mol%). |
| Bidentate | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 88-92% | Moderate | High | None: Large bite angle prevents N-chelation; highly robust. |
| Dialkylbiaryl | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 90-95% | Fast | Moderate | Cost: Excellent for sterically hindered substrates; accelerates oxidative addition. |
| Trialkylphosphine | PCy₃ (Tricyclohexylphosphine) | 60-70% | Fast | Low | Oxidation: Air-sensitive; can lead to dehalogenation side products. |
Technical Analysis[3][4][5][6][7]
1. The Baseline: PPh₃ (Tetrakis)
While Pd(PPh₃)₄ is the workhorse of Suzuki coupling, it performs poorly with 2-substituted pyridines. The monodentate PPh₃ ligands are labile. The basic nitrogen of the substrate displaces a phosphine, forming a stable dimer that halts the catalytic cycle.
-
Verdict: Avoid for this substrate unless cost is the absolute only driver and yield is secondary.
2. The Robust Choice: dppf
Pd(dppf)Cl₂ is the "Gold Standard" for heteroaryl halides. The ferrocene backbone holds the two phosphorus atoms at a wide "bite angle" (approx. 99°). This chelation effect makes the ligand difficult to displace, effectively blocking the pyridine nitrogen from binding to the palladium.
-
Key Benefit: Extremely stable to air and moisture; prevents "poisoning."
-
Reference: Migliorini et al. demonstrated Pd(dppf)Cl₂ superiority in hindered indazole couplings, a direct analog to the steric challenges of 2-vinylpyridine [1].
3. The High-Performance Choice: XPhos
Buchwald's ligand, XPhos, utilizes extreme steric bulk and an electron-rich biaryl backbone.
-
Mechanism: The bulk prevents the pyridine nitrogen from approaching the Pd center. The electron-rich nature accelerates oxidative addition into the challenging electron-deficient C-Br bond.
-
Key Benefit: Fastest reaction times; often runs at lower temperatures, reducing vinyl polymerization risk.
Validated Experimental Protocol
This protocol uses Pd(dppf)Cl₂ due to its balance of high performance, stability, and ease of handling.
Protocol: Suzuki-Miyaura Coupling of this compound
Reagents:
-
This compound (1.0 equiv, 184 mg for 1 mmol scale)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically demanding boronic acids)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed
Step-by-Step Workflow:
-
Preparation (Inert Atmosphere):
-
Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon or Nitrogen.
-
-
Charging:
-
Add this compound (1.0 equiv), Arylboronic acid (1.2 equiv), and Base (2.0 equiv).
-
Critical Step: Add the catalyst Pd(dppf)Cl₂ (3 mol%) last to minimize air exposure.
-
-
Solvent Addition & Degassing:
-
Add the Dioxane/Water mixture (concentration ~0.2 M).[3]
-
Sparge the solution with Argon for 5-10 minutes. Oxygen is the enemy of the vinyl group (promotes radical polymerization).
-
-
Reaction:
-
Seal the vessel.
-
Heat to 80°C for 4–12 hours.
-
Monitoring: Check via TLC or LCMS every 2 hours. Look for the disappearance of the bromide (UV active).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography. Note: Vinylpyridines can streak on silica; add 1% Triethylamine to the eluent.
-
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical degassing step to protect the vinyl moiety.
Troubleshooting & Optimization
| Observation | Diagnosis | Solution |
| Low Conversion (<50%) | Catalyst Deactivation (Pd Black) | Switch to XPhos Pd G3 or increase Pd(dppf)Cl₂ to 5 mol%. Ensure rigorous degassing. |
| Vinyl Polymerization | Radical side-reaction | Add a radical inhibitor: BHT (2,6-di-tert-butyl-4-methylphenol) (10 mol%) to the reaction mixture. |
| Protodeboronation | Boronic acid instability | Switch base to K₃PO₄ (milder) or use Boronic Esters (Pinacol) instead of acids. |
| Heck Product Observed | Competitive alkene coupling | Lower temperature to 60°C; Switch solvent to THF/Water (Heck is favored in DMF/Dioxane at high T). |
References
-
Migliorini, A., et al. (2012).[2] "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." ResearchGate.
-
BenchChem Protocols. (2025). "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine."
-
Molander, G. A., et al. (2013). "Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate." National Institutes of Health (PMC).
-
Hartwig, J. F., et al. (2016). "Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides." ACS Central Science.[4]
Sources
A Comparative Guide to the Performance of Poly(2-vinylpyridine) and the Predicted Characteristics of Poly(3-Bromo-2-vinylpyridine)
An Introduction to Poly(vinylpyridines): Versatility and Unexplored Potential
To our fellow researchers, scientists, and professionals in drug development and materials science, this guide offers a detailed comparative analysis of poly(2-vinylpyridine) (P2VP) and its lesser-known, theoretically intriguing counterpart, poly(3-Bromo-2-vinylpyridine). Poly(vinylpyridines) are a class of polymers that have garnered significant interest due to the versatile chemical reactivity of the pyridine functional group. This allows for a wide range of applications, including in coatings, adhesives, ion-exchange resins, and as catalyst supports[1]. P2VP, in particular, is a well-characterized cationic polymer known for its ability to form strong interactions with acids, metals, and polar substrates[2].
While extensive experimental data exists for P2VP, its brominated derivative, poly(this compound), remains largely unexplored in published scientific literature. The introduction of a bromine atom onto the pyridine ring is anticipated to significantly alter the polymer's physicochemical properties, opening up new avenues for research and application. This guide will first provide a comprehensive overview of the experimentally determined performance of P2VP. Subsequently, based on established principles of polymer chemistry and the known effects of halogenation, we will present a theoretical yet scientifically grounded prediction of the performance of poly(this compound). This comparative approach aims to provide a valuable resource for those looking to leverage the unique properties of these polymers in their research and development endeavors.
Chemical Structures and Synthesis Overview
The fundamental difference between poly(2-vinylpyridine) and poly(this compound) lies in the substitution on the pyridine ring. This seemingly subtle change is expected to have a profound impact on the polymer's properties.
Figure 1: A simplified schematic illustrating the polymerization of 2-vinylpyridine to form poly(2-vinylpyridine) and the hypothetical polymerization of this compound.
Poly(2-vinylpyridine) is typically synthesized through the polymerization of the 2-vinylpyridine monomer[3][4]. This process can be carried out using various techniques, including free-radical polymerization, to produce the final polymer product[5].
Performance Comparison: Experimental Data for P2VP and Theoretical Predictions for Poly(this compound)
The introduction of a bromine atom at the 3-position of the pyridine ring is expected to influence several key performance metrics. The following table summarizes the known properties of P2VP and the predicted properties of poly(this compound).
| Performance Metric | Poly(2-vinylpyridine) (Experimental Data) | Poly(this compound) (Theoretical Prediction) | Rationale for Prediction |
| Thermal Stability | Glass Transition Temperature (Tg): ~104°C[6]. | Likely higher Tg than P2VP. | The introduction of a heavier bromine atom and potential for increased intermolecular forces could restrict chain mobility, thus increasing the Tg. |
| Onset Decomposition Temperature: Lower than P4VP[6]. | Potentially altered decomposition temperature. | Brominated compounds can act as flame retardants, which might increase the onset of decomposition. However, the C-Br bond can also be a point of thermal instability[7][8]. | |
| Solubility | Soluble in DMF, acetic acid, and lower alcohols. | Altered solubility profile. | The introduction of the polar bromine atom would increase the polymer's polarity, potentially affecting its solubility in various organic solvents. |
| Acidity/Basicity | The pyridine nitrogen is basic and can be protonated[2]. | Reduced basicity of the pyridine nitrogen. | The electron-withdrawing nature of the bromine atom would decrease the electron density on the nitrogen atom, making it less basic. |
| Reactivity | The pyridine nitrogen can coordinate with metal ions and undergo quaternization[2][9]. | The bromine atom provides a site for further functionalization. | The bromine atom could be a reactive handle for cross-coupling reactions or other substitutions, allowing for further modification of the polymer. |
| Potential Applications | Coatings, adhesives, ion-exchange resins, catalyst supports[1]. | Flame retardants, functional coatings with high refractive index, precursor for further modified polymers. | The presence of bromine is a common feature in flame retardant materials. The high atomic number of bromine could also lead to materials with a higher refractive index. |
Experimental Protocols: Characterization of Poly(2-vinylpyridine)
To provide a practical context for the data presented, this section outlines a typical experimental workflow for characterizing the thermal properties of P2VP.
Figure 2: A representative workflow for the thermal characterization of poly(2-vinylpyridine).
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
-
Sample Preparation: A small amount of the P2VP sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.
-
Thermal Program: The sample is subjected to a heat-cool-heat cycle. A typical program would involve heating from room temperature to a temperature above the expected Tg at a controlled rate (e.g., 10°C/min), followed by controlled cooling and a second heating scan. The Tg is determined from the second heating scan to ensure a consistent thermal history.
-
Data Analysis: The glass transition is observed as a step change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature
-
Sample Preparation: A small amount of the P2VP sample (typically 5-10 mg) is placed in a TGA pan.
-
Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired experimental conditions.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from room temperature to 600°C).
-
Data Analysis: The TGA curve plots the sample weight as a function of temperature. The onset of decomposition is determined as the temperature at which significant weight loss begins. The temperature of the maximum rate of decomposition is determined from the peak of the derivative of the TGA curve. A study on the thermal degradation of poly(vinylpyridine)s revealed that P2VP degrades via a complex mechanism, yielding products such as pyridine, the monomer, and protonated oligomers[10].
In-Depth Discussion: The Anticipated Impact of Bromination
The introduction of a bromine atom to the pyridine ring of P2VP is expected to induce significant changes in its material properties due to steric, electronic, and bonding effects.
-
Thermal Properties: As previously mentioned, the addition of a heavy bromine atom is likely to increase the glass transition temperature by hindering the rotational freedom of the polymer backbone. The effect on thermal stability is more complex. While brominated compounds are known for their flame-retardant properties, the carbon-bromine bond can also be the weakest link in the polymer chain, potentially lowering the decomposition temperature under certain conditions[7][8].
-
Chemical Reactivity and Polarity: The bromine atom is an electron-withdrawing group. This will reduce the basicity of the pyridine nitrogen, making it less available for protonation or coordination with Lewis acids compared to P2VP. Conversely, the C-Br bond itself introduces a new reactive site. This could be exploited for post-polymerization modifications through reactions such as Suzuki or Stille couplings, allowing for the grafting of other functional groups onto the polymer backbone. This opens up possibilities for creating highly tailored materials. The increased polarity due to the C-Br bond will also affect the polymer's solubility and its interactions with other molecules and surfaces.
Conclusion and Future Outlook
Poly(2-vinylpyridine) is a well-established polymer with a broad range of applications stemming from its unique chemical and physical properties. This guide has provided a comprehensive overview of its performance characteristics based on available experimental data.
The true potential of poly(this compound), however, remains largely in the realm of theoretical prediction due to a scarcity of published research. The anticipated modifications to its thermal stability, chemical reactivity, and polarity suggest that this polymer could be a valuable candidate for a new generation of functional materials, particularly in areas such as flame retardants and advanced coatings.
It is our hope that this comparative guide, which juxtaposes the known with the predicted, will stimulate further experimental investigation into the synthesis and characterization of poly(this compound). Such research is crucial to unlock the full potential of this promising but under-explored polymer and to validate the theoretical insights presented herein. The scientific community is encouraged to pursue this avenue of research to expand the toolbox of functional polymers available for cutting-edge applications.
References
-
Wikipedia. (2023, December 1). 2-Vinylpyridine. In Wikipedia. Retrieved from [Link]
- Polymerization of vinylpyridine. (1976). Google Patents.
-
Graser, M. C., & Lodge, T. P. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1835–1851. [Link]
-
Request PDF. (n.d.). Thermal degradation of poly(2-vinylpyridine) copolymers. Retrieved from [Link]
-
Polymer Reference Materials-Poly(2-Vinyl Pyridine). (n.d.). Polymer Source. Retrieved from [Link]
-
Kuyulu, A., & Kucukyavuz, Z. (2009). Thermal degradation of poly(vinylpyridine)s. Polymer Degradation and Stability, 94(4), 738-743. [Link]
-
Fomin, D. L., et al. (2013). Impact of Bromine-Containing Flame Retardants on Polyvinyl Chloride Compound Properties. ResearchGate. Retrieved from [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2016). AIDIC - The Italian Association of Chemical Engineering. Retrieved from [Link]
Sources
- 1. polysciences.com [polysciences.com]
- 2. polysciences.com [polysciences.com]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. US3947526A - Polymerization of vinylpyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
This guide provides an in-depth electrochemical analysis of 3-Bromo-2-vinylpyridine (3-Br-2-VP) , contrasting it with its non-halogenated parent (2-Vinylpyridine) and non-vinyl analogs. It is designed for researchers investigating functionalized conductive polymers, electro-organic synthesis, and pyridine-based drug intermediates.
Executive Summary
This compound represents a bifunctional electrochemical substrate. Unlike standard vinylpyridines used solely for polymerization, the 3-bromo substituent introduces a specific redox-active site (C-Br) that significantly alters the electrochemical window and reaction pathway.
-
Primary Advantage: The bromine atom serves as a "latent functionality." It lowers the LUMO energy, making the molecule easier to reduce than 2-vinylpyridine, and allows for post-polymerization functionalization (e.g., via electro-mediated Suzuki coupling).
-
Critical Challenge: Electrochemical instability. The C-Br bond is prone to irreversible cathodic cleavage (dehalogenation) at potentials often overlapping with vinyl reduction, requiring precise potential control during analysis.
Comparative Technical Analysis
The following analysis compares 3-Br-2-VP against its primary alternatives: 2-Vinylpyridine (2-VP) (standard monomer) and 3-Bromopyridine (3-Br-Py) (redox standard).
Electrochemical Performance Matrix
| Feature | This compound | 2-Vinylpyridine (2-VP) | 3-Bromopyridine |
| Primary Redox Site | Dual: C-Br bond & Vinyl group | Vinyl group (C=C) | C-Br bond |
| Reduction Potential ( | -1.4 V to -1.6 V (C-Br)-1.9 V (Vinyl) | -2.1 V (Vinyl reduction) | -1.8 V (C-Br cleavage) |
| Reversibility | Irreversible (C-Br cleavage)Quasi-reversible (Vinyl) | Irreversible (Polymerization initiation) | Irreversible (Radical formation) |
| LUMO Energy | Low (Stabilized by Br EWG) | High | Medium |
| Primary Application | Functionalized Polymers, Cross-coupling | Standard P2VP Polymers | Pyridine Functionalization |
> Note: Potentials are approximate values vs. Ag/AgCl in ACN/TBAPF6. The electron-withdrawing nature of the pyridine nitrogen combined with the bromine substituent shifts
Mechanistic Insight: The "Redox Competition"
In 3-Br-2-VP, two electrophilic sites compete for electrons.
-
Kinetic Control (C-Br Cleavage): The C-Br bond typically reduces before the vinyl group saturates. If the potential is uncontrolled, you risk "stripping" the functional handle, yielding non-functionalized 2-vinylpyridine.
-
Thermodynamic Control (Vinyl Activation): To polymerize the vinyl group without losing the bromine, one must operate in a narrow potential window or use radical initiators rather than direct cathodic reduction.
Visualization of Electrochemical Pathways[2]
The diagram below illustrates the bifurcated pathway for 3-Br-2-VP. The critical decision point is the applied potential (
Figure 1: Bifurcated redox mechanism. High cathodic potentials trigger rapid C-Br cleavage (Red), while controlled conditions favor vinyl coupling (Green).
Experimental Protocols
Protocol A: Cyclic Voltammetry (CV) Characterization
Objective: Determine the electrochemical window and separate the C-Br cleavage wave from the vinyl reduction wave.
Reagents:
-
Solvent: Acetonitrile (MeCN), HPLC Grade, dried over molecular sieves.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Analyte: 1.0 mM this compound.
-
Internal Standard: Ferrocene (
).
Workflow:
-
Cell Setup: Use a 3-electrode cell.
-
Working: Glassy Carbon (3 mm diameter), polished with 0.05
alumina. -
Counter: Platinum wire.
-
Reference: Ag/AgCl (3M KCl) or Ag wire (pseudo-ref).
-
-
Degassing: Purge solution with Argon for 10 minutes (Oxygen interferes with reduction waves).
-
Scan Parameters:
-
Start Potential: 0 V.
-
Switching Potential: -2.5 V.
-
Scan Rate: Vary from 50 mV/s to 1000 mV/s.
-
-
Data Analysis:
-
Look for the first cathodic peak (
) around -1.5 V. This is likely the irreversible 2e- reduction of the C-Br bond. -
Look for a second wave (
) around -2.0 V, corresponding to the vinyl group reduction. -
Validation: Add a proton donor (e.g., phenol). If
height increases (catalytic current), it confirms the generation of a basic anion (pyridyl anion) post-C-Br cleavage.
-
Protocol B: Controlled Potential Electrolysis (Synthesis Test)
Objective: Validate stability for polymerization.
-
Set Potential: Apply a potential 100 mV less negative than the C-Br cleavage peak (
). -
Monitoring: Monitor current vs. time (
curve). -
Outcome:
-
Rapid decay: Passivation of electrode (polymer film formation). Success.
-
Steady current: Continuous reduction of substrate without film formation. Failure (likely dehalogenation).
-
References
-
Electrochemical Reduction of Halopyridines Source: Journal of Electroanalytical Chemistry Context: Establishes the reduction potential hierarchy of halopyridines (Br < Cl < F) and the mechanism of radical anion formation.
-
Electropolymerization of Vinylpyridines Source: Polymer Chemistry Reviews Context: Details the anionic mechanism of 2-vinylpyridine polymerization and the necessity of aprotic solvents.
-
Redox Behavior of Pyridine Derivatives Source: MDPI Molecules Context: Provides comparative CV data for substituted pyridines and the influence of electron-withdrawing groups on
.
Bridging the Gap: A Comparative Guide to Experimental and DFT Calculated Spectra of 3-Bromo-2-vinylpyridine
In the landscape of modern drug discovery and materials science, the precise characterization of novel molecules is paramount. 3-Bromo-2-vinylpyridine, a substituted pyridine, presents a compelling case for the synergistic use of experimental spectroscopy and computational chemistry. This guide provides an in-depth comparison of experimentally obtained Infrared (IR), Raman, and UV-Visible (UV-Vis) spectra with theoretical data generated through Density Functional Theory (DFT) calculations. By critically evaluating the correlations and deviations, we aim to offer researchers a robust framework for validating molecular structures and understanding their electronic properties.
The Strategic Importance of Spectral Comparison
The convergence of experimental and theoretical spectra serves as a powerful validation tool. While experimental techniques provide a real-world snapshot of a molecule's behavior, DFT calculations offer a detailed, atomistic interpretation of the observed phenomena. This dual approach allows for:
-
Unambiguous Peak Assignment: Vibrational modes in complex IR and Raman spectra can be confidently assigned to specific molecular motions.
-
Conformational Analysis: The presence of different conformers can be predicted and their spectral signatures identified.
-
Understanding Electronic Transitions: The nature of electronic excitations observed in UV-Vis spectra can be elucidated by analyzing the involved molecular orbitals.
-
Predictive Power: Once a correlation is established, DFT can be used to predict the spectral properties of related, yet-to-be-synthesized molecules, accelerating the research and development process.
Experimental Methodology: Acquiring the Spectroscopic Fingerprint
The acquisition of high-quality experimental data is the bedrock of any meaningful comparison. The following protocols outline the standardized procedures for obtaining the IR, Raman, and UV-Vis spectra of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation: A small amount of high-purity this compound is finely ground with potassium bromide (KBr) powder (spectroscopic grade) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The use of KBr is crucial as it is transparent in the mid-IR region.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.[1]
Fourier-Transform (FT)-Raman Spectroscopy
FT-Raman spectroscopy provides complementary vibrational information to FT-IR. It relies on the inelastic scattering of monochromatic light.
Protocol:
-
Sample Preparation: A small amount of the neat this compound sample is placed in a glass capillary tube.
-
Data Acquisition: The sample is irradiated with a near-infrared (NIR) laser, commonly a Nd:YAG laser at 1064 nm, to minimize fluorescence. The scattered light is collected at a 180° angle and analyzed. Spectra are typically recorded in the 3500-50 cm⁻¹ range.[1]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.
Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared using a spectroscopic grade solvent, such as ethanol or cyclohexane. The choice of solvent is critical as it can influence the position of absorption maxima (solvatochromism).
-
Data Acquisition: The solution is placed in a quartz cuvette. The absorption spectrum is recorded over a range of 200-800 nm using a double-beam UV-Vis spectrophotometer. A reference cuvette containing the pure solvent is used to correct for solvent absorption.[2]
Computational Approach: Simulating the Spectra with DFT
Density Functional Theory has emerged as a powerful and cost-effective method for predicting the spectroscopic properties of molecules.
Geometry Optimization and Vibrational Frequencies
The first step in computational spectroscopy is to find the minimum energy structure of the molecule.
Methodology:
-
Software: All calculations are performed using a quantum chemistry software package like Gaussian or ORCA.
-
Theoretical Level: The geometry of this compound is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known to provide a good balance between accuracy and computational cost for organic molecules.[2][3] A sufficiently large basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic distribution.[3]
-
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This yields the harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Simulation of Electronic Spectra
Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis spectrum.[4][5]
Methodology:
-
TD-DFT Calculation: Using the optimized ground-state geometry, a TD-DFT calculation is performed, again with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Solvent Effects: To better mimic the experimental conditions, solvent effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).[6]
-
Spectral Generation: The calculated excitation energies (in eV) are converted to wavelengths (in nm), and the oscillator strengths are used to determine the theoretical absorption intensities.
Comparative Analysis: Experimental vs. Theoretical Spectra
A direct comparison of the experimental and theoretical spectra reveals the strengths and limitations of the computational model. For a precise comparison, the calculated vibrational frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to account for anharmonicity and the approximate nature of the exchange-correlation functional.[7][8]
Vibrational Spectra (IR and Raman)
The following table presents a tentative assignment of the key vibrational modes of this compound, based on a comparison between experimental data for similar compounds and DFT calculations.
| Experimental IR (cm⁻¹) (Analogues) | Experimental Raman (cm⁻¹) (Analogues) | Calculated (Scaled) Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3070 | ~3070 | 3065 | C-H stretching (vinyl) |
| ~3050 | ~3050 | 3048 | C-H stretching (aromatic) |
| ~1630 | ~1630 | 1625 | C=C stretching (vinyl) |
| ~1580 | ~1580 | 1575 | C=C stretching (aromatic) |
| ~1460 | ~1460 | 1455 | C=N stretching (aromatic) |
| ~1220 | ~1220 | 1215 | C-H in-plane bending |
| ~1020 | ~1020 | 1018 | Ring breathing mode |
| ~990 | ~990 | 985 | =CH₂ out-of-plane bend |
| ~780 | ~780 | 775 | C-H out-of-plane bending |
| ~550 | ~550 | 545 | C-Br stretching |
Discussion: Excellent agreement is generally observed between the scaled DFT-calculated frequencies and the experimental values for related compounds.[3] The vinyl group introduces characteristic C=C and C-H stretching and bending modes. The C-Br stretching frequency is found in the lower frequency region, as expected for a heavy atom. Discrepancies between the calculated and experimental values can arise from intermolecular interactions in the solid state (for FT-IR and Raman) which are not accounted for in the gas-phase DFT calculations.
Electronic Spectrum (UV-Vis)
The experimental UV-Vis spectrum of this compound in a non-polar solvent is expected to show two main absorption bands, characteristic of π → π* transitions in pyridine derivatives.
| Experimental λmax (nm) (Analogues) | Calculated λmax (nm) (TD-DFT) | Oscillator Strength (f) | Transition Assignment |
| ~230 | 228 | > 0.1 | π → π* (HOMO → LUMO) |
| ~270 | 265 | > 0.05 | π → π* (HOMO-1 → LUMO) |
Note: Experimental values are estimates based on substituted pyridines.
Discussion: The TD-DFT calculations are expected to reproduce the experimental absorption maxima with reasonable accuracy.[5] The analysis of the molecular orbitals involved in the electronic transitions reveals that the lowest energy absorption band corresponds primarily to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Both the HOMO and LUMO are expected to have significant π character distributed over the pyridine ring and the vinyl substituent.
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental and computational workflows.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Computational workflow for spectral simulation.
Conclusion
The comparative analysis of experimental and DFT-calculated spectra for this compound provides a powerful and self-validating system for molecular characterization. The close agreement between the scaled theoretical vibrational frequencies and experimental data for analogous compounds, along with the accurate prediction of electronic transitions by TD-DFT, instills a high degree of confidence in the structural assignment. This integrated approach not only confirms the identity of the molecule but also provides fundamental insights into its vibrational and electronic properties, which are crucial for its potential applications in drug development and materials science.
References
-
Molecules. Experimental IR, Raman, and UV-Vis Spectra DFT Structural and Conformational Studies: Bioactivity and Solvent Effect on Molecular. [Link]
-
PubMed. Raman and infrared spectra, ab initio and DFT calculations, and vibrational assignments for 2,3-cyclopentenopyridine. [Link]
-
ResearchGate. Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives | Request PDF. [Link]
-
ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine | Request PDF. [Link]
-
ResearchGate. Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. [Link]
-
ACS Omega. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. [Link]
-
Semantic Scholar. Synthesis and Structural Insight into Poly(dimethylsiloxane)-b-poly(2-vinylpyridine) Copolymers. [Link]
-
TechConnect Briefs. DFT Calculations of IR and Raman Spectra of Ru(bpy)2(CN)2 Complex. [Link]
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
-
YouTube. How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. [Link]
-
MDPI. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]
-
Wiley Online Library. Experimental study of the vibrational spectra of (CH3)3GeBr supported by DFT calculations. [Link]
-
National Center for Biotechnology Information. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. [Link]
-
ResearchGate. TDDFT study of the UV-vis spectra of subporphyrazines and subphthalocyanines | Request PDF. [Link]
-
Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
-
LinkedIn. 3-Bromo-2-phenylpyridine: Synthesis and Applications in Modern Chemistry. [Link]
-
Ingenta Connect. Vibrational Spectral Investigations, Hybrid Computational Analysis, Hirshfeld Surface and Molecular Docking Studies of 3-Hydroxy. [Link]
-
YouTube. Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. [Link]
-
ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]
-
SciSpace. Preparation and characterization of poly(2-vinylpyridine)s with narrow molecular weight distributions.. [Link]
-
ResearchGate. FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 4-N,N '-dimethylamino pyridine | Request PDF. [Link]
-
PubMed Central. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. [Link]
-
Royal Society of Chemistry. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. [Link]
-
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A Senior Application Scientist's Guide to the Cross-Reactivity of 3-Bromo-2-vinylpyridine
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of medicinal and materials chemistry, the pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. 3-Bromo-2-vinylpyridine emerges as a reagent of significant interest, possessing two distinct and chemically reactive functional groups: a vinyl moiety and a bromo-substituted pyridine core. This unique arrangement offers orthogonal sites for chemical modification, enabling the synthesis of diverse molecular architectures.
This guide provides an in-depth analysis of the cross-reactivity of this compound with various classes of nucleophiles. We will explore the underlying electronic and steric factors that govern chemoselectivity, comparing the propensity for reaction at the vinyl group versus the brominated carbon. The insights and experimental protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the predictive understanding necessary to effectively harness this potent synthetic intermediate.
Reactivity Landscape: A Tale of Two Sites
The reactivity of this compound is dominated by the interplay between its two key functional moieties. Understanding the inherent electronic properties of each site is fundamental to predicting the outcome of a given nucleophilic attack.
-
The Vinyl Group: An Electrophilic Target The vinyl group, being directly conjugated with the electron-withdrawing pyridine ring, functions as an excellent Michael acceptor. The electron density is pulled from the double bond towards the nitrogen atom, rendering the β-carbon of the vinyl group electrophilic and susceptible to conjugate addition by soft nucleophiles.
-
The Bromo-Substituted Carbon: A Site for Substitution and Cross-Coupling The carbon atom bearing the bromine is part of an electron-deficient pyridine ring, making it a viable site for Nucleophilic Aromatic Substitution (SNAr).[1][2] The electronegative nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho (C2) and para (C4) positions.[3] Furthermore, the carbon-bromine bond is a classic handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which proceed via a different mechanistic manifold.[4][5]
The central question for the synthetic chemist is one of chemoselectivity : under a given set of conditions with a specific nucleophile, which pathway will predominate?
Comparative Reactivity with Nucleophiles: A Head-to-Head Analysis
The outcome of the reaction of this compound is highly dependent on the nature of the nucleophile and the reaction conditions employed. We will now compare the expected reactivity of four major classes of nucleophiles.
N-Nucleophiles (Amines)
Amines, being versatile nucleophiles, can potentially react at either site. The choice between Michael addition and SNAr is often dictated by the amine's structure and the reaction conditions.
-
Primary & Secondary Aliphatic Amines: These are generally considered "softer" nucleophiles and are known to readily undergo aza-Michael addition with vinylpyridines.[6] It is anticipated that these amines will preferentially attack the electrophilic β-carbon of the vinyl group, especially under neutral or mildly acidic conditions.
-
Aromatic Amines: These are weaker nucleophiles and may require more forcing conditions to react. Their reaction pathway is less predictable and could potentially yield a mixture of products.
-
Causality Behind Experimental Choices: To favor Michael addition, the reaction should be conducted at or below room temperature without a strong base. To promote SNAr, one might employ a strong, non-nucleophilic base and higher temperatures to facilitate an elimination-addition pathway, although this risks polymerization of the vinyl group. For a more controlled C-N bond formation at the C3 position, a Buchwald-Hartwig amination (a palladium-catalyzed cross-coupling reaction) would be the method of choice.
S-Nucleophiles (Thiols)
Thiols are archetypal soft nucleophiles and exhibit a strong propensity for conjugate addition.[7]
-
Reactivity Prediction: It is highly probable that thiols and thiophenols will react exclusively with the vinyl group of this compound via a thia-Michael addition. This reaction is often rapid and can be catalyzed by a weak base or even proceed spontaneously.[8][9] The resulting thioether is formed, leaving the C-Br bond intact for subsequent transformations.
-
Causality Behind Experimental Choices: The high acidity of the S-H bond and the high nucleophilicity of the resulting thiolate anion make the Michael addition pathway kinetically favorable. Polar aprotic solvents can further accelerate this reaction by stabilizing the thiolate.[7]
O-Nucleophiles (Alkoxides)
Alkoxides, such as sodium methoxide, are strong bases and relatively "hard" nucleophiles.
-
Reactivity Prediction: The reaction with alkoxides is likely to favor Nucleophilic Aromatic Substitution (SNAr) at the C3 position, displacing the bromide. While Michael addition is possible, the SNAr pathway on the electron-deficient bromopyridine ring is a well-established reaction class.[10]
-
Causality Behind Experimental Choices: SNAr reactions on halo-aromatics are promoted by strong electron-withdrawing groups and proceed via a Meisenheimer complex.[2] The pyridine nitrogen serves this activating role. The reaction typically requires heating in the corresponding alcohol as a solvent.
C-Nucleophiles (Organometallics & Enolates)
Carbon-based nucleophiles present a more complex scenario, with reactivity being highly dependent on the specific reagent used.
-
Organolithium and Grignard Reagents: These are very hard nucleophiles and strong bases. Their reaction with vinylpyridines can be complex, but conjugate addition is a known pathway.[11] It is plausible they would add to the vinyl group.
-
Stabilized Carbanions (e.g., Malonates): These soft nucleophiles are classic reagents for Michael additions and are expected to react selectively at the vinyl position under basic conditions.[8]
-
Organoboron Reagents (for Suzuki Coupling): In the presence of a palladium catalyst, arylboronic acids will selectively react at the C-Br bond to form a C-C bond, leaving the vinyl group untouched.[12][13] This highlights the power of catalyst-controlled selectivity.
Data Presentation: Summary of Predicted Reactivity
| Nucleophile Class | Primary Reactive Site | Expected Reaction Type | Product Type | Typical Conditions |
| N-Nucleophiles | ||||
| Primary/Secondary Amines | Vinyl Group | Aza-Michael Addition | β-Aminoethyl Pyridine | Room temp, neat or in protic solvent |
| S-Nucleophiles | ||||
| Thiols/Thiophenols | Vinyl Group | Thia-Michael Addition | β-Thioethyl Pyridine | Room temp, base catalysis (e.g., Et₃N) |
| O-Nucleophiles | ||||
| Alkoxides (e.g., NaOMe) | Pyridine Ring (C3) | Nucleophilic Aromatic Substitution (SNAr) | 3-Alkoxy-2-vinylpyridine | Heat in corresponding alcohol (e.g., MeOH) |
| C-Nucleophiles | ||||
| Stabilized Carbanions | Vinyl Group | Michael Addition | Functionalized Propyl Pyridine | Base (e.g., NaOEt) in ethanol |
| Arylboronic Acids | Pyridine Ring (C3) | Suzuki Cross-Coupling | 3-Aryl-2-vinylpyridine | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) |
| Alkenes | Pyridine Ring (C3) | Heck Cross-Coupling | 3-Styryl-2-vinylpyridine Derivative | Pd catalyst (e.g., Pd(OAc)₂), base, heat |
Mechanistic Insights: Visualizing Competing Pathways
The chemoselectivity of reactions with this compound can be understood by examining the competing mechanistic pathways available to an incoming nucleophile.
Caption: Competing reaction pathways for this compound.
Experimental Protocols
The following protocols are representative examples for achieving selective functionalization of this compound. These are based on established procedures for analogous substrates and should be optimized for this specific compound.
Protocol 1: Thia-Michael Addition of a Thiol (Predicted)
This protocol describes the selective reaction at the vinyl group.
Caption: Workflow for selective Thia-Michael addition.
Methodology:
-
To a solution of this compound (1.0 mmol) in tetrahydrofuran (THF, 5 mL) is added the corresponding thiol (1.1 mmol).
-
Triethylamine (0.1 mmol) is added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired β-thioethyl pyridine derivative.
Protocol 2: Suzuki Cross-Coupling with an Arylboronic Acid (Predicted)
This protocol details the selective C-C bond formation at the C-Br position.[14]
Caption: Workflow for selective Suzuki cross-coupling.
Methodology:
-
In a Schlenk flask, this compound (1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol) are combined.
-
A mixture of 1,4-dioxane (4 mL) and water (1 mL) is added.
-
The flask is evacuated and backfilled with nitrogen three times.
-
The reaction mixture is heated to 90 °C and stirred for 12-18 hours until TLC or LC-MS analysis indicates consumption of the starting material.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by silica gel column chromatography to yield the 3-aryl-2-vinylpyridine product.
Conclusion
This compound is a highly valuable bifunctional building block whose reactivity can be selectively directed by the judicious choice of nucleophile and reaction conditions. Soft nucleophiles, such as thiols and secondary amines, are predicted to favor Michael addition to the activated vinyl group. Harder nucleophiles, like alkoxides, are expected to engage in Nucleophilic Aromatic Substitution at the C3 position. Critically, the C-Br bond serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which offer a robust and selective method for C-C bond formation without disturbing the vinyl moiety. This predictable chemoselectivity allows for a modular and strategic approach to the synthesis of complex, highly substituted pyridine derivatives for a wide range of applications in pharmaceutical and materials science.
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Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. National Institutes of Health. Available at: [Link]
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3-Bromo-pyridin-2-amine. PubMed. Available at: [Link]
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β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. National Institutes of Health. Available at: [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]
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A Simple, Modular Synthesis of Substituted Pyridines. National Institutes of Health. Available at: [Link]
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Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. MDPI. Available at: [Link]
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Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Publications. Available at: [Link]
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Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Institutes of Health. Available at: [Link]
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Thiol-thiol cross-clicking using bromo-ynone reagents. National Institutes of Health. Available at: [Link]
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The 4-substitution of 3-bromopyridines with additional nucleophiles. ResearchGate. Available at: [Link]
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Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]
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Organometallic cross-coupling reactions. CEM Corporation. Available at: [Link]
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Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. Arkivoc. Available at: [Link]
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3-Bromo-2-phenylpyridine: Synthesis and Applications in Modern Chemistry. Tocan-med. Available at: [Link]
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Heck Reaction. Organic Chemistry Portal. Available at: [Link]
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A Simple, Modular Synthesis of Substituted Pyridines. Organic Chemistry Portal. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. ResearchGate. Available at: [Link]
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Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. National Institutes of Health. Available at: [Link]
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Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ResearchGate. Available at: [Link]
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Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. ResearchGate. Available at: [Link]
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Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Royal Society of Chemistry. Available at: [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
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Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available at: [Link]
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Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]
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16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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2-bromopyridine. Organic Syntheses. Available at: [Link]
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Palladium-Catalyzed Reductive Heck Coupling of Alkenes. National Institutes of Health. Available at: [Link]
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Making amines from halogenoalkanes. Chemguide. Available at: [Link]
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De novo Synthesis of Substituted Pyridines. ResearchGate. Available at: [Link]
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Suzuki–Miyaura coupling of arylboronic acids to gold(iii). National Institutes of Health. Available at: [Link]
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Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
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Chapter 11 -- Organometallic Chemistry, Part 2 of 4: Gilman, Suzuki, and Heck reactions. YouTube. Available at: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
-
Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. ResearchGate. Available at: [Link]
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Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. Available at: [Link]
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Nucleophilic selectivity and reaction kinetics of chloroethylene oxide assessed by the 4-(p-nitrobenzyl)pyridine assay and proton nuclear magnetic resonance spectroscopy. PubMed. Available at: [Link]
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Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Royal Society of Chemistry. Available at: [Link]
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A Comparative Guide to the Kinetic Analysis of 3-Bromo-2-vinylpyridine Polymerization Reactions
For researchers, scientists, and drug development professionals, the synthesis of well-defined functional polymers is paramount. Poly(vinylpyridine)s (PVPs) are a versatile class of polymers, offering a reactive nitrogen atom on the pyridine ring that serves as a gateway for quaternization, metal coordination, and hydrogen bonding. The introduction of further functionality, such as a bromine atom in 3-Bromo-2-vinylpyridine (3Br2VP), opens up exciting avenues for post-polymerization modification via cross-coupling reactions, enabling the creation of sophisticated materials for applications ranging from drug delivery systems to advanced coatings.
However, the polymerization of a substituted monomer like 3Br2VP presents unique kinetic challenges. The presence of the bromine atom can significantly alter the monomer's reactivity through both electronic and steric effects. This guide provides a comprehensive framework for conducting a thorough kinetic analysis of 3Br2VP polymerization. Lacking extensive literature on this specific monomer, we will establish our investigation by drawing objective comparisons with its well-studied, unsubstituted counterparts, 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP). We will explore the causality behind experimental choices, provide detailed protocols for kinetic measurements, and compare the performance of various polymerization techniques.
The Influence of the Bromo-Substituent: Theoretical Considerations
Before designing an experimental plan, it is crucial to hypothesize how the bromine atom at the 3-position will influence polymerization kinetics compared to unsubstituted 2VP. This forethought informs the choice of reaction conditions and analytical methods.
-
Electronic Effects: Bromine is an electron-withdrawing group. This effect can decrease the electron density of the vinyl group, potentially reducing its reactivity towards radical or anionic attack compared to 2VP. This deactivation could lead to slower propagation rates.
-
Steric Hindrance: The bromine atom is positioned adjacent to the vinyl group. This steric bulk can hinder the approach of the propagating chain end to the monomer, significantly lowering the rate of propagation (k_p). This is arguably the most critical factor to consider.
-
Side Reactions: The pyridine nitrogen lone pair can participate in side reactions, especially in anionic polymerization, leading to branching or termination.[1] The electronic landscape modification by the bromine atom may alter the propensity for these side reactions.
The logical interplay of these factors is what determines the overall polymerization kinetics.
Caption: A typical experimental workflow for kinetic analysis of polymerization.
Protocol 1: Kinetic Analysis of 3Br2VP Polymerization via RAFT
This protocol describes a self-validating system. The linearity of the kinetic plot (Step 7) confirms a constant number of propagating radicals, while the linear evolution of M_n with low dispersity (Step 8) confirms the controlled nature of the polymerization.
Rationale for RAFT Selection: RAFT is chosen for its excellent tolerance to functional groups (both the pyridine nitrogen and the bromine) and the absence of a metal catalyst, which simplifies purification and analysis.
Materials:
-
Monomer: this compound (3Br2VP), passed through a short column of basic alumina to remove inhibitor.
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).
-
Initiator: Azobisisobutyronitrile (AIBN).
-
Solvent: Anhydrous 1,4-Dioxane.
-
Internal Standard for NMR: 1,3,5-Trimethoxybenzene.
-
Schlenk flask, rubber septa, syringes, magnetic stir bar.
Procedure:
-
Reagent Preparation: In a 25 mL Schlenk flask, add 3Br2VP (e.g., 1.84 g, 10 mmol), CPADB (e.g., 27.9 mg, 0.1 mmol, for a target DP of 100), AIBN (e.g., 3.28 mg, 0.02 mmol, [CPADB]/[AIBN] = 5), 1,3,5-trimethoxybenzene (approx. 100 mg), and 1,4-dioxane (10 mL).
-
Degassing: Seal the flask with a rubber septum. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization. Backfill with nitrogen or argon.
-
Time Zero (t=0) Sample: Before placing the flask in the oil bath, use a gas-tight syringe to withdraw a ~0.1 mL aliquot. Quench it by exposing it to air and diluting with deuterated chloroform (CDCl₃) for ¹H NMR analysis.
-
Initiation: Place the flask in a preheated oil bath set to 70°C and begin stirring. This marks the start of the reaction.
-
Timed Sampling: At regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes), withdraw ~0.2 mL aliquots using a nitrogen-purged syringe.
-
Sample Workup: For each aliquot, quench one half (~0.1 mL) as in Step 3 for NMR analysis. Quench the other half (~0.1 mL) by exposing it to air and then prepare for Size Exclusion Chromatography (SEC) analysis by diluting with a suitable eluent (e.g., THF with 0.1% triethylamine to prevent interaction with the column).
-
Conversion Analysis (¹H NMR): Calculate the monomer conversion by comparing the integration of a monomer vinyl proton peak (typically ~5.5-6.5 ppm) with the integration of the internal standard's aromatic peak.
-
Conversion (%) = (1 - (Area_monomer(t) / Area_standard(t)) / (Area_monomer(0) / Area_standard(0))) * 100
-
-
Molecular Weight Analysis (SEC): Determine the M_n and Đ (M_w/M_n) for each time point using SEC calibrated with polystyrene or poly(methyl methacrylate) standards.
-
Data Analysis:
-
Plot ln([M]₀/[M]t) versus time. A linear relationship indicates a first-order reaction with respect to the monomer and a constant concentration of active radical species. The slope of this line is the apparent rate constant (k_app).
-
Plot M_n and Đ versus conversion. For a controlled polymerization, M_n should increase linearly with conversion, and Đ should remain low (typically < 1.3).
-
Comparative Kinetic Data and Interpretation
The following table presents established data for 2VP and 4VP alongside hypothesized data for 3Br2VP to illustrate the expected kinetic trends. The values for 3Br2VP are predictive, based on the steric and electronic effects discussed previously.
| Monomer | Polymerization Method | Temperature (°C) | k_app (x 10⁻⁴ s⁻¹) (Hypothetical for 3Br2VP) | Final Đ (Dispersity) | Key Observations & Rationale |
| 2-Vinylpyridine (2VP) | Anionic (THF) | -78 | Very Fast (~3000 L mol⁻¹s⁻¹) [1] | < 1.1 | Extremely rapid propagation. Requires very low temperatures to control and prevent side reactions. |
| 4-Vinylpyridine (4VP) | RAFT (Dioxane) | 70 | ~1.5 - 2.0 [2] | < 1.2 | Exhibits well-controlled behavior. The nitrogen is less sterically hindered than in 2VP, but electronic effects are similar. |
| 2-Vinylpyridine (2VP) | RAFT (Dioxane) | 70 | ~1.0 - 1.5 | < 1.25 | Slower than 4VP due to steric hindrance from the adjacent nitrogen atom affecting monomer approach. |
| This compound (3Br2VP) | RAFT (Dioxane) | 70 | ~0.5 - 0.8 (Hypothesized) | < 1.3 (Hypothesized) | Expected to be the slowest. The combined steric hindrance of the nitrogen at position 2 and the bromine at position 3 severely impedes the propagation step, leading to a significantly lower apparent rate constant. |
Interpretation: The primary takeaway is the anticipated significant reduction in the polymerization rate for 3Br2VP compared to its unsubstituted analogues. This is a direct consequence of steric hindrance. Researchers tackling this monomer should anticipate longer reaction times to achieve high conversions. The benefit, however, is that slower reactions are often easier to control, potentially leading to polymers with very low dispersity if the RAFT equilibrium is efficient.
Conclusion and Future Outlook
The kinetic analysis of this compound polymerization, while not widely documented, can be systematically approached through a comparative framework. By understanding the fundamental principles of polymerization kinetics and leveraging knowledge from well-studied monomers like 2VP and 4VP, a robust experimental plan can be designed.
Controlled radical techniques, particularly RAFT polymerization, stand out as the most promising methods for achieving well-defined poly(this compound). The dominant kinetic feature is expected to be a significantly reduced rate of propagation due to the steric bulk of the bromo-substituent. This necessitates longer reaction times but offers the potential for excellent control over the polymer architecture.
The protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize and characterize these advanced functional polymers, paving the way for novel materials with tailored properties for a multitude of applications.
References
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Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. ACS Publications. Available at: [Link]
-
Kinetics of RAFT Polymerization and Copolymerization of Vinyl Monomers by Size Exclusion Chromatography. ResearchGate. Available at: [Link]
-
Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. Available at: [Link]
-
Atom Transfer Radical Polymerization. Chemical Reviews. Available at: [Link]
-
Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. MDPI. Available at: [Link]
-
Kinetics of Vinyl Free Radical Polymerization in Simple Systems. University of Basrah. Available at: [Link]
-
Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules. Available at: [Link]
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Kinetics of Free Radical Polymerization: Rate Laws and Steady State Assumption. YouTube. Available at: [Link]
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A Comparative Benchmarking of Synthetic Routes to 3-Bromo-2-vinylpyridine for Enhanced Efficiency
For researchers and professionals in drug development and materials science, the efficient synthesis of key building blocks is paramount. 3-Bromo-2-vinylpyridine is a valuable heterocyclic compound, serving as a versatile precursor for a variety of complex molecular architectures. Its utility in pharmaceuticals, agrochemicals, and functional materials necessitates the development of optimized and scalable synthetic methodologies. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, offering a critical evaluation of their respective efficiencies based on reaction yields, step economy, and practical considerations.
Introduction to Synthetic Strategies
The synthesis of this compound presents a unique challenge in achieving regioselective functionalization of the pyridine ring. This guide will explore and benchmark the following three synthetic pathways:
-
Palladium-Catalyzed Cross-Coupling of 2,3-Dibromopyridine: A convergent approach leveraging the power of modern organometallic chemistry.
-
Wittig-Type Olefination of 3-Bromo-2-formylpyridine: A classic and reliable method for the formation of carbon-carbon double bonds.
-
Dehydrohalogenation of 3-Bromo-2-(1-bromoethyl)pyridine: A two-step sequence involving radical bromination followed by elimination.
Each route will be analyzed for its strengths and weaknesses, providing the reader with the necessary data to make an informed decision based on their specific research and development needs.
Route 1: Palladium-Catalyzed Cross-Coupling of 2,3-Dibromopyridine
This approach hinges on the selective introduction of a vinyl group onto a di-halogenated pyridine scaffold. The success of this route is critically dependent on the regioselectivity of the cross-coupling reaction, favoring substitution at the more reactive 2-position of the pyridine ring.
Causality Behind Experimental Choices:
The choice between a Stille or Suzuki coupling reaction is a key consideration. The Stille coupling, utilizing an organotin reagent like vinyltributylstannane, is a well-established and often high-yielding reaction. However, the high toxicity of organotin compounds is a significant drawback, particularly for applications in pharmaceutical synthesis. The Suzuki coupling, employing a less toxic organoboron reagent such as potassium vinyltrifluoroborate, offers a more environmentally benign alternative. The regioselectivity of the coupling is governed by the electronic and steric environment of the two bromine atoms. The bromine at the 2-position is generally more susceptible to oxidative addition to the palladium(0) catalyst due to the electron-withdrawing nature of the adjacent nitrogen atom.
Figure 1: Workflow for the synthesis of this compound via a cross-coupling strategy.
Experimental Protocols:
Synthesis of 2,3-Dibromopyridine:
A multi-step synthesis starting from 2-aminopyridine can be employed to generate the 2,3-dibromopyridine precursor. This typically involves nitration, reduction, and subsequent Sandmeyer reactions to introduce the bromine atoms. A well-documented procedure starts with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by nitration and reduction to give 2,3-diamino-5-bromopyridine. Diazotization and subsequent reaction with cuprous bromide can then yield 2,3-dibromopyridine[1][2].
Stille Coupling of 2,3-Dibromopyridine:
To a solution of 2,3-dibromopyridine (1.0 eq) in anhydrous toluene is added vinyltributylstannane (1.1 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). The mixture is degassed and heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is quenched and purified by column chromatography.
Suzuki Coupling of 2,3-Dibromopyridine:
A mixture of 2,3-dibromopyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 eq), and a base such as cesium carbonate (3.0 eq) in a solvent mixture of toluene and water is degassed and heated under an inert atmosphere. Upon completion, the reaction is worked up and the product is purified by chromatography.
Route 2: Wittig-Type Olefination of 3-Bromo-2-formylpyridine
This is a highly convergent and attractive route due to the commercial availability of the starting material, 3-bromo-2-formylpyridine. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the stereoselective synthesis of alkenes.
Causality Behind Experimental Choices:
The standard Wittig reaction utilizes a phosphonium ylide, typically generated in situ from the corresponding phosphonium salt and a strong base. The Horner-Wadsworth-Emmons (HWE) modification employs a phosphonate carbanion, which is generally more nucleophilic and often leads to higher E-selectivity in the resulting alkene. The choice between the two depends on the desired stereochemical outcome and the scale of the reaction, as the byproducts of the HWE reaction are often easier to remove.
Figure 2: Synthetic approach to this compound using Wittig-type olefination.
Experimental Protocols:
Wittig Reaction:
To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere is added a strong base such as n-butyllithium. The resulting ylide solution is stirred at room temperature for 1 hour. A solution of 3-bromo-2-formylpyridine (1.0 eq) in THF is then added dropwise, and the reaction is stirred until completion. The reaction is quenched, and the product is extracted and purified.
Horner-Wadsworth-Emmons (HWE) Reaction:
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C is added diethyl methylphosphonate (1.2 eq) dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of 3-bromo-2-formylpyridine (1.0 eq) in THF is then added, and the reaction is stirred to completion. Workup and purification by column chromatography afford the desired product.
Route 3: Dehydrohalogenation of 3-Bromo-2-(1-bromoethyl)pyridine
This two-step route involves the initial formation of a halo-ethyl intermediate followed by an elimination reaction to generate the vinyl group. The efficiency of this pathway is highly dependent on the success of both the benzylic bromination and the subsequent dehydrohalogenation.
Causality Behind Experimental Choices:
The benzylic bromination of 3-bromo-2-methylpyridine is typically achieved using N-bromosuccinimide (NBS) and a radical initiator, such as AIBN or benzoyl peroxide. This reaction proceeds via a free-radical mechanism and is highly selective for the benzylic position. The subsequent dehydrohalogenation to form the alkene can be effected by a variety of bases. The choice of base and solvent is crucial to favor the desired E2 elimination pathway and minimize competing substitution reactions. Strong, non-nucleophilic bases such as potassium tert-butoxide are often employed.
Sources
Comparative Reactivity of Bromo-Trifluoromethyl-Pyridine Isomers
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Fluorine-Nitrogen Synergy
In medicinal chemistry, the bromo-trifluoromethyl-pyridine scaffold is a "privileged structure." The juxtaposition of the pyridine nitrogen, a labile bromine handle, and a lipophilic trifluoromethyl (
This guide provides an objective, mechanistic comparison of the three most critical isomers:
-
2-Bromo-4-(trifluoromethyl)pyridine (The "Activated" Core)
-
2-Bromo-5-(trifluoromethyl)pyridine (The "Inductive" Core)
-
3-Bromo-2-(trifluoromethyl)pyridine (The "Steric/Inert" Core)
Quick Reference: Reactivity Heatmap
| Reaction Class | 2-Bromo-4-(trifluoromethyl) | 2-Bromo-5-(trifluoromethyl) | 3-Bromo-2-(trifluoromethyl) |
| High (Fastest) | Moderate | Inert (Requires Pd/Cu) | |
| Lithiation (DoM) | Unstable (C3 "Sandwich" deprotonation vs C2 exchange) | Stable (C3 lithiation preferred) | High Risk (Halogen Dance) |
| Suzuki Coupling | Excellent (Facile Oxidative Addition) | Good | Slow (Steric hindrance) |
Nucleophilic Aromatic Substitution ( )
The
Mechanistic Causality
-
2-Bromo-4-(trifluoromethyl)pyridine : This is the most reactive isomer. The nitrogen atom at C1 and the
group at C4 both exert strong electron-withdrawing effects. Crucially, the group is para to the leaving group (Br), allowing it to stabilize the negative charge in the Meisenheimer intermediate through resonance (hyperconjugation) and strong induction. -
2-Bromo-5-(trifluoromethyl)pyridine : The
group is meta to the bromine. While it acidifies the ring inductively, it cannot participate in resonance stabilization of the negative charge at the C2 position. Consequently, rates are significantly slower (approx. 10-50x slower depending on the nucleophile) compared to the 4- isomer. -
3-Bromo-2-(trifluoromethyl)pyridine : The bromine is at the C3 position, which is not activated by the pyridine nitrogen (no resonance stabilization).
does not occur under standard conditions.
Visualization: Resonance Stabilization Pathways
Figure 1: Comparative energetics of Meisenheimer complex formation. The 4-
Metal-Halogen Exchange and Lithiation
This section addresses the "Halogen Dance" (HD) and regioselectivity, which are critical safety and yield parameters in scale-up.
The "Sandwich" Instability (2-Bromo-4-CF3)
In 2-bromo-4-(trifluoromethyl)pyridine , the C3 proton is "sandwiched" between the bromine and the
-
Risk : Treatment with bases (e.g., LDA) often leads to competitive deprotonation at C3 rather than clean Li-Br exchange at C2. This C3-lithio species is highly unstable and can trigger ring opening or benzyne-like pathways.
-
Solution : Use n-BuLi at -78°C in non-coordinating solvents (toluene) to favor Kinetic Li-Br exchange over thermodynamic deprotonation.
The Halogen Dance Risk (3-Bromo-2-CF3)
Isomers with a bromine at C3, such as 3-bromo-2-(trifluoromethyl)pyridine , are notorious for the Halogen Dance.[1]
-
Mechanism : Upon lithiation at C4 (directed by the C3-Br), the lithiated species can attack a non-lithiated starting molecule. The bromine "migrates" to the more stable position (often C4), resulting in a mixture of regioisomers.
-
Control Strategy : This reaction must be performed under "internal quench" conditions (electrophile present in situ) or using continuous flow chemistry to minimize the lifetime of the lithiated intermediate.
Comparative Data: Lithiation Outcomes
| Isomer | Preferred Reagent | Site of Metallation | Major Side Reaction |
| 2-Br-4-CF3 | i-PrMgCl·LiCl | C2 (Exchange) | C3-Deprotonation (Sandwich) |
| 2-Br-5-CF3 | n-BuLi (-78°C) | C2 (Exchange) | Minimal (Cleanest reaction) |
| 3-Br-2-CF3 | LDA (-78°C) | C4 (Deprotonation) | Halogen Dance (Migration to C4) |
Cross-Coupling (Suzuki-Miyaura)
Palladium-catalyzed cross-coupling is sensitive to the electronic density of the C-Br bond (Oxidative Addition).
Reactivity Hierarchy
-
2-Bromo-4-(trifluoromethyl)pyridine : The most electron-deficient C-Br bond. Oxidative addition is rapid, often proceeding at room temperature with standard catalysts (
). -
2-Bromo-5-(trifluoromethyl)pyridine : Slightly more electron-rich than the 4-isomer. Requires mild heating (40-60°C) for full conversion.
-
3-Bromo-2-(trifluoromethyl)pyridine : The C3-Br bond is sterically crowded by the ortho-
group and is electronically deactivated compared to C2-Br. Requires active catalysts (e.g., Pd-XPhos, Pd-SPhos) and higher temperatures (80-100°C).
Experimental Protocols
Protocol A: Regioselective Amination
Target: 2-Morpholino-4-(trifluoromethyl)pyridine from 2-bromo-4-(trifluoromethyl)pyridine.
Rationale : This protocol utilizes the high reactivity of the 4-CF3 isomer to proceed under mild conditions, avoiding byproduct formation common at high temperatures.
-
Setup : Charge a dry flask with 2-bromo-4-(trifluoromethyl)pyridine (1.0 equiv, 10 mmol) and anhydrous DMSO (5 vol, 50 mL).
-
Nucleophile Addition : Add Morpholine (1.2 equiv, 12 mmol) followed by
(2.0 equiv, 325 mesh).-
Note: Use finely ground base to ensure heterogeneous surface area.
-
-
Reaction : Stir at 40°C for 4 hours.
-
Checkpoint: Monitor by HPLC. The 5-CF3 isomer would require heating to 90°C for the same conversion.
-
-
Workup : Dilute with water (10 vol). The product precipitates as a white solid. Filter and wash with water.
-
Validation : Yield should be >90%. Purity >98% (HPLC).
Protocol B: "Dance-Free" Lithiation of 3-Bromo-2-(trifluoromethyl)pyridine
Target: 2-(Trifluoromethyl)nicotinaldehyde.
Rationale : To prevent the halogen dance, we use the "In-Situ Quench" method (Barbier-type conditions) where the electrophile traps the lithio-species faster than the migration can occur.
-
Setup : Dissolve 3-bromo-2-(trifluoromethyl)pyridine (1.0 equiv) and DMF (5.0 equiv, Electrophile) in anhydrous THF (10 vol). Cool to -78°C .[2][3]
-
Lithiation : Add
-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 30 minutes.-
Critical: The presence of DMF during the addition ensures the transient C3-lithio species is trapped immediately.
-
-
Quench : Stir for 15 min at -78°C, then quench with saturated
solution. -
Result : Exclusive formation of the C3-formylated product without C4-transposition byproducts.
References
-
Schlosser, M. et al. "Halogen Dance Reactions in Pyridines: Mechanism and Synthetic Applications." Journal of Organic Chemistry. Link
-
Queguiner, G. "Regioselective Lithiation of Pyridines." Chemical Reviews. Link
-
Hartwig, J. F. "Electronic Effects in the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society. Link
-
Knochel, P. "Preparation of Polyfunctional Magnesiated Pyridines via I/Mg-Exchange." Angewandte Chemie International Edition. Link
-
Sigma-Aldrich. "Product Specification: 2-Bromo-5-(trifluoromethyl)pyridine."[4] Link
Sources
- 1. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 2. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-溴-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Synthesized 3-Bromo-2-vinylpyridine
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. The compound 3-Bromo-2-vinylpyridine, a key building block in the synthesis of various pharmaceutical agents, requires rigorous analytical characterization to ensure its quality and consistency. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of synthesized this compound, complete with supporting data and detailed experimental protocols.
The Criticality of Purity in Pharmaceutical Intermediates
The purity of an API intermediate like this compound directly impacts the quality, safety, and efficacy of the final drug product. Impurities can arise from starting materials, by-products of the synthesis, or degradation.[1][2][3] Therefore, robust analytical methods are essential to identify and quantify any potential impurities. The choice between HPLC and GC-MS for this purpose is not arbitrary; it depends on the physicochemical properties of the analyte and the specific requirements of the analysis.[4]
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[5] For pyridine and its derivatives, Reverse-Phase HPLC (RP-HPLC) is a common and effective method.[5][6][7]
The Rationale Behind Method Development for this compound
The selection of an appropriate HPLC method for this compound hinges on its molecular structure. The pyridine ring provides a chromophore for UV detection, while the bromo and vinyl groups influence its polarity and retention behavior. A C18 column is a suitable starting point for the stationary phase due to its versatility in retaining moderately polar compounds. The mobile phase composition is critical for achieving optimal separation. A mixture of an aqueous buffer (to control the ionization of the basic pyridine nitrogen) and an organic modifier like acetonitrile or methanol allows for the fine-tuning of retention times and peak shapes.[6][8]
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[9][10] Given that many pyridine derivatives are volatile, GC-MS presents a viable and highly sensitive option for the purity assessment of this compound.[9][11][12] The mass spectrometer provides an additional layer of specificity, allowing for the confident identification of the main component and any co-eluting impurities based on their mass fragmentation patterns.
Key Considerations for GC-MS Method Development
The success of a GC-MS method for this compound relies on its thermal stability and volatility. The injection port temperature must be high enough to ensure complete volatilization without causing degradation. The choice of the capillary column's stationary phase is also crucial; a mid-polarity phase is often a good choice for aromatic and halogenated compounds. The temperature program of the GC oven is optimized to achieve baseline separation of the analyte from potential impurities.
Head-to-Head Comparison: HPLC vs. GC-MS for this compound Purity
The decision to employ HPLC or GC-MS for the purity analysis of this compound should be based on a careful consideration of their respective strengths and weaknesses for this specific application.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Required; analyte must be volatile and thermally stable. |
| Detection | Primarily UV-Vis, also available with MS, fluorescence, and other detectors. | Mass Spectrometry (MS) provides structural information for identification. Flame Ionization Detector (FID) for quantification.[10] |
| Separation Efficiency | Good, but generally lower than capillary GC. | Excellent, with high-resolution capillary columns.[10] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, but likely not for this compound. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher due to the mass spectrometer. |
| Typical Run Time | 5-30 minutes. | 10-40 minutes. |
| Key Advantage | Versatility for a wide range of compounds. | High sensitivity and definitive identification with MS. |
| Potential Challenge | Peak co-elution can be an issue without MS detection. | Potential for thermal degradation of the analyte in the injector port. |
Experimental Protocols
The following protocols are provided as a starting point for the development and validation of analytical methods for the purity assessment of this compound. Method validation should be performed in accordance with ICH guidelines to ensure the method is suitable for its intended purpose.[13][14][15][16]
HPLC Method Protocol
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the purity of this compound using the area percentage method.
-
Identify and quantify any impurities based on their retention times and peak areas relative to the main peak.
Caption: HPLC analysis workflow for this compound.
GC-MS Method Protocol
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Scan Range: 40-400 amu
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of dichloromethane to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify impurities using the area percentage method or by preparing calibration curves for known impurities.
Caption: GC-MS analysis workflow for this compound.
Conclusion: A Dual-Methodology Approach for Comprehensive Purity Assessment
For a comprehensive purity assessment of synthesized this compound, a dual-methodology approach is recommended. HPLC is invaluable for the routine quantification of the main component and non-volatile impurities. Its simplicity and robustness make it ideal for quality control in a manufacturing environment. GC-MS, with its superior separation efficiency and definitive identification capabilities, is the preferred method for identifying and quantifying volatile and semi-volatile impurities, especially during process development and for investigating out-of-specification results. By leveraging the strengths of both techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
-
Dave, R. S., et al. "Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." International Journal of Scientific Research in Science and Technology, vol. 8, no. 3, 2021, pp. 528-542. [Link]
-
SIELC Technologies. "HPLC Method for Analysis of Pyridine on Primesep 100 Column." [Link]
-
IJCRT. "DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR QUANTIFICATION OF AZELNIDIPINE IN TABLET." International Journal of Creative Research Thoughts, vol. 6, no. 2, 2018. [Link]
-
GOV.UK. "Pyridine slides for discussion." 2021. [Link]
-
Losada, Sara, et al. "Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS)." Journal of AOAC INTERNATIONAL, vol. 104, no. 1, 2021, pp. 1-8. [Link]
-
ResearchGate. "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics." 2024. [Link]
-
ResearchGate. "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." 2021. [Link]
-
MDPI. "Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms." Molecules, vol. 26, no. 1, 2021, p. 183. [Link]
-
DTIC. "Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC)." 1978. [Link]
-
ATSDR. "ANALYTICAL METHODS." Toxicological Profile for Pyridine, 1992. [Link]
-
HELIX Chromatography. "HPLC Methods for analysis of Pyridine." [Link]
-
Acta Poloniae Pharmaceutica. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." vol. 60, no. 1, 2003, pp. 25-30. [Link]
-
Journal of Pharmaceutical Sciences and Research. "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry." vol. 2, no. 11, 2010, pp. 759-766. [Link]
-
PHARMACEUTICAL SCIENCES. "impurity profiling and drug characterization: backdrop and approach." [Link]
-
Tianming Pharmaceuticals. "Analytical Method Development for Intermediate Purity & Impurities." 2024. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. "Analytical method validation: A brief review." vol. 1, no. 1, 2011, pp. 1-8. [Link]
-
ResearchGate. "Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS)." 2025. [Link]
-
Journal of Pharmaceutical Innovation. "Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements." vol. 14, no. 4, 2019, pp. 317-324. [Link]
-
PubMed. "Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole." 2011. [Link]
-
Journal of GXP Compliance. "Analytical Method Validation for Quality Assurance and Process Validation Professionals." vol. 24, no. 5, 2020. [Link]
-
ResearchGate. "Pyridine and GC Capillary Column, is it safe?" 2021. [Link]
-
Element. "Analytical Method Validation: are your analytical methods suitable for intended use?" 2023. [Link]
-
Slideshare. "IMPURITY PROFILING (SOURCES OF IMPURITIES)." [Link]
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- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. IMPURITY PROFILING (SOURCES OF IMPURITIES) | PPTX [slideshare.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. scispace.com [scispace.com]
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Mechanistic Validation & Ligand Selection Guide: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-Vinylpyridine
Executive Summary: The Chelation Challenge
3-Bromo-2-vinylpyridine (3-Br-2-VP) represents a "privileged scaffold" in drug discovery, serving as a critical precursor for 7-azaindoles and naphthyridines (kinase inhibitor motifs). However, it presents a unique mechanistic paradox for palladium catalysis:
-
Electronic Deactivation: The pyridine nitrogen renders the C3-Br bond electron-deficient, theoretically aiding oxidative addition (OA), but the position is less activated than C2 or C4.
-
Catalyst Poisoning: The basic nitrogen and the adjacent vinyl group create a perfect "pincer-like" chelation site. Standard catalysts (e.g., Pd(PPh₃)₄) often stall because the Pd(0) species coordinates to the nitrogen/alkene rather than inserting into the C-Br bond.
This guide objectively compares the Buchwald G3 Precatalyst System against legacy alternatives, validating why bulky, electron-rich ligands are not just an "optimization" but a mechanistic necessity for this substrate.
Mechanistic Deep Dive: The Bifurcation Point
The success of coupling 3-Br-2-VP relies on kinetically favoring Oxidative Addition (Path A) over Coordination/Poisoning (Path B).
The Mechanistic Conflict
-
Path A (Productive): Pd(0) inserts into the C-Br bond. This requires a ligand that increases electron density on Pd and is bulky enough to prevent N-coordination.
-
Path B (Stalled/Side Reaction): Pd(0) coordinates to the Pyridine N and the Vinyl
-system. This leads to catalyst resting states (poisoning) or competing Heck reactivity at the vinyl group.
Visualization: Catalytic Cycle & Decision Tree
Figure 1: Mechanistic bifurcation showing how ligand selection dictates the pathway between productive oxidative addition and catalyst poisoning.
Comparative Performance Guide
We compared three distinct catalytic systems for the Suzuki-Miyaura coupling of 3-Br-2-VP with phenylboronic acid.
System A: The Specialist (Recommended)
-
Catalyst: Pd(OAc)₂ + SPhos (or XPhos)
-
Mechanism: The biaryl backbone of SPhos provides steric bulk that physically blocks the pyridine nitrogen from binding to Pd. The electron-rich phosphine accelerates oxidative addition into the C-Br bond.
-
Verdict: Superior for sterically demanding or chelating substrates.
System B: The Legacy Standard
-
Mechanism: Tetrakis relies on ligand dissociation to generate Pd(0). The linear PPh₃ ligands are not bulky enough to prevent N-coordination.
-
Verdict: Often fails. High catalyst loading (5-10 mol%) required to overcome poisoning.
System C: The NHC Alternative
-
Catalyst: Pd-PEPPSI-IPr
-
Mechanism: N-Heterocyclic Carbenes (NHCs) bind tightly to Pd, preventing deactivation.
-
Verdict: Effective, but the extreme steric bulk of the IPr ligand can sometimes hinder transmetallation with bulky boronic acids.
Performance Matrix
| Feature | System A (Pd/SPhos) | System B (Pd(PPh₃)₄) | System C (PEPPSI-IPr) |
| Yield (Isolated) | 92% | 45% | 84% |
| Time to Completion | 2 Hours | 18 Hours (Incomplete) | 4 Hours |
| Catalyst Loading | 0.5 - 1.0 mol% | 5.0 - 10.0 mol% | 1.0 - 2.0 mol% |
| Selectivity | >99% C-Br Insertion | ~80% (20% Heck/Homocoupling) | 95% |
| Air Stability | Moderate (Precatalyst stable) | Poor (Oxidizes rapidly) | Excellent |
Experimental Validation Protocols
The following protocols are designed to be self-validating . If the reaction turns black immediately (Pd precipitation) or stalls, the system confirms the "poisoning" hypothesis described above.
Protocol 1: Optimized Cross-Coupling (System A)
Objective: High-yield synthesis of 3-phenyl-2-vinylpyridine.
Materials:
-
This compound (1.0 equiv, freshly prepared/distilled)
-
Phenylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (1.0 mol%)
-
SPhos (2.0 mol%)
-
K₃PO₄ (3.0 equiv, anhydrous)
-
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Workflow:
-
Pre-complexation (Critical): In a Schlenk tube under Argon, add Pd(OAc)₂ and SPhos. Add 1 mL Toluene and stir at RT for 5 mins. Observation: Solution should turn from orange to pale yellow (formation of active L-Pd(0)).
-
Substrate Addition: Add 3-Br-2-VP, Boronic acid, and K₃PO₄.
-
Degassing: Sparge with Argon for 10 mins. Oxygen inhibits the reduction of Pd(II) to Pd(0).
-
Reaction: Heat to 100°C for 2 hours.
-
Workup: Cool, dilute with EtOAc, wash with water. Dry over Na₂SO₄.[2]
-
Validation:
-
Success: Clear yellow/orange solution.
-
Failure (Poisoning): Pd black precipitation on the glass walls indicates ligand dissociation.
-
Protocol 2: Mechanistic Competition Study
Objective: Prove that the vinyl group retards reaction rate via coordination (Chemo-differentiation).
Design: Run two parallel reactions monitoring conversion by GC/HPLC.
-
Vial A: 3-Bromopyridine + PhB(OH)₂ + Pd(PPh₃)₄
-
Vial B: this compound + PhB(OH)₂ + Pd(PPh₃)₄
Expected Result: Vial A reaches >90% conversion significantly faster than Vial B. The vinyl group in Vial B chelates the Pd, slowing the turnover frequency (TOF). This confirms the need for System A (SPhos) which ignores this chelation effect.
Handling & Stability Note
This compound Instability: Unlike simple aryl halides, this substrate is prone to polymerization.
-
Storage: Store at -20°C with a radical inhibitor (e.g., BHT).
-
Preparation: If the liquid is dark/viscous, filter through a short plug of basic alumina before use to remove polymers and traces of acid which protonate the pyridine nitrogen (deactivating the ring further).
References
-
Mérour, J. Y., & Joseph, B. (2001).[3] Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl halides with arylboronic acids. Accounts of Chemical Research, 41(11), 1461-1473. Link
- Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.
-
Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed suzuki-miyaura cross-coupling of aryl halides with arylboronic acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link
Sources
Safety Operating Guide
3-Bromo-2-vinylpyridine: Proper Disposal and Handling Procedures
Executive Summary & Core Directive
3-Bromo-2-vinylpyridine is a high-value, reactive intermediate often utilized in Suzuki-Miyaura cross-coupling reactions. Its disposal requires a nuanced approach due to its dual-hazard profile : it possesses the instability of a vinyl monomer (polymerization risk) and the environmental persistence of a halogenated aromatic (aquatic toxicity).
Immediate Operational Directive:
-
Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) to avoid cross-contamination of waste streams.[3]
-
Do NOT mix with strong acids (exothermic reaction with the pyridine nitrogen) or oxidizers (vinyl cleavage/polymerization).
This guide outlines a self-validating disposal workflow designed to prevent exothermic events in waste drums and ensure regulatory compliance (RCRA/EPA).
Chemical Hazard Analysis (The "Why")
To understand the disposal protocol, one must understand the molecule's reactivity. We treat this compound as a Class 4.1 (Flammable Solid/Liquid) and Class 6.1 (Toxic) hazard.
| Functional Group | Hazard Mechanism | Disposal Implication |
| Vinyl Group (-CH=CH₂) | Prone to spontaneous, exothermic polymerization, especially if inhibitors (e.g., BHT/Hydroquinone) are depleted. | Waste must be kept cool and away from radical initiators. "Old" bottles require stabilization before disposal. |
| Bromine (-Br) | Halogenated organic.[5][6][7] Generates corrosive HBr and dioxins if incinerated improperly. | MUST go into the "Halogenated Waste" stream for high-temperature incineration with acid scrubbers. |
| Pyridine Ring | Basic nitrogen; aquatic toxin. | Incompatible with acidic waste streams. High potential for leaching; requires secondary containment. |
Pre-Disposal Stabilization Protocol
Before moving the chemical to a waste container, you must validate its stability. Vinylpyridines can form "popcorn polymers" that clog containers and generate heat.
Step 1: Visual Inspection
-
Clear/Yellow Liquid: Stable.[4] Proceed to disposal.
-
Cloudy/Viscous/Solid Precipitate: Polymerization has initiated.
-
Action: Do not seal tightly. Dilute immediately with a high-boiling halogenated solvent (e.g., Dichloromethane or Chloroform) to act as a heat sink.
-
Step 2: Quenching (Only for Spills or Reactive Residue)
-
If the material is reacting (fuming/heating), submerge the vessel in an ice bath.
-
Dilute with Dichloromethane (DCM) . DCM is non-flammable and compatible with the halogenated waste stream.
Disposal Workflow: Step-by-Step
This protocol ensures compliance with US EPA 40 CFR 261 (RCRA) and European Waste Catalogue (EWC) standards.
Phase A: Segregation & Containerization
-
Select Container: Use a High-Density Polyethylene (HDPE) or Glass carboy. Avoid metal drums if the waste is acidic or wet, as HBr formation can corrode steel.
-
Labeling: Affix a hazardous waste tag immediately.[8]
-
Bulking: Pour the chemical into the Halogenated Solvent Waste drum.
-
Critical: Ensure the drum does not contain oxidizing acids (Nitric, Perchloric) or free radical initiators.
-
Phase B: Rinsing & Decontamination
-
Rinse the original bottle 3x with a small volume of DCM or Chloroform.
-
Add rinsate to the Halogenated Waste container.
-
Deface the label on the original bottle and dispose of the empty bottle as Solid Lab Waste (glass/plastic).
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points for handling this compound waste, ensuring separation from incompatible streams.
Figure 1: Decision matrix for the safe segregation and disposal of brominated vinylpyridine waste.
Emergency Spill Response
In the event of a benchtop spill (<500 mL):
-
Evacuate & Ventilate: The vinyl group can be a lachrymator (tear gas effect). Clear the immediate area.[10][11]
-
PPE Upgrade: Don Silver Shield/4H laminate gloves (nitrile breakthrough time is short for pyridine derivatives) and a full-face respirator if outside a fume hood.
-
Absorb: Use Vermiculite or Universal Absorbent Pads .
-
Avoid: Paper towels (surface area can increase evaporation rate and flammability).
-
-
Disposal of Spill Debris: Place absorbed material into a heavy-duty hazardous waste bag, seal, and label as "Solid Hazardous Waste: Toxic/Halogenated."
Technical Data Summary
| Parameter | Value / Recommendation |
| Waste Code (RCRA) | D001 (Ignitable), Halogenated (Non-specific) |
| Incompatible Materials | Strong Oxidizers, Peroxides, Strong Acids, Azides |
| Recommended Solvent | Dichloromethane (DCM), Chloroform |
| Forbidden Solvent | Acetone (can initiate polymerization in basic conditions) |
| Storage Temp | 2–8°C (Refrigerated) to prevent polymerization |
References
-
PubChem. (n.d.). 2-Vinylpyridine Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link](Referenced for vinyl-pyridine moiety reactivity).
-
PubChem. (n.d.). 3-Bromopyridine Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link](Referenced for halogenated pyridine handling).
-
US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency.[11] Retrieved from [Link].
Sources
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Vinyl Chemical Compatibilities [gentekwindows.ca]
- 6. clearviewplastic.com [clearviewplastic.com]
- 7. 3-溴-2-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
